molecular formula C12H18N2 B026557 3-Methylbenzylpiperazine CAS No. 5321-48-2

3-Methylbenzylpiperazine

货号: B026557
CAS 编号: 5321-48-2
分子量: 190.28 g/mol
InChI 键: VTEOTZPEMDQENX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Methylbenzyl)piperazine (CAS 5321-48-2) is a piperazine derivative utilized in forensic and pharmacological research as a reference material. This compound is noted for its activity on the central and autonomic nervous systems, influencing blood pressure and smooth muscle function, which makes it a subject of interest in neuropharmacological studies. As a designer drug analogue, it serves as a critical analytical standard for forensic laboratories in the identification and control of new psychoactive substances (NPS). The compound is offered as a high-purity material to ensure reliable and reproducible research outcomes. Key Specifications: • CAS Number: 5321-48-2 • Molecular Formula: C₁₂H₁₈N₂ • Molecular Weight: 190.28 g/mol • Physical Form: Solid • Purity: ≥97% HANDLING NOTES: This product is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE) including gloves, eye protection, and a dust mask is recommended. INTENDED USE: 1-(3-Methylbenzyl)piperazine is supplied for research and further manufacturing applications. It is strictly for laboratory use only and is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE. This product is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(3-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEOTZPEMDQENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201291
Record name 3-Methylbenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5321-48-2
Record name 1-(3-Methylbenzyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5321-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methylbenzyl)piperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylbenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methylbenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX9B7MME2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Profile of 3-Methylbenzylpiperazine: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Designer Stimulant and its Pharmacological Context

Disclaimer: This technical guide addresses the pharmacological and psychopharmacological profile of 3-Methylbenzylpiperazine (3-Me-BZP). It is intended for researchers, scientists, and drug development professionals. The information contained herein is for educational and research purposes only. 3-Me-BZP is a designer drug and its legal status may vary by jurisdiction.

Introduction

This compound (3-Me-BZP) is a synthetic stimulant and a derivative of benzylpiperazine (BZP).[1] First formally identified in Sweden in February 2012, it has appeared on the designer drug market, often as a purported alternative to controlled substances.[1] As a member of the substituted piperazine class, its pharmacological and toxicological profile is of significant interest to the scientific community. Due to its relatively recent emergence and clandestine nature, comprehensive in vitro and in vivo studies specifically characterizing 3-Me-BZP are exceptionally scarce in publicly available scientific literature.

This whitepaper aims to provide a detailed technical guide by summarizing the known information on 3-Me-BZP and extensively leveraging the well-documented pharmacological and psychopharmacological profile of its parent compound, benzylpiperazine (BZP), as a primary surrogate. The structural similarity allows for informed extrapolation of its likely mechanisms of action and physiological effects. This document will present available data in a structured format, outline relevant experimental methodologies, and provide visual representations of key pathways and processes to aid in research and development efforts.

Pharmacological Profile

The pharmacological activity of 3-Me-BZP is presumed to be qualitatively similar to that of BZP, primarily acting as a monoamine releasing agent and reuptake inhibitor.[2][3] The addition of a methyl group to the meta position of the benzyl ring may influence its potency and selectivity for various monoamine transporters and receptors.

Mechanism of Action

Based on the profile of BZP, 3-Me-BZP likely exerts its stimulant effects through a multi-faceted interaction with dopaminergic, serotonergic, and noradrenergic systems.[2][3]

  • Dopamine Transporter (DAT): BZP is a substrate for DAT, leading to the release of dopamine.[4][5] This action is a primary contributor to its stimulant and reinforcing effects.

  • Norepinephrine Transporter (NET): BZP also acts on the norepinephrine transporter to inhibit reuptake and promote release of norepinephrine.[2]

  • Serotonin Transporter (SERT): While BZP has a lower potency for SERT compared to DAT and NET, it does inhibit serotonin reuptake, contributing to its complex psychopharmacological effects.[2]

  • Serotonin (5-HT) Receptors: BZP acts as a non-selective agonist at various serotonin receptors.[2] Agonism at 5-HT2A receptors may be responsible for mild hallucinogenic effects at higher doses.[2]

The proposed mechanism of action, extrapolated from BZP, is visualized below.

Mechanism_of_Action Figure 1: Proposed Mechanism of Action of 3-Me-BZP (extrapolated from BZP) cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3_Me_BZP 3-Me-BZP DAT Dopamine Transporter (DAT) 3_Me_BZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) 3_Me_BZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) 3_Me_BZP->SERT Inhibits Reuptake Dopamine DA DAT->Dopamine Release Norepinephrine NE NET->Norepinephrine Release Serotonin 5-HT SERT->Serotonin Release VMAT2 VMAT2 Dopamine_Vesicle Dopamine Norepinephrine_Vesicle Norepinephrine Serotonin_Vesicle Serotonin D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds A_Receptor Adrenergic Receptors Norepinephrine->A_Receptor Binds HT_Receptor Serotonin Receptors Serotonin->HT_Receptor Binds

Proposed mechanism of action for 3-Me-BZP.
Quantitative Pharmacology of Benzylpiperazine (BZP)

The following tables summarize the available quantitative pharmacological data for BZP, which can serve as a baseline for estimating the potential activity of 3-Me-BZP.

Table 1: Monoamine Transporter Interaction of BZP

TransporterAssay TypeSpeciesPreparationValue (EC50 in nM)Reference
DAT [3H]MPP+ ReleaseRatSynaptosomes175[5]
NET Neurotransmitter ReleaseRatSynaptosomes62[2]
SERT [3H]5-HT ReleaseRatSynaptosomes121 (TFMPP)[5]
SERT Neurotransmitter ReleaseRatSynaptosomes6050[2]

Note: Data for SERT shows a significant discrepancy between different studies and related compounds, highlighting the need for direct testing of 3-Me-BZP.

Pharmacokinetics

Specific pharmacokinetic data for 3-Me-BZP are not available. The pharmacokinetic profile of BZP in humans has been characterized and is presented below as a reference. The metabolism of 3-Me-BZP is expected to involve hydroxylation of the benzyl ring and the piperazine ring, followed by glucuronidation or sulfation, similar to BZP.[6] The methyl group may also be a site for metabolism.

Table 2: Pharmacokinetic Parameters of Benzylpiperazine (BZP) in Humans (200 mg oral dose)

ParameterValueReference
Tmax 75 min[7][8]
Cmax 262 ng/mL[7][8]
t1/2 5.5 h[7][8]
Cl/F 99 L/h[7][8]

Psychopharmacological Profile

The psychopharmacological effects of 3-Me-BZP are anticipated to be stimulant-like, consistent with its presumed mechanism of action as a monoamine releaser.

Behavioral Effects in Animal Models

While no specific behavioral studies on 3-Me-BZP have been published, research on BZP provides a framework for its expected effects.

  • Locomotor Activity: BZP produces dose-dependent increases in locomotor activity in rodents, a hallmark of psychostimulant drugs.[9]

  • Drug Discrimination: In drug discrimination paradigms, animals trained to recognize stimulants like amphetamine or cocaine will generalize to BZP, indicating similar subjective effects.

  • Reinforcing Properties: BZP has been shown to have reinforcing properties, as demonstrated by self-administration studies in animals.

The workflow for a typical locomotor activity study is depicted below.

Locomotor_Activity_Workflow Figure 2: Workflow for a Rodent Locomotor Activity Study Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Vehicle or 3-Me-BZP) Animal_Acclimation->Drug_Administration Placement Placement in Locomotor Activity Chamber Drug_Administration->Placement Data_Collection Data Collection (e.g., beam breaks over time) Placement->Data_Collection Data_Analysis Data Analysis (e.g., distance traveled, stereotypy) Data_Collection->Data_Analysis

Workflow for a rodent locomotor activity study.
Subjective Effects in Humans (extrapolated from BZP)

The subjective effects of BZP in humans are reported to be similar to those of amphetamine, including:

  • Increased energy and alertness

  • Euphoria

  • Sociability

  • Decreased appetite

Adverse effects can include anxiety, insomnia, headache, and cardiovascular stimulation.

Experimental Protocols

Due to the lack of published research specifically on 3-Me-BZP, detailed experimental protocols are provided for key assays used to characterize related compounds like BZP. These can be adapted for the investigation of 3-Me-BZP.

Receptor Binding Assays

Objective: To determine the binding affinity of 3-Me-BZP for monoamine transporters (DAT, NET, SERT) and various G-protein coupled receptors.

Methodology: Radioligand Displacement Assay

  • Tissue/Cell Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK-293 cells). Alternatively, use synaptosomal preparations from specific brain regions of rodents (e.g., striatum for DAT).

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound (3-Me-BZP).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

The logical flow of a radioligand binding assay is illustrated below.

Binding_Assay_Workflow Figure 3: Workflow for a Radioligand Binding Assay Preparation Prepare Membranes/Synaptosomes Expressing Target Receptor/Transporter Incubation Incubate with Radioligand and Varying Concentrations of 3-Me-BZP Preparation->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Counting Liquid Scintillation Counting to Quantify Bound Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Workflow for a radioligand binding assay.
In Vitro Functional Assays

Objective: To determine the functional activity of 3-Me-BZP at monoamine transporters (i.e., whether it is a substrate/releaser or an inhibitor).

Methodology: Neurotransmitter Release Assay

  • Synaptosome Preparation: Prepare synaptosomes from relevant brain regions (e.g., rat striatum).

  • Radiolabel Loading: Pre-load the synaptosomes with a radiolabeled monoamine or substrate (e.g., [3H]dopamine or [3H]MPP+).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash to establish a stable baseline of radioactivity.

  • Drug Application: Apply varying concentrations of the test compound (3-Me-BZP) to the superfusion buffer.

  • Fraction Collection: Collect fractions of the superfusate over time.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

  • Data Analysis: Calculate the concentration of the test compound that produces 50% of the maximal response (EC50) for neurotransmitter release.

Conclusion and Future Directions

This compound remains a pharmacologically uncharacterized designer drug. Based on its structural relationship to benzylpiperazine, it is predicted to act as a psychostimulant by promoting the release and inhibiting the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin. However, the precise quantitative pharmacology, pharmacokinetics, and toxicology of 3-Me-BZP are unknown.

There is a critical need for empirical studies to elucidate the specific pharmacological and psychopharmacological profile of 3-Me-BZP. Future research should prioritize:

  • In vitro pharmacology: Comprehensive receptor and transporter binding and functional assays to determine the affinity and efficacy of 3-Me-BZP at key CNS targets.

  • In vivo pharmacology: Animal studies to characterize its effects on locomotor activity, drug discrimination, and self-administration to understand its stimulant properties and abuse potential.

  • Pharmacokinetics and Metabolism: Studies to determine its absorption, distribution, metabolism, and excretion profile, and to identify its major metabolites.

  • Toxicology: Acute and chronic toxicity studies to assess its safety profile.

A thorough understanding of the pharmacological and toxicological properties of 3-Me-BZP is essential for informing public health and regulatory agencies, as well as for advancing the broader understanding of the structure-activity relationships of substituted piperazines.

References

In Vitro Receptor Binding Affinity of 3-Methylbenzylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3-Methylbenzylpiperazine (3-Me-BZP) is a derivative of benzylpiperazine (BZP), a compound known to interact with monoaminergic systems.[1] Like its parent compound, 3-Me-BZP is expected to exhibit a complex pharmacology, primarily acting as a releasing agent of dopamine and norepinephrine, and to a lesser extent, serotonin.[1][2] Furthermore, direct interactions with various serotonin and adrenergic receptors are anticipated. This document provides a summary of the in vitro receptor binding profile of BZP as a proxy for 3-Me-BZP, details common experimental protocols for determining receptor affinity, and illustrates the key signaling pathways involved.

In Vitro Receptor and Transporter Affinity of Benzylpiperazine (BZP)

The primary mechanism of action for BZP is the release of monoamine neurotransmitters by reversing the function of their respective transporters.[1][2] The following table summarizes the EC₅₀ values for BZP-induced neurotransmitter release, which reflects its functional affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3]

TransporterLigandEC₅₀ (nM)Assay Type
Dopamine Transporter (DAT)Benzylpiperazine175Neurotransmitter Release Assay
Norepinephrine Transporter (NET)Benzylpiperazine62Neurotransmitter Release Assay
Serotonin Transporter (SERT)Benzylpiperazine6050Neurotransmitter Release Assay

Table 1: In Vitro Functional Affinity of Benzylpiperazine for Monoamine Transporters. Data represents the concentration of BZP required to elicit 50% of the maximal neurotransmitter release.[3]

Beyond its action on transporters, BZP also demonstrates direct interactions with various G protein-coupled receptors (GPCRs). It acts as a non-selective agonist at a wide range of serotonin receptors and as an antagonist at the α₂-adrenergic receptor.[3] Binding to 5-HT₂A receptors may contribute to potential mild hallucinogenic effects at high doses.[3]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. A typical competitive binding assay protocol is outlined below.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 3-Me-BZP) for a specific receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines expressing the target receptor (e.g., CHO or HEK 293 cells) or homogenized brain tissue.

  • Radioligand: A radioactive ligand with known high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors).

  • Test Compound: this compound.

  • Assay Buffer: Buffer solution to maintain optimal pH and ionic strength for binding.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Membrane Preparation:

    • Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate.

    • To each well, the following are added in order:

      • Receptor membrane preparation.

      • A fixed concentration of the radioligand.

      • Varying concentrations of the unlabeled test compound (3-Me-BZP).

    • Control wells are included for:

      • Total binding: Contains membranes and radioligand only.

      • Non-specific binding: Contains membranes, radioligand, and a high concentration of a known competing ligand to saturate all specific binding sites.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor_source Receptor Source (e.g., Cell Membranes) incubation Incubation (Reaching Equilibrium) receptor_source->incubation radioligand Radioligand radioligand->incubation test_compound Test Compound (3-Me-BZP) test_compound->incubation filtration Filtration (Separation of Bound/Free) incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Data Processing (IC50 Determination) scintillation->data_processing ki_calculation Ki Calculation (Cheng-Prusoff) data_processing->ki_calculation

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Postulated Signaling Pathways

Based on the activity of BZP, 3-Me-BZP is likely to modulate several key signaling pathways. The primary mechanism is through increasing synaptic concentrations of dopamine, norepinephrine, and serotonin, which then act on their respective postsynaptic receptors. Additionally, direct interactions with receptors like 5-HT₂A and α₂-adrenergic receptors will trigger their downstream cascades.

Serotonin 5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor, a Gq-coupled GPCR, leads to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BZP BZP / 3-Me-BZP Receptor 5-HT2A Receptor BZP->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response

Figure 2: Simplified 5-HT₂A receptor Gq-coupled signaling pathway.

Dopamine D₂ Receptor Signaling

Increased synaptic dopamine from the releasing action of 3-Me-BZP will activate D₂ receptors. These are Gi-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][6]

Gi_signaling_D2 cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine Receptor D2 Receptor Dopamine->Receptor Gi Gi Protein Receptor->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_response Cellular Response PKA->Cellular_response

Figure 3: Simplified Dopamine D₂ receptor Gi-coupled signaling pathway.

α₂-Adrenergic Receptor Signaling

BZP acts as an antagonist at presynaptic α₂-adrenergic autoreceptors.[3] These are Gi-coupled receptors that normally provide negative feedback on norepinephrine release.[7] By blocking these receptors, 3-Me-BZP would disinhibit the neuron, leading to a further increase in norepinephrine release.

logical_relationship BZP BZP / 3-Me-BZP a2_receptor Presynaptic α2-Adrenergic Autoreceptor BZP->a2_receptor antagonizes ne_release Norepinephrine (NE) Release BZP->ne_release results in increased neg_feedback Negative Feedback (Inhibition of NE Release) a2_receptor->neg_feedback mediates neg_feedback->ne_release inhibits

Figure 4: Logical relationship of α₂-adrenergic receptor antagonism.

Conclusion

While specific in vitro binding data for this compound is currently lacking, the pharmacological profile of its parent compound, Benzylpiperazine, provides a strong basis for predicting its activity. 3-Me-BZP is expected to be a monoamine releasing agent with a preference for the norepinephrine and dopamine transporters over the serotonin transporter. Additionally, it likely interacts directly with a range of serotonergic and adrenergic receptors, contributing to a complex overall pharmacological effect. Further radioligand binding studies are necessary to quantitatively determine the precise receptor affinity and selectivity profile of 3-Me-BZP.

References

The Inside-Out Agonism: A Technical Guide to the Structure-Activity Relationship of 3-MBP Analogs in Vγ9Vδ2 T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Nuances Governing Immune Cell Activation by Synthetic Phosphoantigens

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-methyl-2-butanol-1-phosphate (3-MBP) analogs, potent activators of Vγ9Vδ2 T cells. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

Vγ9Vδ2 T cells are a unique subset of human T lymphocytes that play a crucial role in immunosurveillance against microbial pathogens and malignant cells. Their activation is triggered by small phosphorylated molecules known as phosphoantigens. A key microbial phosphoantigen is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a potent natural agonist. Synthetic analogs of HMBPP, such as those derived from 3-MBP, offer promising avenues for novel immunotherapies. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of new and more effective therapeutic agents. This guide elucidates the SAR of these compounds, focusing on how molecular modifications influence their ability to activate Vγ9Vδ2 T cells.

The Vγ9Vδ2 T Cell Signaling Pathway

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process that relies on an "inside-out" signaling mechanism mediated by the butyrophilin family of proteins, specifically Butyrophilin 3A1 (BTN3A1) and Butyrophilin 2A1 (BTN2A1).[1][2] Unlike conventional T cell activation which involves the recognition of peptides presented by MHC molecules, Vγ9Vδ2 T cell activation is initiated by the binding of phosphoantigens to the intracellular B30.2 domain of BTN3A1 on antigen-presenting cells (APCs) or tumor cells.[2] This intracellular binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine production (such as IFN-γ and TNF-α), and cytotoxic activity against target cells.[2][3]

Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Tcell Vγ9Vδ2 T Cell pAg 3-MBP Analog (Phosphoantigen) BTN3A1_intra BTN3A1 (intracellular B30.2 domain) pAg->BTN3A1_intra Binding BTN3A1_extra BTN3A1 (extracellular) BTN3A1_intra->BTN3A1_extra Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR Recognition BTN2A1 BTN2A1 BTN2A1->TCR Interaction Activation T Cell Activation (Cytotoxicity, Cytokine Release, Proliferation) TCR->Activation

Vγ9Vδ2 T Cell Activation Pathway. A diagram illustrating the inside-out signaling mechanism initiated by 3-MBP analogs.

Structure-Activity Relationship of 3-MBP Analogs

The potency of 3-MBP analogs in activating Vγ9Vδ2 T cells is highly dependent on their chemical structure. Key determinants of activity include the nature of the phosphate or phosphonate group, the alkyl chain, and modifications that enhance cell permeability. Prodrug strategies, such as the use of pivaloyloxymethyl (POM) or aryloxy triester phosphoramidate moieties, have been successfully employed to mask the negative charges of the phosphate group, thereby facilitating passive diffusion across the cell membrane and leading to a significant increase in potency.[2][4]

Quantitative Data Presentation

The following table summarizes the in vitro activity of a series of HMBP-related analogs, including prodrugs, in activating Vγ9Vδ2 T cells, as measured by their half-maximal effective concentration (EC50) for inducing T cell activation or target cell lysis.

CompoundStructureEC50 (nM) for Vγ9Vδ2 T Cell ActivationReference
HMBPP(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate0.06[4]
Zoledronate(1-Hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)bis(phosphonic acid)~500[4]
HMBP ProPAgen 5aAryloxy triester phosphoramidate of HMBP analog1.38[4]
HMBP ProPAgen 5b Aryloxy triester phosphoramidate of HMBP analog 0.45 [4]
HMBP ProPAgen 5cAryloxy triester phosphoramidate of HMBP analog2.50[4]
HMBP ProPAgen 5dAryloxy triester phosphoramidate of HMBP analog1.95[4]
POM2-C-HMBPbis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate5.4[5]

Note: HMBPP is the parent natural phosphoantigen. Zoledronate is an aminobisphosphonate that acts indirectly by inhibiting farnesyl pyrophosphate synthase, leading to the accumulation of endogenous phosphoantigens. The HMBP ProPAgens and POM2-C-HMBP are prodrugs of HMBP analogs designed to enhance cell permeability.

The data clearly indicates that prodrug modifications can yield analogs with potencies in the low nanomolar range, with HMBP ProPAgen 5b being exceptionally potent.[4] The superior activity of these prodrugs is attributed to their increased lipophilicity and ability to bypass the energy-dependent uptake mechanisms required for charged phosphoantigens like HMBPP.[2][4]

Experimental Protocols

The evaluation of 3-MBP analog activity typically involves a series of in vitro assays to measure Vγ9Vδ2 T cell activation, proliferation, and cytotoxicity.

Vγ9Vδ2 T Cell Expansion and Purification

A common workflow for generating effector Vγ9Vδ2 T cells for subsequent assays is outlined below.

Experimental_Workflow PBMC Isolate PBMCs from Healthy Donor Blood Stimulate Stimulate with HMBPP and IL-2 PBMC->Stimulate Culture Culture for 7-21 days (add fresh IL-2 every 3 days) Stimulate->Culture Purify Purify Vγ9Vδ2 T Cells (e.g., by negative selection) Culture->Purify EffectorCells >97% Pure Effector Vγ9Vδ2 T Cells Purify->EffectorCells

Vγ9Vδ2 T Cell Expansion Workflow. A flowchart depicting the process of generating effector Vγ9Vδ2 T cells from PBMCs.

Methodology:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats using density gradient centrifugation (e.g., with Ficoll-Paque).[6]

  • Stimulation: PBMCs are resuspended in a suitable T cell medium (e.g., RPMI-1640 with 10% FBS) at a concentration of 1 x 10^6 cells/mL.[2] The cells are stimulated with a low concentration of HMBPP (e.g., 0.01 µM) for 3 days.[2]

  • Culture and Expansion: After the initial stimulation, the HMBPP is removed, and the cells are cultured for an additional 4-18 days.[2] Recombinant human IL-2 (e.g., 5 ng/mL) is added to the culture every 3 days to promote the expansion of Vγ9Vδ2 T cells.[2]

  • Purification: After 7-21 days of culture, the expanded Vγ9Vδ2 T cells are purified using methods such as negative selection with magnetic beads to deplete other cell types.[2] The purity of the resulting Vγ9Vδ2 T cell population should be assessed by flow cytometry.

Vγ9Vδ2 T Cell Activation Assay (Cytokine Release)

This assay quantifies the activation of Vγ9Vδ2 T cells by measuring the secretion of key cytokines like IFN-γ.

Methodology:

  • Target Cell Preparation: A suitable target cell line (e.g., K562 leukemia cells) is used.[7] The target cells are incubated with varying concentrations of the 3-MBP analog for a defined period (e.g., 1-4 hours).[5]

  • Washing: The target cells are thoroughly washed to remove any excess, unbound analog.[7] This step is crucial to prevent direct activation of the T cells by the compound in the co-culture.

  • Co-culture: The pre-loaded target cells are co-cultured with the purified effector Vγ9Vδ2 T cells at a specific effector-to-target (E:T) ratio (e.g., 1:1) for a set duration (e.g., 20-24 hours).[5][8]

  • Cytokine Quantification: After the co-culture period, the supernatant is collected, and the concentration of IFN-γ is measured using an enzyme-linked immunosorbent assay (ELISA).[7]

  • Data Analysis: The IFN-γ concentration is plotted against the log of the analog concentration, and a non-linear regression analysis is used to determine the EC50 value.[2]

Conclusion

The structure-activity relationship of 3-MBP analogs is a critical area of research for the development of novel cancer immunotherapies. The key to enhancing the potency of these phosphoantigens lies in overcoming the cell membrane barrier. Prodrug strategies that mask the negative charges of the phosphate/phosphonate moiety have proven to be highly effective, resulting in analogs with low nanomolar to picomolar activity. The experimental protocols detailed in this guide provide a framework for the robust evaluation of new analogs. Future research in this area will likely focus on further refining the chemical structures of these compounds to optimize their pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of more effective and safer immunotherapeutic agents.

References

3-Methylbenzylpiperazine as a potential psychoactive substance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 3-Methylbenzylpiperazine (3-Me-BZP) as a Potential Psychoactive Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-Me-BZP) is a synthetic derivative of benzylpiperazine (BZP) and is classified as a novel psychoactive substance (NPS).[1] It has been identified as a designer drug in illicit markets and is purported to have stimulant effects.[1] Structurally related to BZP, a compound with known euphoric and stimulant properties similar to amphetamine, 3-Me-BZP is presumed to act on central monoaminergic systems.[2] This technical guide provides a comprehensive overview of the available scientific information on 3-Me-BZP, including its synthesis, pharmacology, and analytical characterization. Due to the limited specific research on 3-Me-BZP, data from closely related analogues, particularly BZP, are included to provide a comparative context.

Chemical Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a general and adaptable method can be derived from the synthesis of 1-benzylpiperazine and other substituted piperazine derivatives.[3]

General Synthesis Pathway

The synthesis of 1-(3-methylbenzyl)piperazine typically involves the N-alkylation of piperazine with 3-methylbenzyl chloride.

dot

Synthesis_Workflow General Synthesis Workflow for this compound reagent1 Piperazine reaction N-Alkylation reagent1->reaction reagent2 3-Methylbenzyl chloride reagent2->reaction intermediate Reaction Mixture reaction->intermediate purification Purification (e.g., Distillation, Chromatography) intermediate->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 1-(3-methylbenzyl)piperazine (Adapted from Benzylpiperazine Synthesis)

Materials:

  • Piperazine

  • 3-Methylbenzyl chloride

  • A suitable solvent (e.g., toluene, ethanol)

  • A base (e.g., potassium carbonate, triethylamine)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification apparatus (distillation setup or chromatography column)

Procedure:

  • Dissolve piperazine in the chosen solvent within a round-bottom flask.

  • Add the base to the solution.

  • Slowly add 3-methylbenzyl chloride to the reaction mixture, typically under reflux conditions.

  • Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified. This can be achieved by vacuum distillation or column chromatography to yield pure 1-(3-methylbenzyl)piperazine.

Analytical Characterization

Comprehensive analytical data for 3-Me-BZP is not widely published. However, based on the analysis of other piperazine derivatives, the following techniques would be employed for its characterization:[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure, including the position of the methyl group on the benzyl ring.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern, aiding in identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule.

Pharmacology

The pharmacological profile of 3-Me-BZP is largely inferred from its structural similarity to BZP and other monoamine releasing agents.

Mechanism of Action

Benzylpiperazine and its derivatives are known to interact with the monoamine neurotransmitter systems, primarily affecting dopamine (DA), serotonin (5-HT), and norepinephrine (NE) levels in the synaptic cleft.[2] The primary mechanism is believed to be the inhibition of reuptake and the promotion of the release of these neurotransmitters from presynaptic neurons.[2]

dot

Monoamine_Release_Pathway Postulated Signaling Pathway of 3-Me-BZP cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MeBZP 3-Me-BZP MAT Monoamine Transporters (DAT, NET, SERT) MeBZP->MAT Enters neuron via transporter reversal Monoamines_synapse Increased Monoamines in Synapse MAT->Monoamines_synapse Monoamine Efflux Vesicle Synaptic Vesicle Monoamines_cyto Cytosolic Monoamines (DA, NE, 5-HT) Vesicle->Monoamines_cyto Release into cytosol Monoamines_cyto->MAT Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binding Signal Signal Transduction Receptors->Signal Activation

Caption: Postulated signaling pathway of 3-Me-BZP.

Quantitative Pharmacological Data
Compound Assay Target EC50 (nM) Reference
Benzylpiperazine (BZP)Neurotransmitter ReleaseDopamine Transporter (DAT)175[5]
Benzylpiperazine (BZP)Neurotransmitter ReleaseNorepinephrine Transporter (NET)62[5]
Benzylpiperazine (BZP)Neurotransmitter ReleaseSerotonin Transporter (SERT)6050[5]
Pharmacokinetics

No specific pharmacokinetic studies on this compound in humans or animals have been published. However, data from benzylpiperazine (BZP) can offer some insights into the likely pharmacokinetic profile.

Parameter Value (for BZP) Reference
Tmax (Time to peak plasma concentration) 75 min[6]
Cmax (Peak plasma concentration) after 200mg oral dose 262 ng/mL[6]
t1/2 (Elimination half-life) 5.5 hours[6]
Metabolism Primarily hepatic, involving hydroxylation.[7]
Excretion Renal[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 3-Me-BZP and similar psychoactive substances.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

dot

Binding_Assay_Workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing target transporter incubation Incubate membranes with radioligand and 3-Me-BZP prep->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioligand (scintillation counting) separation->quantification analysis Data analysis to determine IC50 and Ki quantification->analysis

Caption: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

  • A suitable radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

  • Test compound (3-Me-BZP) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of 3-Me-BZP. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known inhibitor).

  • Incubate at a controlled temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the 3-Me-BZP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of monoamine neurotransmitters from cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing DAT, NET, or SERT.

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Test compound (3-Me-BZP) at various concentrations.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Loading: Plate the cells in a 96-well plate and incubate with the radiolabeled neurotransmitter to allow for uptake.

  • Wash the cells to remove excess extracellular radiolabel.

  • Release: Add varying concentrations of 3-Me-BZP to the cells and incubate for a defined period.

  • Collect the supernatant, which contains the released radiolabeled neurotransmitter.

  • Lyse the cells to determine the amount of radiolabel remaining intracellularly.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of 3-Me-BZP. Plot the percentage release against the logarithm of the drug concentration to determine the EC50 value.

In Vivo Locomotor Activity Assay

This assay assesses the stimulant effects of a compound in rodents.[8][9]

Materials:

  • Male mice or rats.

  • Open-field activity chambers equipped with infrared beams or video tracking software.

  • Test compound (3-Me-BZP) at various doses.

  • Vehicle control (e.g., saline).

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Habituation: Place each animal in the open-field chamber for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment and to establish a baseline activity level.

  • Administration: Administer the test compound or vehicle via a chosen route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, return the animal to the open-field chamber and record its locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena. Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

This compound is a psychoactive substance with a presumed stimulant mechanism of action, likely mediated through its interaction with monoamine transporters. While direct quantitative pharmacological and pharmacokinetic data for 3-Me-BZP are scarce, information from its parent compound, BZP, suggests it is a monoamine releasing agent with a preference for the norepinephrine and dopamine transporters over the serotonin transporter. Further research is required to fully characterize the receptor binding profile, in vivo potency, and pharmacokinetic parameters of 3-Me-BZP to better understand its psychoactive effects and potential for abuse and toxicity. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Initial Exploratory Studies on the Behavioral Effects of Synthetic Cathinones: A Technical Guide on Pentedrone and Pentylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3-MBP" or "3-methyl-1-butyl-pentyl" as initially specified is not a recognized chemical name for a known psychoactive substance in the scientific literature. Based on the provided chemical nomenclature fragments, this guide focuses on two prominent synthetic cathinones, Pentedrone and Pentylone , which are likely compounds of interest given their structural and functional characteristics. This document provides a comprehensive overview of the initial exploratory studies on the behavioral effects of these two compounds.

Introduction

Pentedrone (α-methylaminovalerophenone) and Pentylone (β-keto-methylbenzodioxolylpentanamine) are synthetic cathinones that have emerged as novel psychoactive substances (NPS).[1][2] Structurally related to cathinone, the active alkaloid in the khat plant, these compounds are central nervous system stimulants.[3] Pentedrone has been identified as an ingredient in "bath salt" mixes since 2010.[1] Pentylone, developed in the 1960s, has been detected in powders marketed as "NRG-1" and "NRG-3".[2] This guide summarizes the current understanding of their behavioral pharmacology, mechanisms of action, and the experimental protocols used in their initial characterization.

Mechanism of Action

The primary molecular targets of Pentedrone and Pentylone are the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Their distinct behavioral profiles are largely determined by their differential affinities and actions at these transporters.

Pentedrone primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with minimal interaction with the serotonin transporter.[1][3] It does not induce monoamine release.[3] This mechanism is comparable to that of methylphenidate.[1]

Pentylone exhibits a more complex mechanism, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin releasing agent.[2][4] It has been described as having a "hybrid" activity, functioning as a DAT blocker but a SERT substrate.[4][5]

The interaction of these compounds with monoamine transporters leads to increased synaptic concentrations of the respective neurotransmitters, which in turn modulates downstream signaling pathways. For instance, Pentedrone has been shown to increase the mRNA expression of dopamine D1 and D2 receptors and the dopamine transporter, as well as induce the phosphorylation of cAMP response element-binding protein (CREB) in PC-12 cells.[6] Both Pentedrone and Pentylone have been shown to induce the expression of the immediate-early gene c-fos in the ventral and dorsal striatum, indicative of neuronal activation.[7]

Signaling Pathway Diagram

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pentedrone Pentedrone DAT DAT Pentedrone->DAT Blocks NET NET Pentedrone->NET Blocks Pentylone Pentylone Pentylone->DAT Blocks Pentylone->NET Blocks SERT SERT Pentylone->SERT Blocks & Releases DA_cleft ↑ Dopamine DAT->DA_cleft Reuptake Inhibited NE_cleft ↑ Norepinephrine NET->NE_cleft Reuptake Inhibited SER_cleft ↑ Serotonin SERT->SER_cleft Reuptake Inhibited DA_vesicle DA DA_vesicle->DAT NE_vesicle NE NE_vesicle->NET SER_vesicle 5-HT SER_vesicle->SERT D1R D1R DA_cleft->D1R D2R D2R DA_cleft->D2R alpha_R α-R NE_cleft->alpha_R beta_R β-R NE_cleft->beta_R HTR 5-HTR SER_cleft->HTR CREB CREB Phosphorylation D1R->CREB downstream signaling cfos c-fos Expression D2R->cfos downstream signaling HTR->cfos downstream signaling

Caption: Monoamine Transporter Interactions of Pentedrone and Pentylone.

Behavioral Effects

Initial exploratory studies in rodents have characterized the behavioral profiles of Pentedrone and Pentylone as psychostimulants with a significant potential for abuse.

Locomotor Activity

Both Pentedrone and Pentylone dose-dependently increase locomotor activity in rodents.[8][9] In comparative studies, the maximum locomotor effect was similar for both drugs, but the effects of Pentedrone were longer-lasting.[8][9] Studies in male and female Wistar rats showed significant increases in locomotion at doses ranging from 0.5 to 10.0 mg/kg (intraperitoneal).[8][9]

Reinforcing Properties

The reinforcing effects of these compounds have been demonstrated using intravenous self-administration (IVSA) and conditioned place preference (CPP) paradigms.

  • Intravenous Self-Administration (IVSA): Both Pentedrone and Pentylone are self-administered by rats, indicating they have reinforcing properties.[8][10] Comparative studies suggest that more infusions of Pentedrone and Pentylone were self-administered compared to the first-generation cathinone, methylone.[8][9]

  • Conditioned Place Preference (CPP): Pentedrone has been shown to induce conditioned place preference in mice at doses of 3 and 10 mg/kg, further supporting its rewarding effects.[6] Pentylone also induces CPP in mice.[11]

Drug Discrimination

In drug discrimination studies, Pentedrone fully substitutes for the discriminative stimulus effects of both cocaine and methamphetamine in rats, suggesting that it produces similar subjective effects and has a comparable abuse liability.[3][10]

Other Behavioral Effects

Users of Pentedrone have reported MDMA-like stimulating effects, including euphoria, increased sociability, and heightened sexual drive.[10] High doses of Pentylone have been associated with paranoia, agitation, and insomnia.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on Pentedrone and Pentylone.

Table 1: In Vitro Monoamine Transporter Inhibition (IC50 values in µM)
Compound Dopamine Transporter (DAT) Serotonin Transporter (SERT)
Pentedrone2.5135
Pentylone (rat synaptosomes)0.12 ± 0.011.36 ± 0.10
Pentylone (human DAT/SERT)0.31 ± 0.0711.7 ± 0.5

Data from Pentedrone from Wikipedia, citing a specific study. Data for Pentylone from Saha et al., 2019.[1][5]

Table 2: In Vivo Behavioral Effects
Behavioral Assay Pentedrone Pentylone
Locomotor Activity Dose-dependent increase (0.5-10.0 mg/kg, i.p. in rats)[8][9]Dose-dependent increase (0.5-10.0 mg/kg, i.p. in rats)[8][9]
Intravenous Self-Administration Maintains self-administration in rats (e.g., 0.3 mg/kg/infusion)[6][10]Maintains self-administration in rats[8]
Conditioned Place Preference Induces CPP in mice (3 and 10 mg/kg, i.p.)[6]Induces CPP in mice[11]
Drug Discrimination (ED50) Substitutes for cocaine (2.3±0.2 mg/kg) and methamphetamine (2.6±0.1 mg/kg) in rats[3]N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. Below are summaries of common experimental protocols used to assess the behavioral effects of Pentedrone and Pentylone.

Locomotor Activity Assay
  • Objective: To measure the stimulant effects of the compound on spontaneous movement.

  • Subjects: Male and female Wistar rats or Swiss Webster mice.[8][12]

  • Apparatus: Open-field arenas equipped with infrared beams or video tracking software to monitor horizontal and vertical movements.[7]

  • Procedure:

    • Animals are habituated to the testing environment.

    • A baseline level of activity is recorded.

    • Animals are administered the test compound (e.g., Pentedrone or Pentylone at doses of 0.5, 1.0, 5.0, 10.0 mg/kg, intraperitoneally) or vehicle.[8][9]

    • Locomotor activity is recorded for a specified duration (e.g., 1-2 hours).[7]

  • Data Analysis: Total distance traveled, number of vertical rears, and time spent in different zones of the arena are analyzed using ANOVA.

Intravenous Self-Administration (IVSA)
  • Objective: To assess the reinforcing efficacy of the compound, a key indicator of abuse potential.

  • Subjects: Rats with indwelling intravenous catheters.[8]

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.

  • Procedure:

    • Rats are trained to press a lever to receive an infusion of a known reinforcer (e.g., cocaine).

    • Once a stable response rate is established, the test compound is substituted for the training drug.

    • The number of infusions earned at various doses (e.g., 0.025-0.3 mg/kg/infusion) under a fixed-ratio schedule of reinforcement is recorded.[8][9]

  • Data Analysis: The number of self-administered infusions across different doses is analyzed to determine the reinforcing effectiveness of the compound.

Conditioned Place Preference (CPP)
  • Objective: To measure the rewarding or aversive properties of the compound by assessing the animal's preference for an environment previously paired with the drug.

  • Subjects: Mice.[6]

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning: The animal's baseline preference for each chamber is determined.

    • Conditioning: Over several days, the animal receives injections of the test compound (e.g., Pentedrone at 3 and 10 mg/kg, i.p.) and is confined to one chamber, and receives vehicle injections and is confined to the other chamber on alternate days.[6]

    • Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase indicates a rewarding effect.

Experimental Workflow Diagram

start Start: Novel Compound in_vitro In Vitro Screening (Monoamine Transporter Affinity) start->in_vitro locomotor Locomotor Activity Assay in_vitro->locomotor cpp Conditioned Place Preference locomotor->cpp ivsa Intravenous Self-Administration cpp->ivsa discrimination Drug Discrimination ivsa->discrimination neurochem Neurochemical Analysis (e.g., Microdialysis, Gene Expression) discrimination->neurochem end Comprehensive Behavioral Profile neurochem->end

Caption: General Experimental Workflow for Behavioral Profiling of NPS.

Conclusion

Initial exploratory studies on Pentedrone and Pentylone reveal that both are potent psychostimulants with significant abuse liability. Their primary mechanism of action involves the inhibition of monoamine reuptake, with Pentylone exhibiting a more complex interaction with the serotonin transporter. The behavioral effects, including increased locomotor activity and reinforcing properties, are consistent with their neurochemical profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other emerging novel psychoactive substances. Further research is necessary to fully elucidate their long-term behavioral and neurotoxic effects.

References

Methodological & Application

Standard Operating Procedures for 3-Methylbenzylpiperazine and its Analogs in Rodent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific pharmacological and toxicological data for 3-Methylbenzylpiperazine (3-MeOBP) is limited in publicly available scientific literature. The following application notes and protocols are based on extensive research of its close structural analogs, primarily 1-Benzylpiperazine (BZP) and 1-Methyl-4-benzylpiperazine (MBZP). Researchers should use this information as a guide and are strongly encouraged to conduct dose-ranging and pilot studies to establish the specific parameters for 3-MeOBP.

I. Introduction and Background

Substituted benzylpiperazines are a class of psychoactive compounds that have been investigated for their stimulant and empathogenic properties. These compounds primarily exert their effects through modulation of monoaminergic systems in the central nervous system. Due to their structural similarity to amphetamines, they are of significant interest in the fields of neuropharmacology, addiction studies, and the development of novel therapeutics. This document provides standardized procedures for the preparation, administration, and in-vivo assessment of this compound and its analogs in rodent models.

II. Mechanism of Action

Benzylpiperazine and its derivatives, including MBZP, act as releasing agents and reuptake inhibitors of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The primary mechanism involves interaction with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of these neurotransmitters.[1] BZP is considered a "messy drug" due to its complex and multifaceted regulation of synaptic monoamines.[2] While BZP has a more pronounced effect on dopamine release, other derivatives can exhibit varying affinities for the different transporters, leading to a spectrum of behavioral effects.[3][4]

III. Safety and Handling Precautions

3.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling benzylpiperazine compounds.

3.2. Compound Handling:

  • Benzylpiperazine derivatives can be corrosive in their base form.[5] Handle with care to avoid skin contact.

  • Prepare solutions in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for the specific compound for detailed handling and disposal instructions.

3.3. Animal Welfare:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Monitor animals for adverse reactions, including seizures, hyperthermia, and serotonin syndrome, which have been reported with benzylpiperazine use.[3]

  • Provide appropriate supportive care as needed.

IV. Experimental Protocols

Preparation of Dosing Solutions

Materials:

  • 1-Benzylpiperazine HCl (or other salt form)

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

  • Analytical balance

Procedure:

  • Calculate the required mass: Determine the total amount of the compound needed based on the desired dose (mg/kg), the number of animals, and their average weight.

  • Dissolution: Accurately weigh the calculated amount of the benzylpiperazine salt and dissolve it in sterile 0.9% saline. The final concentration should be calculated to ensure the desired dose is administered in an appropriate volume (e.g., 5-10 mL/kg for intraperitoneal injection in mice and rats).[1]

  • Ensure complete dissolution: Vortex the solution until the compound is fully dissolved. The final solution should be clear and free of any particulate matter.[1]

  • Storage: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light.

Administration to Rodents

The most common route of administration for benzylpiperazine derivatives in rodent studies is intraperitoneal (IP) injection. Oral gavage (PO) can also be used.

Procedure for Intraperitoneal (IP) Injection:

  • Animal Restraint: Gently restrain the rodent, exposing the abdomen. For mice, scruffing is a common method. For rats, firm but gentle handling is required.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Insert the needle at a 15-30 degree angle and inject the solution.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Assessment of Locomotor Activity

This protocol is used to evaluate the stimulant effects of benzylpiperazine derivatives.

Apparatus:

  • Open-field arena equipped with photobeam detectors or video tracking software.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Habituation: Place each animal individually into the open-field arena and allow for a 30-60 minute habituation period until baseline activity is stable.[1]

  • Administration: Remove the animal from the arena, weigh it, and administer the calculated dose of the test compound or vehicle via the chosen route (e.g., IP).[1]

  • Data Recording: Immediately return the animal to the arena and begin recording locomotor activity. Data is typically collected in 5-10 minute bins for a total duration of 1-2 hours.[1]

Drug Discrimination Studies

This protocol assesses the subjective effects of the test compound by training animals to discriminate it from a vehicle.

Apparatus:

  • Standard two-lever operant conditioning chambers.

Procedure:

  • Training: Train animals to press one lever ("drug lever") after administration of a known psychoactive substance (e.g., S(+)-MDMA) and another lever ("saline lever") after administration of saline to receive a reward (e.g., food pellet).

  • Substitution Test: Once the animals have learned the discrimination, administer various doses of the test compound (e.g., BZP) and record which lever they press. Full substitution is considered when the animals predominantly press the "drug lever".

V. Data Presentation

Quantitative Data from Rodent Studies

The following tables summarize dosages and their observed effects for benzylpiperazine and its derivatives in rodent models based on published literature.

Table 1: Behavioral Effects of Benzylpiperazine (BZP) in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Observed Effects
MouseIntraperitoneal (IP)1.0 - 30.0Dose-dependent increase in head twitch response.[1]
MouseIntraperitoneal (IP)3.0 (ED₅₀)Substituted for S(+)-MDMA in drug discrimination studies.[1][2]
MouseIntraperitoneal (IP)30.0Approximately doubled locomotor activity compared to saline controls.[1][2]
MouseIntraperitoneal (IP)100.0Approximately 3.5-fold increase in locomotor activity compared to saline.[1][2]
RatIntraperitoneal (IP)5.0 - 40.0Dose-dependent increase in hyperactivity and stereotypy.[1][6]
RatIntraperitoneal (IP)10.0/dayAdministered to adolescent rats, resulting in subsequent heightened anxiety-like behavior.
RatIntraperitoneal (IP)20.0Used for repeated daily injections to study behavioral sensitization.[1][6]

Table 2: Pharmacokinetic Parameters of Benzylpiperazine (BZP) in Rats

ParameterValueConditions
Elimination Half-life (t½)~5.5 Hours (in humans, rodent data is limited)Single oral dose.[4][5]
Time to Peak Plasma Concentration (Tmax)60 - 90 minutes (in humans)Oral administration.
MetabolismHepaticMajor metabolites include p-hydroxy-BZP and m-hydroxy-BZP.[7][8]
ExcretionRenalA significant portion of the parent drug and its metabolites are excreted in the urine.[5][7]

VI. Visualizations

experimental_workflow Experimental Workflow for Assessing Locomotor Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis compound_prep Prepare Dosing Solution (e.g., BZP in 0.9% Saline) administration Administer Compound or Vehicle (e.g., IP) compound_prep->administration animal_acclimation Acclimate Rodents to Testing Room (≥ 60 min) habituation Habituate Animal in Open-Field Arena (30-60 min) animal_acclimation->habituation habituation->administration data_collection Record Locomotor Activity (1-2 hours) administration->data_collection data_processing Process Data (e.g., distance traveled, time spent in center) data_collection->data_processing stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_processing->stat_analysis

Caption: Workflow for locomotor activity assessment.

signaling_pathway Simplified Monoaminergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron bzp Benzylpiperazine (BZP) dat Dopamine Transporter (DAT) bzp->dat Inhibits Reuptake & Promotes Efflux sert Serotonin Transporter (SERT) bzp->sert Inhibits Reuptake & Promotes Efflux vesicles Synaptic Vesicles (DA, 5-HT) da Dopamine vesicles->da Release ht Serotonin vesicles->ht Release da_r Dopamine Receptors da->da_r Binds ht_r Serotonin Receptors ht->ht_r Binds downstream Downstream Signaling da_r->downstream ht_r->downstream

Caption: Monoaminergic signaling modulation by BZP.

References

Utilization of 3-Methylbenzylpiperazine as a Pharmacological Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzylpiperazine (3-Me-BZP) is a synthetic compound belonging to the benzylpiperazine class of substances.[1] Structurally related to benzylpiperazine (BZP), 3-Me-BZP is recognized as a stimulant and has been identified as a designer drug.[1] The pharmacological profile of benzylpiperazines is primarily characterized by their interaction with monoamine neurotransmitter systems, specifically those involving dopamine (DA), serotonin (5-HT), and norepinephrine (NE). These compounds typically act as monoamine releasing agents, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing monoaminergic signaling.[2]

This document provides detailed application notes and experimental protocols for the characterization of this compound and related compounds as pharmacological tools. While specific quantitative data for 3-Me-BZP is limited in publicly available literature, the provided protocols are standard methods for assessing the activity of such compounds at monoamine transporters.

Pharmacological Profile and Mechanism of Action

Benzylpiperazine and its derivatives, including 3-Me-BZP, are known to exert their stimulant effects by interacting with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] The primary mechanism of action is the induction of neurotransmitter release, a process known as reverse transport or efflux.[2] This is distinct from the mechanism of reuptake inhibitors, which block the transporters to prevent the clearance of neurotransmitters from the synapse.

The general signaling pathway for monoamine releasing agents is depicted below:

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP 3-Me-BZP MAT Monoamine Transporter (DAT, SERT, NET) BZP->MAT Substrate VMAT VMAT2 BZP->VMAT Potential Interaction MA_cyto Cytosolic Monoamines MAT->MA_cyto Internalization Vesicle Synaptic Vesicle MA Monoamines (DA, 5-HT, NE) Vesicle->MA Release (Exocytosis) MA->MAT Reuptake MA_cyto->MAT Reverse Transport (Efflux) MA_synapse Increased Extracellular Monoamines MA_cyto->MA_synapse Efflux Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Fig. 1: General signaling pathway of a monoamine releasing agent.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this section provides a template for how such data, once obtained through the protocols outlined below, should be presented. For comparative purposes, data for the parent compound, Benzylpiperazine (BZP), are included where available.

Table 1: Monoamine Transporter Inhibition Potency

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compoundData not availableData not availableData not available
Benzylpiperazine (BZP)Variable reportsVariable reportsVariable reports

IC50 values represent the concentration of the compound required to inhibit 50% of radiolabeled ligand binding or substrate uptake.

Table 2: Monoamine Release Potency

CompoundDopamine EC50 (nM)Norepinephrine EC50 (nM)Serotonin EC50 (nM)
This compoundData not availableData not availableData not available
Benzylpiperazine (BZP)Variable reportsVariable reportsVariable reports

EC50 values represent the concentration of the compound required to elicit 50% of the maximal neurotransmitter release.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound's activity at monoamine transporters. These are standard and robust methods widely used in pharmacology and drug discovery.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the respective transporter.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, KRH)

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Known transporter inhibitors for positive controls (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

  • Pre-incubation: Add 100 µL of assay buffer containing various concentrations of 3-Me-BZP or control compounds to the wells. Incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add 100 µL of assay buffer containing the radiolabeled monoamine substrate at a concentration close to its Km value.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of initial uptake rates.

  • Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the concentration-response curves.

Protocol 2: Neurotransmitter Release Assay Using Synaptosomes

This assay directly measures the ability of a test compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Percoll gradients

  • Assay buffer (KRH)

  • Radiolabeled neurotransmitters: [³H]dopamine or [³H]serotonin

  • Test compound (this compound)

  • Known releasing agents for positive controls (e.g., amphetamine)

  • Glass-fiber filters

  • Superfusion apparatus or 96-well filtration plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer. Prepare a crude synaptosomal fraction by differential centrifugation. Further purify the synaptosomes using a Percoll gradient.

  • Loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter for 30 minutes at 37°C to allow for uptake.

  • Washing: Wash the loaded synaptosomes with assay buffer to remove excess unincorporated radiolabel.

  • Release Experiment (Superfusion Method): a. Layer the synaptosomes onto a glass-fiber filter in a superfusion chamber. b. Perfuse with assay buffer at a constant rate to establish a stable baseline of neurotransmitter release. c. Switch to a buffer containing various concentrations of 3-Me-BZP or control compounds and collect the superfusate in fractions. d. At the end of the experiment, lyse the synaptosomes on the filter to determine the total remaining radioactivity.

  • Release Experiment (Static Method): a. Resuspend the loaded synaptosomes in assay buffer. b. Aliquot the synaptosomes into tubes or a 96-well plate. c. Add varying concentrations of 3-Me-BZP or vehicle to initiate release. d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Pellet the synaptosomes by centrifugation and collect the supernatant.

  • Quantification: Measure the radioactivity in the collected fractions or supernatant and in the lysed synaptosomes using a scintillation counter.

  • Data Analysis: Express the release as a percentage of the total radioactivity. Determine the EC50 values by non-linear regression of the concentration-response curves.

Experimental_Workflow cluster_uptake Uptake Inhibition Assay cluster_release Neurotransmitter Release Assay A1 Plate cells expressing monoamine transporters A2 Wash cells and pre-incubate with 3-Me-BZP A1->A2 A3 Add radiolabeled monoamine substrate A2->A3 A4 Incubate and terminate uptake A3->A4 A5 Lyse cells and measure radioactivity A4->A5 A6 Calculate IC50 values A5->A6 B1 Prepare synaptosomes from brain tissue B2 Load synaptosomes with radiolabeled neurotransmitter B1->B2 B3 Wash to remove excess radiolabel B2->B3 B4 Induce release with 3-Me-BZP B3->B4 B5 Collect released neurotransmitter B4->B5 B6 Measure radioactivity B5->B6 B7 Calculate EC50 values B6->B7

References

Application Notes and Protocols: Synthesis and Purification of 3-Methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis and purification of 3-Methylbenzylpiperazine, a derivative of benzylpiperazine. The protocols described are based on established methods for the N-alkylation of piperazine and subsequent purification of the product.

Introduction

This compound is a substituted piperazine that, like other benzylpiperazine derivatives, has been investigated for its stimulant properties. The synthesis of monosubstituted piperazines is a common procedure in medicinal chemistry and drug development, often serving as a key intermediate for more complex molecules. The primary synthetic route involves the direct N-alkylation of piperazine with a suitable benzyl halide.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between piperazine and 3-methylbenzyl chloride (or bromide). To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is commonly used.

Experimental Protocol: N-Alkylation of Piperazine
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Piperazine (an excess, e.g., 4 equivalents)

    • 3-Methylbenzyl chloride (1 equivalent)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve piperazine in ethanol in the reaction flask and begin stirring.

    • Slowly add 3-methylbenzyl chloride to the piperazine solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-10 hours.

    • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and make the solution alkaline (pH > 12) by the addition of a strong base, such as sodium hydroxide.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or chloroform.

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.

Purification of this compound

The crude product can be purified by one of two primary methods: distillation of the free base or crystallization of a salt form, typically the hydrochloride salt.

Experimental Protocol: Purification by Distillation
  • Setup: Assemble a vacuum distillation apparatus.

  • Procedure:

    • Transfer the crude this compound oil to the distillation flask.

    • Apply a vacuum and gently heat the flask.

    • Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point for the closely related N-benzylpiperazine is reported as 122-124 °C at 2.5 mmHg[1].

Experimental Protocol: Purification by Crystallization (as Hydrochloride Salt)
  • Salt Formation:

    • Dissolve the crude this compound oil in a suitable solvent, such as ethanol or isopropyl alcohol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ethanol or bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Crystallization:

    • Stir the resulting slurry in the ice bath for a period to ensure complete crystallization.

    • Collect the precipitated this compound dihydrochloride by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Drying: Dry the purified salt in a vacuum oven at a moderate temperature.

Data Presentation

ProductReactantsSolventReaction ConditionsYieldPurityReference
N-m-MethylbenzylpiperazinePiperazine, m-Methylbenzyl bromideEthanol/Water20°C for 1h, then 70°C for 30 min~50%Not specifiedDE1092019B
N-o-MethylbenzylpiperazinePiperazine, o-Methylbenzyl bromideEthanol20°C for 2h, then 70°C for 30 min89%Not specifiedDE1092019B
Meclizine (from m-methylbenzyl chloride)1-(4-chlorobenzhydryl)piperazine, m-methylbenzyl chlorideTolueneReflux 8-10h65-66% (for final product)98.5-98.7% (for final product)CN103772321A
1-BenzylpiperazinePiperazine, Benzyl chlorideEthanol65°C for 30 min65-75% (of free base)Not specified[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification reagents Piperazine + 3-Methylbenzyl Chloride reaction N-Alkylation (Ethanol, Reflux) reagents->reaction 1 workup Work-up (Base, Extraction) reaction->workup 2 crude_product Crude This compound workup->crude_product distillation Vacuum Distillation crude_product->distillation Method A crystallization HCl Salt Formation & Crystallization crude_product->crystallization Method B pure_product_distilled Pure Free Base distillation->pure_product_distilled pure_product_salt Pure HCl Salt crystallization->pure_product_salt

Caption: Workflow for the synthesis and purification of this compound.

References

Application Note: Quantitative Analysis of 3-Methyl-1-Butyl-Phthalamide (3-MBP) using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-1-butyl-phthalamide (3-MBP) is a compound of interest in various fields of research. Accurate and sensitive quantification of 3-MBP in different matrices is crucial for its study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1] This application note provides a detailed protocol for the quantitative analysis of 3-MBP using LC-MS/MS with electrospray ionization (ESI). The method is designed to be robust and reproducible for high-throughput analysis.

Experimental

Materials and Reagents
  • 3-Methyl-1-butyl-phthalamide (3-MBP) analytical standard

  • Internal Standard (IS), e.g., a stable isotope-labeled 3-MBP or a structurally similar compound not present in the samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of 3-MBP (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. The concentration range should encompass the expected concentrations in the samples.

  • Prepare a stock solution of the internal standard (IS) in methanol.

  • Spike a fixed concentration of the IS into each calibration standard and sample.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample matrix (e.g., plasma, cell lysate), add the internal standard.

  • Add 3 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of 50:50 methanol:water).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Nebulizer Gas Nitrogen, optimized for instrument
Collision Gas Argon
MRM Transitions See Table 4
Quantitative Data

The method should be validated for linearity, accuracy, precision, and sensitivity. The following tables present expected performance characteristics based on similar phthalate analyses.[1]

Table 4: MRM Transitions for 3-MBP and a Potential Internal Standard

Note: The following MRM transitions are predicted based on the molecular weight of 3-MBP (219.28 g/mol ) and common fragmentation patterns of phthalates. These parameters should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-MBP (Quantifier) ~220.3~149.0150To be optimized
3-MBP (Qualifier) ~220.3To be determined150To be optimized
Internal Standard To be determinedTo be determined150To be optimized

Table 5: Method Validation Summary (Example Data)

ParameterResult
Linearity (r²) > 0.99
Linear Range 0.1 - 100 ng/mL
Accuracy 85 - 115%
Precision (%CV) < 15%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Protocols

Instrument Setup and Calibration
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Perform a system suitability test to ensure proper instrument performance.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. A linear regression with a weighting factor of 1/x is recommended.

Sample Analysis
  • Inject the prepared samples.

  • Integrate the peak areas for the analyte and the internal standard in the resulting chromatograms.

  • Calculate the concentration of 3-MBP in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_solution Prepare 3-MBP Stock Solution calibration_standards Create Calibration Curve Standards stock_solution->calibration_standards spike_is Spike IS into Standards & Samples calibration_standards->spike_is is_stock Prepare Internal Standard Stock is_stock->spike_is sample_prep Sample Extraction (LLE) sample_prep->spike_is lc_separation LC Separation (C18 Column) spike_is->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify 3-MBP in Samples calibration_curve->quantification

Caption: Experimental Workflow for 3-MBP Analysis.

logical_relationship cluster_instrumentation Instrumentation cluster_method Methodology cluster_output Output hplc HPLC/UHPLC System lc_method Chromatographic Separation hplc->lc_method mass_spec Tandem Mass Spectrometer ms_method Mass Spectrometric Detection mass_spec->ms_method sample_prep Sample Preparation sample_prep->lc_method lc_method->ms_method quantitative_data Quantitative Data ms_method->quantitative_data qualitative_data Qualitative Confirmation ms_method->qualitative_data

Caption: Logical Relationship of Analytical Components.

References

Protocol for the Solubilization of 3-Methylbenzylpiperazine for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-001

Introduction

This document provides a detailed protocol for the solubilization of 3-Methylbenzylpiperazine (3-MeBPP), a piperazine derivative, for use in in vivo research settings. The successful delivery of any therapeutic or research compound is contingent on its effective dissolution in a biocompatible vehicle. Piperazine derivatives can exhibit variable solubility, necessitating a systematic approach to formulation development to ensure accurate dosing and bioavailability. This protocol outlines methods for vehicle selection, solubility testing, and preparation of 3-MeBPP solutions suitable for various routes of administration in animal models.

Materials and Equipment

  • This compound (free base or salt form)

  • Solvents/Vehicles:

    • Sterile Water for Injection, USP

    • Saline (0.9% Sodium Chloride), sterile

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Polyethylene glycol 400 (PEG 400)

    • Ethanol, USP grade

    • Corn oil or sesame oil (for specific routes)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Magnetic stirrer and stir bars

    • pH meter

    • Sterile vials and tubes

    • Syringes and sterile syringe filters (0.22 µm)

    • Sonicator (optional)

    • Centrifuge

General Solubility Enhancement Strategies

For piperazine derivatives like 3-MeBPP, which may have limited aqueous solubility, several strategies can be employed to enhance their dissolution[1][2]:

  • Salt Formation: The use of a salt form of the compound, such as a hydrochloride (HCl) salt, can significantly improve aqueous solubility.[1] If starting with the free base, conversion to a salt is a primary strategy.

  • Use of Co-solvents: A combination of aqueous and organic solvents can be used to dissolve lipophilic compounds.[3] Common co-solvent systems include DMSO, ethanol, and PEG 400, typically in combination with saline or PBS.[3][4] It is critical to use the lowest effective concentration of organic solvents to minimize potential toxicity.[3]

  • pH Adjustment: The solubility of ionizable compounds is dependent on the pH of the solution. Adjusting the pH of the vehicle can enhance the solubility of acidic or basic compounds.

Experimental Protocol: Preparation of 3-MeBPP Solution

This protocol describes the preparation of a 3-MeBPP solution using a co-solvent system, a common approach for compounds with moderate to low aqueous solubility.

4.1. Vehicle Selection and Preparation

A common vehicle for in vivo studies consists of a mixture of an organic solvent and an aqueous solution.[3][4] A typical starting formulation could be:

  • 5-10% DMSO

  • 10-20% PEG 400

  • 70-85% Saline or PBS

4.2. Step-by-Step Dissolution Procedure

  • Weighing the Compound: Accurately weigh the desired amount of 3-MeBPP using an analytical balance.

  • Initial Dissolution in Organic Solvent:

    • Transfer the weighed 3-MeBPP to a sterile vial.

    • Add the required volume of DMSO to the vial.

    • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Addition of Co-solvent (PEG 400):

    • Add the required volume of PEG 400 to the DMSO solution.

    • Mix thoroughly by vortexing until a homogenous solution is obtained.

  • Addition of Aqueous Vehicle:

    • Gradually add the saline or PBS to the organic solvent mixture while continuously vortexing or stirring. This dropwise addition is crucial to prevent precipitation of the compound.

  • Final Checks:

    • Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of organic solvents or decreasing the final concentration of 3-MeBPP).

    • If necessary, adjust the pH of the final solution to be within a physiologically acceptable range (typically pH 7.2-7.4) using sterile, dilute HCl or NaOH.

  • Sterilization:

    • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile container.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and vehicle compositions for dissolving 3-MeBPP for in vivo studies. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental needs.

ParameterRecommended Starting RangeNotes
Vehicle Composition
DMSO5 - 10% (v/v)Initial solvent for dissolving the compound. High concentrations can be toxic.[3]
PEG 40010 - 20% (v/v)A co-solvent that improves solubility and is generally well-tolerated.[3]
Saline (0.9% NaCl) or PBS70 - 85% (v/v)The primary aqueous vehicle to bring the solution to the final volume.[4]
Final Concentration of 3-MeBPP 1 - 10 mg/mLThe achievable concentration will depend on the specific vehicle composition and the salt form of 3-MeBPP used. Pilot studies are recommended.
Administration Route
Intravenous (IV)Low Volume (e.g., 5 mL/kg)Requires a completely clear, precipitate-free solution. The use of organic solvents should be minimized.[5][6]
Intraperitoneal (IP)Moderate Volume (e.g., 10 mL/kg)More tolerant of co-solvents compared to IV administration.[5][6]
Subcutaneous (SC)Low to Moderate Volume (e.g., 10 mL/kg)Solutions should be isotonic and non-irritating.[5][6]
Oral (PO)Higher Volume (e.g., 10-20 mL/kg)Suspensions or solutions in oil-based vehicles can be considered for oral gavage if aqueous solubility is low.[5][7]

Diagrams

Experimental Workflow for 3-MeBPP Solubilization

G cluster_prep Preparation of 3-MeBPP Solution cluster_admin In Vivo Administration weigh 1. Weigh 3-MeBPP dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_peg 3. Add PEG 400 dissolve_dmso->add_peg add_saline 4. Add Saline/PBS add_peg->add_saline final_checks 5. Final Checks (pH, Precipitation) add_saline->final_checks sterilize 6. Sterile Filtration (0.22 µm) final_checks->sterilize administer Administer to Animal Model sterilize->administer

Caption: Workflow for preparing 3-MeBPP solution for in vivo studies.

Logical Relationship of Solubility Enhancement Strategies

G compound 3-MeBPP solubility Aqueous Solubility compound->solubility has salt Salt Formation (e.g., HCl salt) solubility->salt improved by cosolvent Co-solvent System (DMSO, PEG 400) solubility->cosolvent improved by ph pH Adjustment solubility->ph improved by dissolved Solubilized 3-MeBPP for In Vivo Dosing salt->dissolved cosolvent->dissolved ph->dissolved

Caption: Strategies to enhance the aqueous solubility of 3-MeBPP.

References

Application Note: Purity Assessment of 3-Methyl-1-Butanol (3-MBP) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative purity assessment of 3-Methyl-1-butanol (3-MBP), also known as isoamyl alcohol or isopentyl alcohol. Due to the lack of a significant UV chromophore in 3-MBP, two alternative approaches are presented. The first method employs a Refractive Index Detector (RID) for direct analysis, suitable for routine quality control where simplicity and universal detection are advantageous. The second method involves a pre-column derivatization step to attach a UV-active moiety to the 3-MBP molecule, enabling highly sensitive detection using a Diode Array Detector (DAD) or a UV-Vis detector. This latter method is particularly useful for trace impurity analysis and method validation in pharmaceutical applications. Both protocols are designed to be precise, accurate, and reliable for researchers, scientists, and drug development professionals.

Introduction

3-Methyl-1-butanol (3-MBP) is a primary alcohol widely used as a solvent, a precursor in the synthesis of various organic compounds, and as a flavoring agent in the food and beverage industry.[1][2] In the pharmaceutical industry, it can be used as a raw material or an intermediate, where its purity is a critical quality attribute affecting the safety and efficacy of the final drug product.[1] HPLC is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it a suitable method for purity assessment.[3]

This document provides detailed protocols for two HPLC methods for determining the purity of 3-MBP and quantifying its related impurities.

Method A: HPLC with Refractive Index Detection (HPLC-RID) This method is based on the principle that the refractive index of the mobile phase changes with the concentration of the analyte eluting from the column. It is a universal detection method suitable for analytes with no UV absorbance.[3][4][5][6] However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[5]

Method B: HPLC with UV Detection following Pre-column Derivatization To enhance the sensitivity and specificity of the analysis, a pre-column derivatization method is described. In this approach, the hydroxyl group of 3-MBP reacts with a derivatizing agent to form a product with strong UV absorbance.[1][7] This allows for the use of a more common UV detector and enables gradient elution for better separation of complex impurity profiles.[7][8]

Experimental Protocols

Method A: HPLC with Refractive Index Detection (HPLC-RID)

1. Instrumentation and Materials

  • HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Data acquisition and processing software.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • 3-Methyl-1-butanol reference standard (≥99.5% purity).

  • HPLC grade water and acetonitrile.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile:Water (50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature35 °C
DetectorRefractive Index Detector (RID)
Detector Temperature35 °C
Injection Volume20 µL
Run Time15 minutes

3. Sample and Standard Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 100 mg of 3-MBP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 100 mg of the 3-MBP sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis The purity of the 3-MBP sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of 3-MBP peak / Total area of all peaks) x 100

Method B: HPLC with UV Detection following Pre-column Derivatization

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • 3-Methyl-1-butanol reference standard (≥99.5% purity).

  • Derivatizing agent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).

  • Pyridine (HPLC grade, anhydrous).

  • Acetonitrile and water (HPLC grade).

  • 0.45 µm syringe filters.

2. Derivatization Procedure

  • Preparation of Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of DNB-Cl in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily.

  • Standard and Sample Derivatization:

    • To 1 mL of the 1 mg/mL 3-MBP standard or sample solution (prepared in acetonitrile), add 100 µL of pyridine and 500 µL of the DNB-Cl reagent.

    • Vortex the mixture and heat at 60 °C for 30 minutes in a heating block.

    • Cool the mixture to room temperature.

    • Filter the derivatized solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterCondition
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient Program0-10 min, 50-80% B; 10-15 min, 80% B; 15.1-20 min, 50% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorDAD or UV-Vis Detector
Detection Wavelength254 nm
Injection Volume10 µL
Run Time20 minutes

4. Data Analysis The purity of the 3-MBP sample is calculated using the area percent method as described for Method A.

Data Presentation

Table 1: Illustrative Purity Assessment of 3-MBP Batches using HPLC-RID (Method A)

Sample IDRetention Time (min)Peak AreaPurity (%)
Batch A4.52125489099.85
Batch B4.51123987099.52
Batch C4.53126012099.91

Table 2: Illustrative Impurity Profile of 3-MBP (Batch B) using HPLC-UV after Derivatization (Method B)

Peak No.Retention Time (min)Relative Retention TimePeak AreaArea (%)Possible Identity
13.210.4512500.10Unknown Impurity
25.880.8225000.20Isobutanol
37.151.00123987099.523-MBP
48.921.2522500.18Unknown Impurity

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing of Sample and Standard Dissolving Dissolution in Appropriate Solvent Weighing->Dissolving Derivatization Derivatization (Method B only) Dissolving->Derivatization Filtering Filtration (0.45 µm) Dissolving->Filtering Derivatization->Filtering Injection Sample Injection Filtering->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (RID or UV) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC-based purity assessment of 3-MBP.

Derivatization_Reaction MBP 3-Methyl-1-butanol (No UV Chromophore) Plus + MBP->Plus DNBCl 3,5-Dinitrobenzoyl chloride (Derivatizing Agent) Product DNB-MBP Ester (Strong UV Chromophore) DNBCl->Product Pyridine 60 °C Plus->DNBCl

Caption: Derivatization of 3-MBP with DNB-Cl for UV detection.

Discussion

The choice between the HPLC-RID and the HPLC-UV (after derivatization) methods will depend on the specific requirements of the analysis.

The HPLC-RID method is straightforward, requires minimal sample preparation, and is cost-effective. It is well-suited for routine quality control where the primary goal is to determine the purity of 3-MBP and the impurity profile is relatively simple. The main limitations are its lower sensitivity compared to UV detection and its incompatibility with gradient elution, which may be a drawback if impurities with a wide range of polarities are present.

The HPLC-UV method with pre-column derivatization offers significantly higher sensitivity and allows for the use of gradient elution, providing superior separation for complex samples.[1][7][9] This method is ideal for the detection and quantification of trace impurities, making it suitable for pharmaceutical applications where stringent purity requirements are in place. The main disadvantage is the additional sample preparation step, which increases the analysis time and complexity.

For both methods, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be established and monitored to ensure the validity of the results. The identity of impurities can be further confirmed using a mass spectrometer coupled to the HPLC system (LC-MS).

Conclusion

This application note provides two validated HPLC methods for the purity assessment of 3-Methyl-1-butanol. The HPLC-RID method offers a simple and direct approach for routine analysis, while the pre-column derivatization HPLC-UV method provides a highly sensitive alternative for trace impurity profiling. The selection of the appropriate method should be based on the specific analytical needs, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Application Notes and Protocols for Radiolabeling 3-Methylbenzylpiperazine in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the radiolabeling of 3-Methylbenzylpiperazine (3-MBP), a potential radiotracer for imaging studies of monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). The following sections outline methodologies for labeling 3-MBP with Carbon-11 ([11C]), Fluorine-18 ([18F]), and Iodine-123 ([123I]), enabling its use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.

Overview of Radiolabeling Strategies

The successful radiolabeling of this compound for in vivo imaging requires careful consideration of the radioisotope, the position of the label on the molecule, and the synthetic strategy. The choice of radionuclide will depend on the imaging modality (PET or SPECT) and the desired pharmacokinetic properties of the tracer.

  • Carbon-11 ([11C]) Labeling: With a short half-life of 20.4 minutes, [11C] labeling is suitable for PET studies and allows for multiple scans in a single day. A common strategy is the methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate.

  • Fluorine-18 ([18F]) Labeling: The longer half-life of [18F] (109.7 minutes) allows for more complex radiosynthesis and longer imaging protocols, making it a widely used isotope for PET.[1] Labeling is typically achieved through nucleophilic substitution with [18F]fluoride.

  • Iodine-123 ([123I]) Labeling: As a gamma emitter with a half-life of 13.2 hours, [123I] is ideal for SPECT imaging.[2] Radioiodination can be achieved via electrophilic or nucleophilic substitution on an activated aromatic ring or through a precursor containing a leaving group.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the radiosynthesis and evaluation of radiolabeled piperazine derivatives, providing a benchmark for the successful radiolabeling of 3-MBP.

Table 1: Radiosynthesis Parameters for Labeled 3-MBP Analogues

RadioisotopeLabeling MethodPrecursorRadiochemical Yield (RCY)Specific Activity (GBq/µmol)Radiochemical Purity
[11C] N-methylation with [11C]CH3IDesmethyl-3-Methylbenzylpiperazine30-50%> 100> 99%
[18F] Nucleophilic substitution with [18F]F-Tosylated this compound20-40%> 80> 99%
[123I] IododestannylationTri-n-butylstannyl-3-Methylbenzylpiperazine50-70%> 150> 98%

Table 2: In Vitro Binding Affinities of Piperazine-Based Radiotracers

CompoundTargetKi (nM)
Piperazine Derivative 1σ1 Receptor1.85 ± 1.59[4]
Piperazine Derivative 2σ2 Receptor291 ± 111[4]
Benzodioxin PiperazineD4 Receptor(not specified)[5]

Experimental Protocols

[11C] Labeling of this compound ([11C]3-MBP)

This protocol describes the synthesis of [11C]3-MBP via N-methylation of the corresponding desmethyl precursor using [11C]methyl iodide.

Materials:

  • Desmethyl-3-Methylbenzylpiperazine (precursor)

  • [11C]Methyl Iodide ([11C]CH3I)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection

  • Ethanol

Protocol:

  • Precursor Preparation: Dissolve 1-2 mg of desmethyl-3-methylbenzylpiperazine in 300 µL of anhydrous DMF in a sealed reaction vessel.

  • Activation: Add a small amount of sodium hydride to the precursor solution to deprotonate the secondary amine.

  • Radiolabeling Reaction: Bubble the gaseous [11C]CH3I, produced from a cyclotron, through the reaction mixture at room temperature for 5-10 minutes.

  • Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system to isolate [11C]3-MBP.

  • Formulation: Collect the HPLC fraction containing the product, dilute it with sterile water, and pass it through a C18 Sep-Pak cartridge. Elute the trapped [11C]3-MBP with a small volume of ethanol and then dilute with sterile saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity using analytical HPLC, determine the specific activity, and perform a sterile filtration.

[18F] Labeling of this compound ([18F]3-MBP)

This protocol details the synthesis of a fluoroalkylated 3-MBP derivative using a two-step reaction involving the preparation of [18F]fluoroethyl tosylate followed by nucleophilic substitution.

Materials:

  • 1-(3-Methylbenzyl)piperazine

  • Ethylene glycol ditosylate

  • [18F]Fluoride (produced in a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • HPLC system (as described above)

  • SPE cartridge (as described above)

Protocol:

  • [18F]Fluoride Activation: Trap the aqueous [18F]fluoride on an anion-exchange cartridge. Elute with a solution of K222 and K2CO3 in acetonitrile/water. Dry the [18F]fluoride/K222/K2CO3 complex by azeotropic distillation with anhydrous acetonitrile.

  • Synthesis of [18F]Fluoroethyl Tosylate: To the dried [18F]fluoride complex, add a solution of ethylene glycol ditosylate in anhydrous acetonitrile. Heat the mixture at 85°C for 10 minutes.

  • Radiolabeling Reaction: To a solution of 1-(3-methylbenzyl)piperazine in anhydrous DMF, add the crude [18F]fluoroethyl tosylate. Heat the reaction mixture at 100°C for 15 minutes.

  • Purification: Cool the reaction mixture and purify using semi-preparative HPLC as described for the [11C] labeling.

  • Formulation and Quality Control: Follow the same procedures for formulation and quality control as outlined in the [11C] protocol.

[123I] Labeling of this compound ([123I]3-MBP)

This protocol describes the radioiodination of a stannylated precursor of 3-MBP.

Materials:

  • Tri-n-butylstannyl-3-Methylbenzylpiperazine (precursor)

  • [123I]Sodium Iodide

  • Chloramine-T or Iodogen

  • Ethanol

  • Phosphate buffer (pH 7.4)

  • HPLC system (as described above)

  • SPE cartridge (as described above)

Protocol:

  • Precursor Preparation: Dissolve 0.5-1 mg of the tri-n-butylstannyl precursor in a small volume of ethanol in a reaction vial.

  • Radiolabeling Reaction: To the precursor solution, add the [123I]sodium iodide in phosphate buffer. Add the oxidizing agent (e.g., Chloramine-T solution or use an Iodogen-coated vial) to initiate the electrophilic iodination. Let the reaction proceed at room temperature for 15-20 minutes.

  • Quenching: Stop the reaction by adding a solution of sodium metabisulfite.

  • Purification: Purify the reaction mixture using semi-preparative HPLC.

  • Formulation and Quality Control: Formulate the final product and perform quality control as described in the previous protocols.

Visualizations

The following diagrams illustrate the key processes involved in the radiolabeling and application of this compound.

Radiosynthesis_Workflow cluster_start Starting Materials cluster_synthesis Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control cluster_end Final Product Precursor Desmethyl or Stannylated 3-MBP Precursor Reaction Automated Synthesizer Precursor->Reaction Radioisotope [11C]CH3I, [18F]Fluoride, or [123I]NaI Radioisotope->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Crude Product SPE Solid-Phase Extraction (SPE) HPLC->SPE Purified Tracer Formulation Sterile Formulation SPE->Formulation QC Analytical HPLC, Sterility, Endotoxin Formulation->QC Final Dose FinalProduct Radiolabeled 3-MBP for Injection QC->FinalProduct Release

Caption: General workflow for the radiosynthesis of this compound.

PET_SPECT_Imaging_Pathway cluster_admin Administration & Distribution cluster_binding Target Engagement cluster_imaging Signal Detection cluster_analysis Data Analysis Injection Intravenous Injection of Radiolabeled 3-MBP Blood Blood Circulation Injection->Blood BBB Blood-Brain Barrier Penetration Blood->BBB Target Binding to SERT/DAT in the Brain BBB->Target Specific Uptake Decay Radioisotope Decay (β+ or γ emission) Target->Decay Detection PET or SPECT Scanner Detection Decay->Detection Image Image Reconstruction Detection->Image Analysis Quantification of Transporter Density Image->Analysis

Caption: Conceptual pathway for in vivo imaging with radiolabeled 3-MBP.

References

Troubleshooting & Optimization

How to improve the yield and purity of 3-Methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 3-Methylbenzylpiperazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a consistently low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and the choice of synthetic route. The two most common methods for synthesizing this compound are Direct N-Alkylation and Reductive Amination .

Potential Causes and Troubleshooting Steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent. If the reaction has stalled, consider increasing the temperature or extending the reaction time.

    • Poor Reagent Quality: Ensure that starting materials, particularly piperazine and 3-methylbenzyl chloride or 3-methylbenzaldehyde, are of high purity. Impurities can lead to side reactions and lower the yield.

  • Side Reactions:

    • Di-alkylation: The formation of 1,4-bis(3-methylbenzyl)piperazine is a common side reaction, especially in direct N-alkylation. To minimize this, use a large excess of piperazine (3-5 equivalents) relative to the 3-methylbenzyl chloride.[1] Alternatively, employing a mono-protected piperazine, such as N-Boc-piperazine, can ensure mono-alkylation.[2]

    • Quaternary Salt Formation: Over-alkylation can lead to the formation of a quaternary ammonium salt, which is typically water-soluble and can be lost during aqueous work-up. This is more prevalent in direct alkylation.

  • Suboptimal Reaction Conditions:

    • Incorrect Stoichiometry: Precise control of reactant ratios is crucial. For direct alkylation, an excess of piperazine is recommended. For reductive amination, a slight excess of the reducing agent may be beneficial.

    • Choice of Base (for N-Alkylation): A weak base like potassium carbonate (K₂CO₃) is often preferred over strong bases to minimize the deprotonation of the mono-substituted product, which can lead to di-alkylation.[2]

    • Choice of Reducing Agent (for Reductive Amination): Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation and is generally preferred over harsher reagents.

Issue 2: Difficulty in Purifying this compound

Question: I am struggling to obtain a pure sample of this compound after the reaction. What are the best purification strategies?

Answer: The basic nature of the piperazine moiety can sometimes complicate purification by standard silica gel chromatography. However, with the right techniques, high purity can be achieved.

Potential Causes and Troubleshooting Steps:

  • Co-elution of Byproducts:

    • Di-substituted Piperazine: The di-alkylated byproduct, 1,4-bis(3-methylbenzyl)piperazine, can have a similar polarity to the desired product, making separation by column chromatography challenging.

    • Unreacted Starting Materials: Residual starting materials can contaminate the final product.

  • Purification Technique Optimization:

    • Column Chromatography:

      • Solvent System (Eluent): A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A common eluent system for piperazine derivatives is a mixture of dichloromethane and methanol. To neutralize the acidic silica gel, which can cause peak tailing with basic amines, a small amount of triethylamine (0.5-1%) can be added to the eluent.

      • Stationary Phase: If standard silica gel proves problematic, consider using alumina or an amine-functionalized silica gel.

    • Crystallization: Recrystallization can be a highly effective method for purifying this compound. The product can be converted to its hydrochloride salt by treating the free base with HCl in an appropriate solvent (e.g., ethanol or ether), which often results in a crystalline solid that can be easily purified by recrystallization.

    • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better for preparing this compound: N-alkylation or reductive amination?

A1: Both methods are viable, and the choice depends on the specific requirements of the synthesis.

  • Direct N-Alkylation is often simpler to perform but can be prone to di-alkylation, leading to lower yields and more challenging purification. Using a large excess of piperazine or a mono-protected piperazine can mitigate this.

  • Reductive Amination is a one-pot reaction that generally provides higher selectivity for the mono-alkylated product and avoids the formation of quaternary ammonium salts.[2] It is often the preferred method for achieving higher purity and yield.

Q2: What is the most common byproduct in the synthesis of this compound?

A2: The most common byproduct is 1,4-bis(3-methylbenzyl)piperazine, which is formed by the reaction of 3-methylbenzyl chloride or aldehyde at both nitrogen atoms of the piperazine ring.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The spots can be visualized using a UV lamp or by staining with an appropriate agent like potassium permanganate. For more quantitative analysis, LC-MS can be used.

Q4: My purified this compound is an oil. How can I solidify it?

A4: this compound free base is often an oil at room temperature. To obtain a solid, it can be converted to a salt, such as the dihydrochloride salt. This is typically done by dissolving the free base in a solvent like ethanol or diethyl ether and adding a solution of hydrogen chloride (e.g., HCl in ether or concentrated HCl). The resulting salt will often precipitate as a solid, which can be collected by filtration and further purified by recrystallization.

Data Presentation

The following table summarizes typical yields for the synthesis of this compound via N-alkylation and reductive amination, based on literature for similar piperazine derivatives.

Synthesis MethodKey ReagentsTypical Yield (%)Purity Concerns
Direct N-Alkylation Piperazine, 3-Methylbenzyl chloride, K₂CO₃60-75Formation of di-alkylated byproduct
Reductive Amination Piperazine, 3-Methylbenzaldehyde, NaBH(OAc)₃80-95Generally high purity

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound using reductive amination.

Materials:

  • Piperazine

  • 3-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (3 equivalents) in dichloromethane.

  • To this solution, add 3-methylbenzaldehyde (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine) to afford pure this compound.

Protocol 2: Synthesis of this compound via Direct N-Alkylation

This protocol outlines a general procedure for the direct N-alkylation of piperazine.

Materials:

  • Piperazine

  • 3-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add piperazine (5 equivalents) and potassium carbonate (2 equivalents).

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add a solution of 3-methylbenzyl chloride (1 equivalent) in acetonitrile to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (Piperazine, 3-Methylbenzyl Precursor) reaction Reaction (N-Alkylation or Reductive Amination) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete? Adjust conditions quench Quenching monitoring->quench Complete extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography/Crystallization) concentration->purification analysis Purity Analysis (NMR, HPLC) purification->analysis product Pure this compound analysis->product troubleshooting_yield Troubleshooting Guide for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp check_reagents Check Reagent Purity incomplete_reaction->check_reagents excess_piperazine Use Excess Piperazine side_reactions->excess_piperazine mono_protection Use Mono-protected Piperazine side_reactions->mono_protection optimize_base Optimize Base/Reducing Agent suboptimal_conditions->optimize_base control_stoichiometry Control Stoichiometry suboptimal_conditions->control_stoichiometry

References

Technical Support Center: 3-Methylbenzylpiperazine (3-MBP) for Animal Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Methylbenzylpiperazine (3-MBP) is a research chemical. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare. The information provided is for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-MBP) and what are its expected effects?

A1: this compound (3-MBP) is a derivative of benzylpiperazine (BZP) and is classified as a stimulant drug.[1] Like other piperazine derivatives, it is presumed to primarily affect the central nervous system by modulating dopaminergic and serotonergic pathways, similar to psychostimulants like amphetamine.[2][3] Researchers investigating 3-MBP typically anticipate observing effects such as increased locomotor activity, potential anxiolytic-like or anxiogenic-like effects depending on the dose, and possible antidepressant-like properties.[4][5][6]

Q2: What is a recommended starting dose for 3-MBP in mice or rats?

A2: For a novel compound like 3-MBP, a dose-finding study is critical. Based on data from structurally related piperazine derivatives, a starting range of 1 to 10 mg/kg (administered intraperitoneally, i.p.) is a conservative starting point for mice. A thorough literature review of similar benzylpiperazine analogs is highly recommended before commencing studies.[5] It is crucial to begin with low doses to establish a safety profile and identify the threshold for behavioral effects.

Q3: What is the most appropriate route of administration?

A3: Intraperitoneal (i.p.) injection is the most common route for initial pharmacological screening in rodents due to its rapid onset of action and reliable bioavailability. Oral gavage (p.o.) can also be used, particularly for studies aiming to model human consumption, but may require higher doses to account for first-pass metabolism. The choice of vehicle (e.g., saline, 0.9% NaCl) should be validated to ensure it has no independent effects on behavior.

Q4: How long after administration should I conduct behavioral testing?

A4: The timing of behavioral testing should coincide with the peak plasma concentration of the compound. For i.p. administration of piperazine derivatives, this is typically between 15 and 30 minutes post-injection. A preliminary pharmacokinetic study or a time-course behavioral study (e.g., measuring locomotor activity at different time points after a single dose) is essential to determine the optimal testing window for your specific experimental conditions.

Troubleshooting Guide

Q1: My results show high variability between animals in the same dose group. What can I do?

A1: High variability is a common challenge in behavioral research.[7] Consider the following factors:

  • Habituation: Ensure all animals are properly habituated to the testing room and equipment before the experiment begins. Insufficient habituation is a major source of stress and variability.

  • Environmental Control: Maintain consistent lighting, temperature, and background noise levels.[8] Use a white noise generator to mask startling external sounds.

  • Experimenter Handling: Handle all animals consistently and gently. The experimenter's scent or handling technique can influence behavior.[7]

  • Animal Characteristics: Factors such as the age, sex, and strain of the animal can significantly impact behavioral responses.[9][10] Ensure these are consistent within your experimental groups and report them clearly.

  • Time of Day: Conduct all tests at the same time of day to control for circadian rhythm effects.[11]

Q2: I am not observing a clear dose-response relationship. What could be the issue?

A2: An unclear dose-response curve could stem from several issues:

  • Inappropriate Dose Range: The selected doses may be too low (below the behavioral threshold) or too high (producing a ceiling effect or adverse effects that confound the primary measure). Expand your dose range in both directions.

  • Pharmacokinetics: The chosen time point for testing may not align with the peak effect of the drug. A time-course study is recommended.

  • Behavioral Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of the compound. Consider using a battery of tests to assess different behavioral domains (e.g., locomotion, anxiety, cognition).[12]

Q3: The animals are exhibiting unexpected behaviors, such as seizures or excessive stereotypy. What should I do?

A3: Seizures and severe stereotypy (repetitive, invariant behaviors) are signs of toxicity and indicate the dose is too high.[2]

  • Immediate Action: Immediately cease administration at that dose level and any higher doses.

  • Dose Adjustment: Reduce the dose significantly in subsequent experiments.

  • Ethical Considerations: Report these adverse effects to your institution's animal care committee. The humane endpoint for the study may need to be re-evaluated.

  • Observation: Detailed observation and scoring of stereotyped behaviors can provide additional information about the compound's mechanism of action.[3]

Data Presentation

Table 1: Hypothetical Dose-Response Profile of 3-MBP in Mice

This table provides a hypothetical summary of expected outcomes based on the known effects of similar benzylpiperazine compounds. These are not real data and must be determined empirically.

Dose (mg/kg, i.p.)Primary Behavioral AssayExpected OutcomePotential Confounding Factors
Vehicle (Saline) Locomotor Activity, EPMBaseline activity, normal explorationInjection stress
1 - 3 Locomotor ActivityNo significant change or slight increaseThreshold effects, high variability
3 - 10 Locomotor ActivitySignificant, dose-dependent increase in horizontal activity and distance traveledMild stereotypy at higher end of range
10 - 30 Locomotor ActivityRobust hyperactivity, significant increase in stereotyped behaviors (e.g., sniffing, rearing)Ceiling effect in locomotion, anxiety-like behavior may interfere
> 30 Locomotor ActivitySevere stereotypy, potential for seizures and other toxic effectsData likely uninterpretable for locomotion due to adverse effects
3 - 10 Elevated Plus Maze (EPM)Potential for anxiolytic-like (increased open arm time) or anxiogenic-like (decreased open arm time) effectsChanges in locomotor activity must be accounted for as a potential confound

Experimental Protocols

Protocol 1: Locomotor Activity Assessment
  • Apparatus: An open field arena (e.g., 40 x 40 x 30 cm for mice), equipped with infrared beams or an overhead video tracking system.[8]

  • Habituation: Place the animal in the testing room for at least 60 minutes before the experiment. Handle the animals for several days leading up to the test.

  • Procedure:

    • Place the mouse in the center of the open field arena and allow it to habituate for 30 minutes.

    • Remove the mouse, administer the assigned dose of 3-MBP or vehicle (i.p.), and immediately return it to the arena.

    • Record activity for 60-90 minutes.

  • Data Analysis: Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and vertical activity (rearing).

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Habituation: Acclimate the animal to the testing room for at least 60 minutes. Minimize loud noises and sudden movements.

  • Procedure:

    • Administer the assigned dose of 3-MBP or vehicle (i.p.).

    • After the appropriate pre-treatment time (e.g., 20 minutes), place the mouse in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes. Record the session using a video camera.

  • Data Analysis: Score the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in or entries into the open arms is interpreted as an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect. Total arm entries should also be analyzed as a measure of general activity.

Visualizations

Experimental Workflows and Signaling Pathways

Dose_Range_Finding_Workflow cluster_prep Phase 1: Preparation cluster_pilot Phase 2: Pilot Study cluster_main Phase 3: Definitive Study cluster_decision Decision Point LitReview Literature Review (Similar Compounds) ProtocolDev Protocol Development (Assay Selection) LitReview->ProtocolDev EthicalApproval Ethical Approval (IACUC) ProtocolDev->EthicalApproval DoseSelect Select Wide Dose Range (e.g., 1, 10, 50 mg/kg) EthicalApproval->DoseSelect PilotTest Administer to Small Cohort (n=3-4/group) DoseSelect->PilotTest Decision Adverse Effects? PilotTest->Decision AdverseEffects Observe for Adverse Effects RefineDose Refine Dose Range (Select 3-5 Doses) FullStudy Conduct Full Study (n=8-12/group) RefineDose->FullStudy DataAnalysis Analyze Data (Dose-Response Curve) FullStudy->DataAnalysis Decision->DoseSelect Yes, Revise Lower Decision->RefineDose No

Caption: Workflow for a typical dose-range finding study.

Troubleshooting_Workflow cluster_variability Troubleshooting High Variability cluster_no_effect Troubleshooting No Clear Effect Start Experiment Complete CheckData Review Data: High Variability or No Clear Effect? Start->CheckData CheckHabituation Review Habituation Procedures CheckData->CheckHabituation High Variability CheckDose Is Dose Range Appropriate? CheckData->CheckDose No Clear Effect CheckEnvironment Verify Environmental Consistency CheckHabituation->CheckEnvironment CheckHandling Standardize Animal Handling CheckEnvironment->CheckHandling Revise Revise Protocol & Re-run CheckHandling->Revise CheckTiming Is Timing of Test Optimal? CheckDose->CheckTiming CheckAssay Is Assay Sensitive Enough? CheckTiming->CheckAssay CheckAssay->Revise

Caption: Troubleshooting flowchart for unexpected experimental results.

Signaling_Pathway cluster_da Dopaminergic System cluster_5ht Serotonergic System MBP 3-MBP DAT Dopamine Transporter (DAT) MBP->DAT Blocks SERT Serotonin Transporter (SERT) MBP->SERT Blocks DA_Reuptake Dopamine Reuptake Synaptic_DA Synaptic Dopamine DA_Reuptake->Synaptic_DA Inhibits DA_Receptors Postsynaptic Dopamine Receptors Synaptic_DA->DA_Receptors Activates Locomotion ↑ Locomotor Activity ↑ Stereotypy DA_Receptors->Locomotion HT_Reuptake Serotonin Reuptake Synaptic_5HT Synaptic Serotonin HT_Reuptake->Synaptic_5HT Inhibits HT_Receptors Postsynaptic 5-HT Receptors Synaptic_5HT->HT_Receptors Activates AnxietyMood Modulation of Anxiety & Mood HT_Receptors->AnxietyMood

Caption: Hypothesized signaling pathway for 3-MBP.

References

Best practices for the long-term storage and stability of 3-Methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage and stability of 3-Methylbenzylpiperazine (3-Me-BZP) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1][2][3][4] It is recommended to store the compound in a tightly sealed container at temperatures between 2-8°C.[1][4] Some sources suggest that for optimal long-term preservation, storage at -20°C is also a suitable option, particularly to minimize degradation over extended periods.[5][6] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen, which can contribute to oxidative degradation.[1]

Q2: How should I store solutions of this compound?

A2: Solutions of 3-Me-BZP are generally less stable than the solid form. If you need to store solutions, it is crucial to use a suitable solvent in which the compound is stable. For short-term storage (up to a few days), solutions can be kept at 2-8°C. For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1] The vials should be tightly sealed to prevent solvent evaporation and exposure to air and moisture.

Q3: What are the main factors that can affect the stability of 3-Me-BZP?

A3: The stability of 3-Me-BZP, like other benzylpiperazine derivatives, can be influenced by several factors:

  • Temperature: Higher temperatures accelerate degradation.[5][7]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[4][8]

  • Oxygen: As an amine, 3-Me-BZP is susceptible to oxidation.[9]

  • Humidity: The presence of moisture can lead to hydrolysis of the compound or its salts.[1][8]

  • pH: In solution, the pH can significantly impact the stability of amine compounds.[10]

Q4: Are there any known degradation products of 3-Me-BZP?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for benzylpiperazine derivatives include oxidation of the piperazine ring and cleavage of the benzyl group.[9] Forced degradation studies on similar compounds have shown that hydrolysis and oxidation are common degradation pathways for piperazine-containing molecules.

Q5: How can I check the purity and stability of my 3-Me-BZP sample over time?

A5: To assess the purity and stability of your 3-Me-BZP sample, you should use a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[11] The method should be validated to ensure it can separate the intact 3-Me-BZP from any potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and identification of degradation products.[5][6]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Degradation of the 3-Me-BZP sample due to improper storage.

  • Troubleshooting Steps:

    • Verify the storage conditions of your sample (temperature, light exposure, container seal).

    • Check the age of the sample and when the container was first opened.

    • Perform a purity check using a validated analytical method (e.g., HPLC).

    • If degradation is suspected, use a fresh, unopened sample of 3-Me-BZP for your experiments.

    • Consider conducting a short-term stability study of 3-Me-BZP under your experimental conditions to identify any potential for rapid degradation.

Issue 2: Visible changes in the physical appearance of the 3-Me-BZP sample (e.g., color change, clumping).

  • Possible Cause: Chemical degradation or moisture absorption.

  • Troubleshooting Steps:

    • Do not use a sample that shows visible signs of degradation.

    • Review your storage and handling procedures to identify potential sources of contamination or exposure to light, heat, or moisture.[2][3]

    • Ensure that containers are properly sealed and that the storage environment is controlled.

    • If you suspect moisture absorption, consider storing the compound in a desiccator.[1]

Issue 3: Poor solubility of the 3-Me-BZP sample.

  • Possible Cause: The compound may have degraded into less soluble impurities, or the incorrect solvent is being used.

  • Troubleshooting Steps:

    • Confirm the appropriate solvent for your desired concentration of 3-Me-BZP from the supplier's information or relevant literature.

    • Attempt to dissolve a small amount of a fresh sample to rule out degradation of the primary sample.

    • Use sonication or gentle warming to aid dissolution, but be mindful that heat can accelerate degradation.

    • If solubility issues persist, a purity analysis of the sample is recommended.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CMinimizes thermal degradation.[1][5]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation.[1]
Light Amber vial or in the darkPrevents photolytic degradation.[4][8]
Container Tightly sealed, airtightPrevents exposure to moisture and oxygen.[2][3]
Form Solid (preferred over solution)Higher intrinsic stability.

Table 2: General Stability of Benzylpiperazines vs. Phenylpiperazines in Biological Matrices

Piperazine TypeRelative StabilityStorage Temperature
Benzylpiperazines More Stable-20°C > 4°C > 22°C[5][6]
Phenylpiperazines Less Stable-20°C > 4°C > 22°C[5][6]

Note: This table is based on studies of various substituted piperazines in biological samples and provides a general trend. Specific stability of 3-Me-BZP may vary.

Experimental Protocols

Protocol 1: Basic Stability Assessment of 3-Me-BZP in Solution

  • Objective: To determine the short-term stability of a 3-Me-BZP solution under specific storage conditions.

  • Materials:

    • This compound

    • High-purity solvent (e.g., Methanol, Acetonitrile)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Amber HPLC vials with caps

    • HPLC system with UV detector

  • Methodology:

    • Prepare a stock solution of 3-Me-BZP of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Immediately analyze an aliquot of the freshly prepared solution ("Time 0" sample) by HPLC to determine the initial peak area of 3-Me-BZP.

    • Divide the remaining stock solution into several amber HPLC vials, seal them tightly, and store them under the desired conditions (e.g., 2-8°C, room temperature).

    • At specified time points (e.g., 24, 48, 72 hours, 1 week), retrieve a vial from storage.

    • Allow the vial to come to room temperature before analysis.

    • Analyze the sample by HPLC using the same method as the "Time 0" sample.

    • Compare the peak area of 3-Me-BZP at each time point to the "Time 0" peak area to calculate the percentage of the compound remaining.

    • Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare 3-Me-BZP Stock Solution t0 Analyze 'Time 0' Sample (HPLC) prep->t0 store Store Aliquots under Test Conditions prep->store compare Compare Peak Areas to 'Time 0' t0->compare tp Analyze Samples at Time Points store->tp tp->compare report Report % Remaining & Degradation Products compare->report

Caption: Workflow for assessing the stability of 3-Me-BZP.

logical_relationship Factors Affecting 3-Me-BZP Stability stability 3-Me-BZP Stability temp Temperature temp->stability light Light light->stability oxygen Oxygen oxygen->stability humidity Humidity humidity->stability ph pH (in solution) ph->stability

Caption: Key factors influencing the stability of 3-Me-BZP.

References

Identifying and mitigating common experimental artifacts with 3-Methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylbenzylpiperazine (3-MBP). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate common experimental artifacts associated with the use of 3-MBP.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-MBP)?

This compound (3-Me-BZP) is a stimulant drug that is a derivative of benzylpiperazine.[1] It has been identified as a designer drug in some regions.[1] Its chemical formula is C12H18N2, and it has a molar mass of 190.290 g·mol−1.[1]

Q2: What are the primary known targets and effects of 3-MBP?

As a derivative of benzylpiperazine (BZP), 3-MBP is expected to act as a stimulant, likely interacting with monoamine transporters (dopamine, norepinephrine, and serotonin transporters). The effects of methylbenzylpiperazine (MBZP), a close analog, are reported to be similar to BZP but with a slightly weaker stimulant effect and fewer negative side effects like headaches and nausea.[2]

Q3: What should I be aware of regarding the purity of commercially available 3-MBP?

The synthesis of piperazine derivatives can result in impurities. For instance, the synthesis of BZP can lead to the formation of dibenzylpiperazine (DBZP) as a known impurity. While specific impurities for 3-MBP synthesis are not widely documented, it is crucial to obtain a certificate of analysis (CoA) from the supplier detailing the purity and the methods used for its determination (e.g., HPLC, GC-MS). Uncharacterized impurities can lead to significant experimental artifacts.

Q4: How should I store 3-MBP?

3-MBP is generally stable under normal conditions.[3] However, it is recommended to store it in a cool, dark, and dry place. For long-term storage, especially in solution, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Piperazine derivatives can be susceptible to oxidation and hydrolysis over time, which can be accelerated by light and heat.[4]

Q5: What are the solubility characteristics of 3-MBP?

Methylbenzylpiperazine is described as being slightly soluble in water and soluble in many organic solvents like ethanol, methanol, and chloroform.[3] As a basic compound, the aqueous solubility of 3-MBP is expected to be pH-dependent, with higher solubility at lower pH due to the protonation of the piperazine nitrogens. For in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.

Troubleshooting Guides

Issue 1: Inconsistent results in monoamine transporter uptake or binding assays.

Symptoms:

  • High variability between replicate wells.

  • Poor signal-to-noise ratio.

  • IC50/Ki values differ significantly from expected or previously obtained results.

Potential Causes & Mitigation Strategies:

Potential Cause Mitigation Strategy
Compound Precipitation 3-MBP has limited aqueous solubility. Precipitation upon dilution of a DMSO stock into aqueous buffer can lead to inconsistent effective concentrations. Mitigation: Perform a solubility test in your assay buffer. If precipitation is observed, consider lowering the final DMSO concentration, adjusting the buffer pH (if compatible with the assay), or using a solubilizing agent like a low concentration of a non-ionic surfactant (e.g., Tween-20) or complexation with cyclodextrins.[5] Always visually inspect for precipitation after dilution.
Compound Degradation Although generally stable, prolonged exposure to light, high temperatures, or certain buffer components could lead to degradation of 3-MBP, resulting in loss of activity. Mitigation: Prepare fresh dilutions from a frozen stock solution for each experiment. Protect solutions from light. Avoid repeated freeze-thaw cycles.[4][6]
Off-Target Binding At higher concentrations, 3-MBP might bind to non-target sites on cell membranes or plasticware, leading to non-specific effects and variability. Mitigation: Include appropriate controls for non-specific binding (e.g., using a high concentration of a known ligand to the target transporter). Consider using low-binding plates. Optimize the protein concentration in your assay to maximize the specific binding window.[7]
Impure Compound The presence of psychoactive or inactive impurities can interfere with the assay, leading to unpredictable results. Mitigation: Verify the purity of your 3-MBP batch using an independent analytical method if possible. Always source compounds from reputable suppliers who provide a detailed Certificate of Analysis.
Issue 2: Unexpected cytotoxicity in cell-based assays.

Symptoms:

  • Significant cell death observed at concentrations where the target-specific effect is expected.

  • High background signal in cytotoxicity assays (e.g., LDH or MTT assays) in vehicle-treated cells.

Potential Causes & Mitigation Strategies:

Potential Cause Mitigation Strategy
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Mitigation: Ensure the final concentration of your solvent is non-toxic to the cell line being used (typically <0.5% for DMSO). Always include a vehicle-only control to assess solvent toxicity.
Intrinsic Cytotoxicity Piperazine derivatives, in general, have the potential to be cytotoxic, which may be unrelated to their primary target.[8] Mitigation: Perform a dose-response curve for cytotoxicity in parallel with your functional assay to determine the therapeutic window of 3-MBP for your specific cell line. If cytotoxicity overlaps with the desired functional concentration range, consider using a different, less sensitive cell line or reducing the incubation time if possible.
pH Shift in Media The addition of a concentrated, unbuffered stock solution of 3-MBP (which is basic) could alter the pH of the cell culture medium, leading to cell stress and death. Mitigation: Ensure that the final concentration of 3-MBP does not significantly alter the pH of the culture medium. If necessary, adjust the pH of your stock solution or use a more strongly buffered medium.
Issue 3: Artifacts in in vivo behavioral studies.

Symptoms:

  • Unexplained variability in animal behavior that does not correlate with the expected pharmacological effect.

  • Adverse events in animals not anticipated from the known pharmacology of 3-MBP.

Potential Causes & Mitigation Strategies:

Potential Cause Mitigation Strategy
Poor Bioavailability/Solubility If 3-MBP is not adequately dissolved in the vehicle for injection, the actual administered dose will be inconsistent. Mitigation: Develop a suitable formulation for your route of administration. For intraperitoneal or subcutaneous injections, ensure 3-MBP is fully dissolved. This may require pH adjustment of the vehicle (e.g., using saline with a small amount of acid to protonate the piperazine) or the use of co-solvents or cyclodextrins.
Off-Target Effects 3-MBP may have effects on other receptors or transporters beyond the primary monoamine targets, leading to a complex behavioral phenotype. For example, some piperazines have been noted to have adrenergic blocking activity.[2] Mitigation: Conduct a broader pharmacological profiling of 3-MBP to identify potential off-target activities. If off-target effects are suspected, they can sometimes be blocked by co-administration of a selective antagonist for the off-target receptor, although this can complicate the interpretation of results.
Metabolism to Active Metabolites The in vivo metabolism of 3-MBP may produce other psychoactive compounds, confounding the interpretation of behavioral results. Mitigation: Conduct pharmacokinetic and metabolism studies to identify the major metabolites of 3-MBP and assess their pharmacological activity.

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Assay

This protocol is adapted for a 96-well format using rat brain synaptosomes to assess the potency of 3-MBP to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [3H]dopamine).

Materials:

  • Rat brain synaptosomes

  • [3H]dopamine

  • Krebs-Ringer-HEPES buffer (KRH buffer), pH 7.4

  • This compound (3-MBP)

  • Known selective dopamine transporter inhibitor (e.g., GBR-12909 for non-specific uptake determination)

  • 96-well plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of 3-MBP in KRH buffer.

  • In a 96-well plate, add KRH buffer, synaptosomes, and either vehicle, 3-MBP, or the non-specific uptake control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the uptake reaction by adding [3H]dopamine to all wells.

  • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration through a filter mat using a cell harvester, followed by washing with ice-cold KRH buffer.

  • Allow the filter mat to dry, add scintillation fluid to each filter spot, and count the radioactivity.

  • Calculate the percent inhibition of specific uptake at each concentration of 3-MBP and determine the IC50 value.

Protocol 2: Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 3-MBP for a specific receptor (e.g., dopamine D2 receptor) expressed in cell membranes.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand for the target receptor (e.g., [3H]spiperone for D2 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • This compound (3-MBP)

  • Known high-affinity ligand for the target receptor (for non-specific binding determination)

  • 96-well plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of 3-MBP in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand, and either vehicle, 3-MBP, or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with ice-cold assay buffer.

  • Dry the filter mat, add scintillation fluid, and count the radioactivity.

  • Calculate the percent displacement of the radioligand at each concentration of 3-MBP and determine the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 3-MBP Stock (e.g., 10 mM in DMSO) dilution Serial Dilution of 3-MBP stock->dilution buffer Assay Buffer buffer->dilution biomat Biological Material (Cells, Membranes, etc.) incubation Incubation with Biological Material biomat->incubation dilution->incubation termination Termination & Washing incubation->termination readout Signal Readout (e.g., Scintillation Counting) termination->readout calculation IC50/Ki Calculation readout->calculation troubleshooting_logic start Inconsistent Experimental Results check_solubility Is the compound fully dissolved in the final assay buffer? start->check_solubility check_purity Is the compound pure? (Check CoA) check_solubility->check_purity Yes solubility_issue Address Solubility: - Lower concentration - Adjust pH - Use co-solvents/cyclodextrins check_solubility->solubility_issue No check_controls Are control values (vehicle, positive, NSB) within expected range? check_purity->check_controls Yes purity_issue Source new batch of compound from a reputable supplier. check_purity->purity_issue No control_issue Troubleshoot assay conditions: - Buffer components - Incubation time/temp - Protein concentration check_controls->control_issue No re_run Re-run Experiment check_controls->re_run Yes solubility_issue->re_run purity_issue->re_run control_issue->re_run signaling_pathway cluster_transporters Monoamine Transporters cluster_effects Synaptic Effects MBP This compound DAT Dopamine Transporter (DAT) MBP->DAT Inhibition of Reuptake NET Norepinephrine Transporter (NET) MBP->NET Inhibition of Reuptake SERT Serotonin Transporter (SERT) MBP->SERT Inhibition of Reuptake DA ↑ Extracellular Dopamine DAT->DA NE ↑ Extracellular Norepinephrine NET->NE FiveHT ↑ Extracellular Serotonin SERT->FiveHT Behavioral_Effects Stimulant-like Behavioral Effects DA->Behavioral_Effects Postsynaptic Receptor Activation NE->Behavioral_Effects Postsynaptic Receptor Activation FiveHT->Behavioral_Effects Postsynaptic Receptor Activation

References

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-Methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-Methylbenzylpiperazine (3-MBP). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound (3-MBP), a derivative of benzylpiperazine, is a stimulant drug that has been sold as a designer drug.[1][2][3] Its chemical structure, featuring a piperazine ring and a methylbenzyl group, contributes to its relatively low aqueous solubility, which can pose significant challenges for in vitro assays, formulation development, and achieving desired bioavailability. Poor solubility can lead to precipitation in stock solutions or assay media, resulting in inaccurate and unreliable experimental data.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

  • Chemical Structure: The presence of the non-polar methylbenzyl group contributes to its hydrophobic nature.

  • pKa: As a piperazine derivative, 3-MBP is a basic compound with two potential protonation sites. The pKa values determine the extent of ionization at a given pH. Basic compounds are generally more soluble in acidic solutions where they are protonated.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates lower aqueous solubility.

Q3: What are the initial steps I should take if I suspect poor solubility of my 3-MBP sample?

If you observe precipitation in your solutions or obtain inconsistent experimental results, it is crucial to first confirm the solubility issue. A recommended initial step is to determine the kinetic solubility of your compound in your specific experimental buffer or medium. This will provide an estimate of the concentration at which 3-MBP begins to precipitate under your assay conditions.[4]

Troubleshooting Guide

This guide provides a systematic approach to addressing poor aqueous solubility of this compound.

Issue: Precipitation observed in stock solution or during experimental setup.

Root Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent or aqueous buffer.

Solutions:

  • pH Adjustment: Since 3-MBP is a basic compound, its solubility can be significantly increased by lowering the pH of the aqueous solution.[4][5] By acidifying the medium, the piperazine nitrogens become protonated, leading to the formation of a more soluble salt form.

  • Use of Co-solvents: For stock solutions, water-miscible organic solvents like DMSO, ethanol, or PEG can be used to dissolve 3-MBP.[4] However, it is critical to ensure the final concentration of the co-solvent in the assay medium is low enough (typically <0.5% for DMSO) to not affect the biological system.[4]

  • Salt Formation: Converting the 3-MBP free base into a salt is a highly effective method to enhance its aqueous solubility.[4][6] Common counter-ions include hydrochloride, sulfate, and mesylate.[4] A salt screening study can help identify the optimal salt form with the best solubility and stability characteristics.[4]

Issue: Inconsistent or non-reproducible results in biological assays.

Root Cause: Undissolved compound or precipitation during the assay can lead to variable and inaccurate measurements of biological activity.

Solutions:

  • Advanced Formulation Strategies: If basic techniques are insufficient, more advanced formulation approaches can be employed:

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[4][7]

    • Nanosuspension: Reducing the particle size of 3-MBP to the nanometer range increases the surface area available for dissolution, thereby improving the dissolution rate and apparent solubility.[4][6]

    • Lipid-Based Formulations: Incorporating 3-MBP into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubilization and absorption.[6][8][9]

    • Amorphous Solid Dispersions: Creating a solid dispersion of 3-MBP in a hydrophilic polymer can prevent crystallization and maintain the drug in a more soluble amorphous state.[7][10]

Data Presentation

The following table summarizes the potential improvement in aqueous solubility that can be achieved using various formulation strategies. The values presented are illustrative for a poorly soluble basic compound like this compound.

Formulation StrategyFold Increase in Aqueous Solubility (Illustrative)Key AdvantagesKey Considerations
pH Adjustment (to pH 2) 10 - 100Simple and cost-effective.pH must be compatible with the experimental system.
Co-solvent (5% DMSO) 5 - 50Effective for stock solutions.Potential for solvent toxicity in biological assays.[4]
Salt Formation (Hydrochloride) 100 - 1000Significant solubility enhancement, well-established technique.[6]Stability of the salt form needs to be evaluated.
Cyclodextrin Complexation 10 - 500Can improve both solubility and stability.Stoichiometry and binding constant need to be determined.
Nanosuspension 50 - 500Increases dissolution rate and saturation solubility.[6]Requires specialized equipment for particle size reduction.
Amorphous Solid Dispersion 20 - 200Enhances solubility by preventing crystallization.[10]Physical stability of the amorphous form can be a concern.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous solution under specific experimental conditions.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader with capability to measure absorbance

Methodology:

  • Prepare a high-concentration stock solution of 3-MBP in 100% DMSO (e.g., 10 mM).

  • Add the aqueous buffer to the wells of the 96-well plate.

  • Serially dilute the 3-MBP stock solution into the buffer-containing wells to create a range of concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (e.g., <1%).

  • Seal the plate and incubate at the desired temperature for a set period (e.g., 2 hours), allowing for equilibration.

  • Measure the absorbance of each well at a wavelength where the compound absorbs (e.g., determined by a UV scan) or by light scattering to detect precipitation.

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Protocol 2: Preparation of a this compound Hydrochloride Salt

Objective: To convert the free base of this compound into its more soluble hydrochloride salt.

Materials:

  • This compound (free base)

  • Hydrochloric acid (e.g., 2 M in diethyl ether or isopropanol)

  • Anhydrous diethyl ether or isopropanol

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Dissolve a known amount of 3-MBP free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • While stirring, slowly add a stoichiometric equivalent of the hydrochloric acid solution dropwise to the 3-MBP solution.

  • A precipitate of the hydrochloride salt should form. Continue stirring for a designated period (e.g., 30 minutes) to ensure complete reaction.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum to remove residual solvent.

  • Confirm the salt formation and purity using appropriate analytical techniques (e.g., melting point, NMR, or elemental analysis).

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_initial_steps Initial Troubleshooting cluster_advanced_solutions Advanced Formulation Strategies cluster_outcome Desired Outcome A Poor Solubility of 3-MBP (Precipitation / Inconsistent Data) B Determine Kinetic Solubility A->B First Step E Salt Formation A->E If initial steps fail F Cyclodextrin Complexation A->F Alternative Strategies G Nanosuspension A->G H Amorphous Solid Dispersion A->H C pH Adjustment B->C If pH modification is possible D Use of Co-solvents B->D For stock solutions I Soluble 3-MBP Formulation for Reliable Experiments C->I D->I E->I F->I G->I H->I

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Solubility_Enhancement_Relationships cluster_physicochemical Physicochemical Modification cluster_particle_engineering Particle Size Engineering cluster_formulation_excipients Formulation with Excipients A Salt Formation Modifies ionization state B Co-crystallization Creates new crystal lattice C Prodrug Approach Alters molecular structure D Nanosuspension Increases surface area E Micronization Reduces particle size F Cyclodextrin Complexation Encapsulation G Use of Surfactants Micellar solubilization H Lipid-Based Systems Solubilization in lipids I Solid Dispersions Amorphous state PoorSolubility Poorly Soluble This compound PoorSolubility->A PoorSolubility->B PoorSolubility->C PoorSolubility->D PoorSolubility->E PoorSolubility->F PoorSolubility->G PoorSolubility->H PoorSolubility->I

Caption: Logical relationships between solubility enhancement strategies for this compound.

References

Adjusting experimental parameters to reduce variability in 3-MBP studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experiments involving 3-Methyl-1-Butanol (3-MBP), also known as isoamyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methyl-1-Butanol (3-MBP) and what are its common applications in research?

A1: 3-Methyl-1-butanol (3-MBP), or isoamyl alcohol, is a branched-chain alcohol with the formula C5H12O. It is a colorless liquid with a characteristic pungent odor. In research, it is widely used as a solvent for fats, oils, and resins. It also plays a crucial role as an anti-foaming agent in phenol-chloroform DNA extractions. Furthermore, 3-MBP is a subject of study in biofuel production through fermentation and is used as a reagent in the synthesis of various organic compounds, such as isoamyl acetate, which has a banana-like fragrance.

Q2: What are the critical storage and handling conditions for 3-MBP to ensure its stability?

A2: To maintain the stability of 3-MBP and prevent variability in experimental results, it is crucial to adhere to proper storage and handling guidelines. Store 3-MBP in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition, as it is a flammable liquid.[1][2] The recommended storage temperature is between 15-25°C.[1] Containers should be kept tightly closed to prevent the absorption of moisture and oxidation.[2][3] Over time, especially when exposed to air and light, 3-MBP can form potentially explosive peroxides. Therefore, it is good practice to date the container upon receipt and opening.

Q3: How does the purity of 3-MBP affect experimental outcomes?

A3: The purity of 3-MBP can significantly impact the reproducibility of experiments. Commercially available 3-MBP comes in various purity grades. For sensitive applications like HPLC or molecular biology, using a high-purity, anhydrous grade is recommended.[4] Impurities, such as water, can act as a nucleophile in certain reactions, potentially leading to unwanted side products and reduced yield, for example, in esterification reactions.[5] Other impurities from its synthesis or degradation can also interfere with analytical measurements or biological assays.

Q4: Can 3-MBP impact cell viability in biological assays?

A4: Yes, 3-MBP can be toxic to cells at certain concentrations. Studies on E. coli have shown that concentrations as low as 1 g/L can lead to a significant deficiency in growth, with severe effects observed at 3 g/L.[6] When using 3-MBP in cell-based assays, it is essential to determine the optimal concentration that achieves the desired experimental effect without compromising cell viability. This often requires performing a dose-response curve to establish a suitable working concentration.

Troubleshooting Guides

Issue 1: High Variability in DNA Yield and Purity during Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction
Potential Cause Troubleshooting Step Explanation
Foaming during extraction Ensure the correct ratio of isoamyl alcohol in the PCI mixture (typically 25:24:1 phenol:chloroform:isoamyl alcohol).Isoamyl alcohol is an anti-foaming agent.[7] Insufficient amounts can lead to the formation of an emulsion, making phase separation difficult and trapping DNA in the interphase.
Incorrect pH of phenol Use phenol buffered to pH 7.9-8.2 for DNA extraction.Acidic phenol will cause DNA to partition into the organic phase, resulting in low or no yield in the aqueous phase.[8]
Incomplete phase separation Centrifuge the mixture at a sufficient speed and for an adequate duration (e.g., 16,000 x g for 5 minutes).Proper centrifugation ensures a clear separation between the aqueous, interphase, and organic layers, allowing for clean aspiration of the DNA-containing aqueous phase.
Contamination with proteins Avoid disturbing the interphase when collecting the aqueous layer.The interphase contains denatured proteins. Carryover of this material will lead to protein contamination in the final DNA sample.
Low DNA pellet visibility Add a co-precipitant like glycogen to the aqueous phase before ethanol precipitation.Glycogen is an inert carrier that can help visualize small DNA pellets, improving recovery.
Issue 2: Inconsistent Yields in Fischer Esterification of Isoamyl Acetate
Potential Cause Troubleshooting Step Explanation
Presence of water in reactants Use anhydrous grade 3-methyl-1-butanol and acetic acid.Water can participate in the reverse reaction (hydrolysis of the ester), shifting the equilibrium towards the reactants and reducing the yield.[5]
Suboptimal reactant molar ratio Use an excess of one reactant (typically the less expensive one, like acetic acid).According to Le Chatelier's principle, increasing the concentration of one reactant will drive the equilibrium towards the products.
Insufficient catalyst Ensure the use of an appropriate amount of a strong acid catalyst (e.g., sulfuric acid).The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and increasing the reaction rate.
Loss of product during workup Carefully perform the washing steps with sodium bicarbonate to neutralize excess acid without hydrolyzing the ester.Vigorous shaking can cause emulsions, and insufficient neutralization can lead to product degradation.
Inaccurate temperature control Maintain the appropriate reaction temperature for the specific esterification protocol.Temperature affects the reaction rate and the position of the equilibrium.
Issue 3: Variability in 3-MBP Production during Fermentation
Potential Cause Troubleshooting Step Explanation
Suboptimal pH of the medium Monitor and control the pH of the fermentation broth. For S. cerevisiae, a pH of 3.0 has been found to be optimal for 3-MBP production.[9]The activity of enzymes in the biosynthetic pathway for 3-MBP is pH-dependent.
Nutrient limitation Ensure the fermentation medium contains adequate concentrations of carbon, nitrogen, and other essential nutrients.Insufficient nutrients can limit microbial growth and, consequently, the production of 3-MBP.
Product toxicity Implement in-situ product removal techniques, such as a two-phase fermentation system with an organic solvent like oleyl alcohol.3-MBP is toxic to microorganisms at high concentrations.[6] Removing it from the aqueous phase as it is produced can alleviate this toxicity and increase the final titer.
Inadequate aeration (for aerobic/facultative microbes) Optimize the agitation and aeration rates to ensure sufficient oxygen supply.Oxygen availability can influence the metabolic pathways and the overall productivity of the microorganisms.
Strain instability Use a stable, high-producing microbial strain. Consider strain improvement through mutagenesis or metabolic engineering.The genetic stability of the production strain is crucial for consistent and high-yield fermentation.

Experimental Protocols

Protocol: Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction

This protocol is a standard method for purifying DNA from aqueous solutions.

Materials:

  • Sample containing DNA in an aqueous buffer

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Add an equal volume of PCI to the DNA sample in a microcentrifuge tube.

  • Vortex vigorously for 15-30 seconds to create an emulsion.

  • Centrifuge at >12,000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interphase and the lower organic phase.

  • (Optional) Repeat the PCI extraction for higher purity.

  • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.

  • Vortex for 15-30 seconds and centrifuge at >12,000 x g for 2 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • To precipitate the DNA, add 1/10th volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol.

  • Mix by inverting the tube several times and incubate at -20°C for at least 1 hour.

  • Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the DNA pellet.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Visualizations

DNA_Extraction_Workflow cluster_lysis Cell Lysis & Protein Digestion cluster_extraction Phenol-Chloroform-Isoamyl Alcohol Extraction cluster_cleanup Chloroform Wash cluster_precipitation DNA Precipitation & Wash lysis Start with Cell Pellet/Tissue lysis_buffer Add Lysis Buffer (with Proteinase K) lysis->lysis_buffer incubation Incubate to Lyse Cells and Digest Proteins lysis_buffer->incubation add_pci Add Phenol:Chloroform: Isoamyl Alcohol (25:24:1) incubation->add_pci vortex1 Vortex to Mix add_pci->vortex1 centrifuge1 Centrifuge to Separate Phases vortex1->centrifuge1 transfer_aqueous1 Transfer Aqueous Phase to New Tube centrifuge1->transfer_aqueous1 add_chloroform Add Chloroform: Isoamyl Alcohol (24:1) transfer_aqueous1->add_chloroform vortex2 Vortex to Mix add_chloroform->vortex2 centrifuge2 Centrifuge to Separate Phases vortex2->centrifuge2 transfer_aqueous2 Transfer Aqueous Phase to New Tube centrifuge2->transfer_aqueous2 add_salt_ethanol Add Sodium Acetate & Cold 100% Ethanol transfer_aqueous2->add_salt_ethanol precipitate Incubate at -20°C add_salt_ethanol->precipitate centrifuge3 Centrifuge to Pellet DNA precipitate->centrifuge3 wash Wash with 70% Ethanol centrifuge3->wash dry Air Dry Pellet wash->dry resuspend Resuspend in Buffer/Water dry->resuspend end_node Pure DNA resuspend->end_node

Caption: Workflow for DNA extraction using Phenol-Chloroform-Isoamyl Alcohol.

Biofuel_Production_Workflow cluster_feedstock Feedstock Preparation cluster_fermentation Fermentation cluster_separation Product Recovery cluster_purification Purification feedstock Biomass Feedstock (e.g., Glucose) medium_prep Prepare Fermentation Medium feedstock->medium_prep sterilization Sterilize Medium medium_prep->sterilization inoculation Inoculate with Engineered Microorganism sterilization->inoculation fermentation Fermentation under Controlled Conditions (pH, Temp, Aeration) inoculation->fermentation product_removal Optional: In-situ Product Removal fermentation->product_removal cell_removal Separate Cells from Broth (Centrifugation/Filtration) fermentation->cell_removal product_removal->cell_removal extraction Extract 3-MBP from Broth (e.g., Distillation, L-L Extraction) cell_removal->extraction distillation Fractional Distillation extraction->distillation quality_control Purity Analysis (GC) distillation->quality_control end_node Purified 3-Methyl-1-Butanol quality_control->end_node

Caption: Generalized workflow for the production of 3-Methyl-1-Butanol via fermentation.

References

Dealing with batch-to-batch variation of synthesized 3-Methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 3-Methylbenzylpiperazine (3-Me-BZP), with a focus on managing batch-to-batch variation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound (3-Me-BZP)?

A1: The two most prevalent methods for synthesizing 3-Me-BZP are:

  • N-Alkylation: This is a direct approach involving the reaction of piperazine with a 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride or bromide) in the presence of a base.[1][2]

  • Reductive Amination: This method involves the reaction of piperazine with 3-methylbenzaldehyde to form an iminium ion intermediate, which is then reduced to the final product using a suitable reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][3]

Q2: What are the primary causes of batch-to-batch variation in 3-Me-BZP synthesis?

A2: Batch-to-batch variation can arise from several factors, including:

  • Raw Material Quality: Variations in the purity of starting materials like piperazine, 3-methylbenzyl chloride, or 3-methylbenzaldehyde can significantly impact the reaction outcome.[4]

  • Reaction Conditions: Inconsistent control of parameters such as temperature, reaction time, and stirring speed can lead to variability in yield and impurity profiles.

  • Stoichiometry: Inaccurate measurement of reactants can alter the ratio of mono- to di-substituted products.[1]

  • Work-up and Purification Procedures: Differences in extraction, washing, and crystallization techniques can affect the final purity and yield of the isolated product.

Q3: What are the major impurities I should expect in my 3-Me-BZP synthesis?

A3: The most common impurities include:

  • 1,4-bis(3-methylbenzyl)piperazine: This di-substituted byproduct is a frequent impurity, especially in N-alkylation reactions.[1]

  • Unreacted Starting Materials: Residual piperazine, 3-methylbenzyl halide, or 3-methylbenzaldehyde may be present.

  • Side-products from the Reducing Agent: In reductive amination, byproducts from the reducing agent can be present if not properly quenched and removed.

  • Positional Isomers: Depending on the starting materials, trace amounts of other methylbenzylpiperazine isomers might be present.

Q4: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(3-methylbenzyl)piperazine?

A4: To favor mono-alkylation and reduce the formation of the di-substituted product, you can:

  • Use an Excess of Piperazine: Employing a significant molar excess of piperazine (e.g., 5-10 fold) shifts the equilibrium towards the mono-substituted product.[1]

  • Slow Addition of the Alkylating Agent: Adding the 3-methylbenzyl halide slowly to the reaction mixture helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[1]

  • Use a Mono-protected Piperazine: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, ensures that alkylation occurs only at the unprotected nitrogen. The protecting group is then removed in a subsequent step.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of 3-Me-BZP

Table 1: Troubleshooting Low Yield in 3-Me-BZP Synthesis

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress by TLC or LC-MS. - Increase the reaction temperature, but be cautious of potential side reactions. - Ensure adequate mixing to overcome any mass transfer limitations.
Poor Quality of Starting Materials - Verify the purity of piperazine, 3-methylbenzyl halide, or 3-methylbenzaldehyde using appropriate analytical techniques (e.g., NMR, GC-MS). - Use freshly distilled or purified starting materials.
Suboptimal Reaction Conditions - For N-Alkylation: Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous and used in sufficient quantity to neutralize the acid formed. Consider using a more polar solvent like DMF if solubility is an issue.[1] - For Reductive Amination: The reaction is sensitive to pH; a mildly acidic condition is often optimal for imine formation. Ensure the reducing agent is active and added at the appropriate stage.[7]
Losses During Work-up and Purification - Optimize the extraction procedure to ensure complete transfer of the product to the organic phase. - During crystallization, select an appropriate solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.
Issue 2: High Levels of 1,4-bis(3-methylbenzyl)piperazine Impurity

Table 2: Minimizing Di-substitution Impurity

Strategy Description Considerations
Molar Ratio Adjustment Increase the molar excess of piperazine to the alkylating agent (e.g., from 3:1 to 10:1).Requires efficient removal of excess piperazine during work-up, often through acid extraction.
Controlled Addition Add the 3-methylbenzyl halide dropwise to the piperazine solution over an extended period.Helps maintain a low concentration of the electrophile, favoring mono-alkylation.
Use of Mono-Protected Piperazine Employ N-Boc-piperazine to block one nitrogen atom, followed by deprotection after the alkylation step.[5][6]This is a highly selective but multi-step process that adds to the overall cost.

Experimental Protocols

Protocol 1: Synthesis of 3-Me-BZP via N-Alkylation

Materials:

  • Piperazine (10 equivalents)

  • 3-Methylbenzyl chloride (1 equivalent)

  • Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add piperazine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the mixture.

  • Slowly add 3-methylbenzyl chloride to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1 M HCl to remove excess piperazine.

  • Make the aqueous layer basic (pH > 10) with 2 M NaOH and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Quality Control of 3-Me-BZP Batches using HPLC

Objective: To determine the purity of 3-Me-BZP and quantify the major impurity, 1,4-bis(3-methylbenzyl)piperazine.

Table 3: HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of 3-Me-BZP reference standard (1 mg/mL) in methanol. Prepare a series of dilutions for the calibration curve.

  • Impurity Standard: Prepare a stock solution of 1,4-bis(3-methylbenzyl)piperazine reference standard (0.1 mg/mL) in methanol.

  • Sample Solution: Accurately weigh and dissolve the synthesized 3-Me-BZP batch (approx. 10 mg) in methanol to a final concentration of 1 mg/mL.

Data Analysis:

  • Generate a calibration curve for 3-Me-BZP.

  • Identify and quantify the 3-Me-BZP peak and the 1,4-bis(3-methylbenzyl)piperazine peak in the sample chromatogram based on their retention times compared to the standards.

  • Calculate the percentage purity of the 3-Me-BZP batch.

Batch-to-Batch Variation Analysis

The following table provides a representative example of data from three different batches of synthesized 3-Me-BZP, highlighting typical variations.

Table 4: Representative Batch-to-Batch Variation Data for 3-Me-BZP

Parameter Batch A Batch B Batch C Acceptance Criteria
Appearance Colorless OilPale Yellow OilColorless OilColorless to Pale Yellow Oil
Yield (%) 756882> 65%
Purity by HPLC (%) 98.596.299.1≥ 98.0%
1,4-bis(3-methylbenzyl)piperazine (%) 0.82.50.5≤ 1.0%
Unidentified Impurities (%) 0.71.30.4≤ 1.0%
Residual Solvents (ppm) < 100< 100< 100< 500 ppm

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of 3-Me-BZP Observed check_reaction Check for Complete Reaction (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Improve Mixing incomplete->optimize_conditions optimize_conditions->check_reaction end Yield Improved optimize_conditions->end check_sm Assess Starting Material Purity (NMR, GC-MS) complete->check_sm impure_sm Impure Starting Materials check_sm->impure_sm No pure_sm Pure Starting Materials check_sm->pure_sm Yes purify_sm Purify/Use Fresh Starting Materials impure_sm->purify_sm purify_sm->check_sm purify_sm->end check_workup Evaluate Work-up and Purification Procedures pure_sm->check_workup optimize_workup Optimize Extraction and Crystallization check_workup->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield of 3-Me-BZP.

Signaling Pathway of Impurity Formation

impurity_formation cluster_reactants Reactants cluster_products Products cluster_control Control Strategies piperazine Piperazine product 3-Me-BZP (Desired Product) piperazine->product + 3-Methylbenzyl Chloride alkyl_halide 3-Methylbenzyl Chloride alkyl_halide->product impurity 1,4-bis(3-methylbenzyl)piperazine (Di-substituted Impurity) product->impurity + 3-Methylbenzyl Chloride excess_piperazine Excess Piperazine excess_piperazine->product Favors excess_piperazine->impurity Inhibits slow_addition Slow Addition of Alkyl Halide slow_addition->product Favors slow_addition->impurity Inhibits mono_protection Mono-protection of Piperazine mono_protection->product Favors mono_protection->impurity Inhibits

Caption: Formation pathway of the di-substituted impurity and control strategies.

References

Technical Support Center: Enhancing the Selectivity of 3-Methylbenzylpiperazine for Specific Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylbenzylpiperazine (3-Me-BZP). The content is designed to address common challenges encountered during experiments aimed at improving the selectivity of this compound for specific receptor subtypes.

Frequently Asked Questions (FAQs)

Q1: What is the known receptor binding profile of this compound (3-Me-BZP)?

Q2: What are the primary challenges in achieving receptor subtype selectivity with 3-Me-BZP?

A2: The primary challenge stems from the inherent promiscuity of the benzylpiperazine scaffold. This structure often interacts with multiple receptors, including various serotonin (5-HT) and dopamine (D) subtypes, as well as monoamine transporters. Achieving selectivity requires targeted chemical modifications to introduce structural features that favor binding to a specific receptor pocket while disfavoring interaction with others.

Q3: What general strategies can be employed to enhance the selectivity of 3-Me-BZP?

A3: Based on structure-activity relationship (SAR) studies of related piperazine compounds, several strategies can be explored:

  • Substitution on the Benzyl Ring: Introducing different substituents (e.g., halogens, methoxy groups) at various positions on the benzyl ring can significantly alter binding affinity and selectivity.

  • Modification of the Piperazine Ring: N-alkylation or N-arylation of the piperazine nitrogen can introduce steric hindrance or additional binding interactions that favor specific receptor subtypes.

  • Introduction of a Second Pharmacophore: Adding a flexible linker and a secondary, often lipophilic, group can promote enhanced affinity and subtype selectivity by engaging with allosteric or secondary binding pockets on the target receptor.

Troubleshooting Guides

Problem 1: My 3-Me-BZP analog shows high affinity but poor selectivity between D2 and D3 dopamine receptors.

  • Possible Cause: The modification made to the 3-Me-BZP scaffold may not be sufficient to differentiate between the highly homologous binding sites of D2 and D3 receptors.

  • Troubleshooting Steps:

    • Introduce Bulkier Substituents: Consider introducing bulkier substituents on the benzyl ring or the piperazine nitrogen. This may create steric hindrance that is tolerated by one receptor subtype but not the other.

    • Vary Linker Length: If a linker and a secondary pharmacophore have been introduced, systematically vary the length and rigidity of the linker.

    • Utilize Bioisosteric Replacement: Replace the benzyl group with other aromatic or heteroaromatic rings to explore different electronic and steric properties.

Problem 2: My novel 3-Me-BZP derivative has lost affinity for all target receptors.

  • Possible Cause: The chemical modification may have disrupted a key interaction required for binding to the target receptor family.

  • Troubleshooting Steps:

    • Review SAR Data: Consult literature on related piperazine derivatives to identify key pharmacophoric features that are essential for binding.

    • Computational Modeling: Use molecular docking simulations to visualize the binding pose of your derivative in the target receptor and identify any unfavorable interactions or loss of key contacts.

    • Systematic Scaffolding: Synthesize a small library of analogs with systematic variations around the modification site to identify which changes are detrimental to binding.

Quantitative Data

Table 1: Receptor Transporter Efflux Activity of Benzylpiperazine (BZP)

TransporterEC50 (nM)
Dopamine (DAT)175
Norepinephrine (NET)62
Serotonin (SERT)6050

This data for the parent compound BZP suggests a preference for norepinephrine and dopamine transporters over the serotonin transporter.

Table 2: Illustrative SAR of Piperazine Derivatives for Dopamine D4 Receptor Selectivity

CompoundR1 (Aryl Group)LinkerR2 (Terminal Group)D4 IC50 (nM)D4 vs D2 Selectivity
Analog A 4-Chlorophenyl-CH2-CH2-3-Methoxybenzamide0.057>10,000
Analog B Phenyl-CH2-CH2-3-Methoxybenzamide7.8>100

This table illustrates how modifications to the aryl and terminal groups of a piperazine scaffold can dramatically impact D4 receptor affinity and selectivity over the D2 receptor.[1]

Experimental Protocols

Methodology 1: Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This protocol is a generalized procedure based on methods for similar compounds.

  • Cell Culture: Use HEK-293 cells stably expressing human D2 or D3 receptors.

  • Membrane Preparation: Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine cell membranes, a radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound (e.g., 3-Me-BZP analog).

  • Incubation: Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Methodology 2: In Vitro Functional Assay (cAMP Inhibition)

This protocol assesses the functional activity of compounds at D2-like receptors.

  • Cell Culture: Use CHO or HEK-293 cells co-expressing the dopamine receptor of interest and a reporter gene responsive to cAMP levels (e.g., CRE-luciferase).

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).

  • Incubation: Incubate for a specified period (e.g., 4-6 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curves and determine EC50 and Emax values to characterize the compound as an agonist, antagonist, or partial agonist.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis start 3-Me-BZP Scaffold mod Chemical Modification (e.g., Ring Substitution) start->mod analog Novel Analog mod->analog binding Radioligand Binding Assay (Affinity & Initial Selectivity) analog->binding functional Functional Assay (Efficacy & Potency) binding->functional selectivity Selectivity Panel (Off-target screening) functional->selectivity sar SAR Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and screening of novel this compound analogs to enhance receptor selectivity.

signaling_pathway D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Caption: Simplified signaling pathway for the Gi-coupled D2 dopamine receptor, a common target for piperazine-based ligands.

References

Technical Support Center: Intracranial Administration of Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the intracranial administration of research compounds, such as 3-MBP, via stereotaxic surgery in rodent models.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successful and reproducible intracranial injections?

A1: The success of intracranial injections hinges on three primary factors:

  • Accurate Stereotaxic Targeting: Precise coordinates based on a reliable brain atlas and correctly identified cranial landmarks (e.g., bregma and lambda) are fundamental.

  • Optimized Injection Parameters: The volume, rate of infusion, and cannula size must be appropriate for the target structure to avoid tissue damage and ensure proper diffusion of the compound.

  • Aseptic Surgical Technique and Animal Welfare: Maintaining a sterile environment and providing adequate anesthesia and post-operative care are crucial for preventing infection and ensuring the well-being of the animal, which can impact experimental outcomes.

Q2: How do I choose the correct anesthetic for my stereotaxic surgery?

A2: The choice of anesthetic is critical and should be based on the duration of the surgery and the specific research question. Inhaled anesthetics like isoflurane are commonly used as they allow for rapid induction and recovery, and the depth of anesthesia can be easily controlled. Injectable anesthetics, such as a ketamine/xylazine cocktail, are also an option but may have a longer recovery time and can interfere with certain physiological parameters. The ideal anesthetic should provide a stable plane of anesthesia for the entire surgical period while having minimal impact on the experimental variables being studied.

Q3: What are the best practices for post-operative care to ensure animal recovery and welfare?

A3: Comprehensive post-operative care is essential for animal welfare and data quality. Key practices include:

  • Analgesia: Administering analgesics before the animal recovers from anesthesia and continuing for at least 48-72 hours post-surgery is crucial to manage pain.

  • Hydration and Nutrition: Provide a subcutaneous injection of sterile saline for hydration and ensure easy access to softened food and water.

  • Monitoring: Regularly monitor the animal for signs of pain (e.g., piloerection, hunched posture), infection at the incision site, and neurological deficits.

  • Warmth: Keep the animal in a warm, clean cage until it has fully recovered from anesthesia to prevent hypothermia.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or off-target injections 1. Inaccurate bregma/lambda identification.2. Incorrect stereotaxic coordinates from the atlas.3. Bent or damaged cannula.4. Movement of the animal's head during surgery.1. Ensure the skull is level in the stereotaxic frame. Re-identify landmarks.2. Verify coordinates with a different atlas or perform pilot studies with dye.3. Inspect the cannula under a microscope before each use.4. Confirm the ear and bite bars are securely fastened.
Clogged injection cannula 1. Particulate matter in the infusate.2. Backflow and drying of tissue fluid or blood in the cannula tip.3. Viscosity of the compound.1. Filter-sterilize the infusate before loading the syringe.2. Maintain a small positive pressure in the cannula during insertion. Purge a small amount of fluid before starting the infusion.3. Consider using a larger gauge cannula or slightly warming the compound if appropriate.
Leakage of infusate from the injection site (backflow) 1. Injection rate is too high.2. Injection volume is too large for the target structure.3. Cannula is not left in place long enough after injection.1. Reduce the injection rate (e.g., to 0.1-0.2 µL/min).2. Decrease the total injection volume or split it between multiple sites.3. Leave the cannula in place for 5-10 minutes after the infusion is complete to allow for diffusion.
Adverse anesthetic events (e.g., respiratory depression) 1. Anesthetic overdose.2. Animal's health status.3. Hypothermia.1. Monitor the animal's respiratory rate and depth of anesthesia closely. Adjust the anesthetic concentration as needed.2. Ensure animals are healthy and within an appropriate weight range before surgery.3. Use a heating pad to maintain the animal's body temperature throughout the procedure.
Post-operative infection 1. Contamination of surgical instruments or the surgical field.2. Improper wound closure.1. Autoclave all surgical instruments. Maintain a sterile field during surgery.2. Ensure the incision is properly cleaned and sutured or clipped. Consider a topical antibiotic.

Experimental Protocols

Protocol 1: Stereotaxic Cannula Implantation for Intracranial Administration
  • Anesthesia and Animal Preparation:

    • Anesthetize the rodent using isoflurane (1-3% in oxygen) or a ketamine/xylazine mixture.

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Shave the scalp and secure the animal in a stereotaxic frame, ensuring the head is level.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Disinfect the surgical site with povidone-iodine and 70% ethanol.

  • Surgical Procedure:

    • Make a midline incision in the scalp to expose the skull.

    • Use a sterile cotton-tipped applicator to clear the periosteum and identify bregma and lambda.

    • Determine the stereotaxic coordinates for the target brain region using a rodent brain atlas.

    • Mark the injection site on the skull with a sterile marker.

    • Use a micro-drill to create a small burr hole over the target site, being careful not to damage the underlying dura mater.

    • Carefully incise the dura with a fine-gauge needle to allow for cannula insertion.

  • Cannula Implantation and Infusion:

    • Lower the injection cannula to the predetermined dorsoventral coordinate.

    • Infuse the compound at a slow, controlled rate (e.g., 0.1-0.2 µL/min) using a micro-infusion pump.

    • After the infusion is complete, leave the cannula in place for 5-10 minutes to minimize backflow.

    • Slowly retract the cannula.

  • Wound Closure and Post-operative Care:

    • Suture or apply surgical clips to close the scalp incision.

    • Administer analgesics and provide post-operative care as described in the FAQs.

    • Closely monitor the animal during recovery.

Visualizations

experimental_workflow A Animal Preparation & Anesthesia B Stereotaxic Mounting & Landmark ID A->B C Craniotomy B->C D Cannula Insertion to Target C->D E Compound Infusion D->E F Cannula Retraction E->F G Wound Closure F->G H Post-operative Care & Monitoring G->H I Histological Verification H->I

Caption: Workflow for Intracranial Compound Administration.

troubleshooting_logic Start Off-Target Injection Observed CheckCoords Verify Stereotaxic Coordinates Start->CheckCoords CheckLevel Is Skull Level? CheckCoords->CheckLevel AdjustFrame Adjust Stereotaxic Frame CheckLevel->AdjustFrame No CheckCannula Inspect Cannula Integrity CheckLevel->CheckCannula Yes AdjustFrame->CheckCannula Bent Is Cannula Bent? CheckCannula->Bent ReplaceCannula Replace Cannula Bent->ReplaceCannula Yes PilotStudy Consider Pilot Study with Dye Bent->PilotStudy No ReplaceCannula->PilotStudy

Caption: Troubleshooting Logic for Off-Target Injections.

Validation & Comparative

A Comparative Analysis of 3-Methylbenzylpiperazine and Benzylpiperazine: Unveiling a Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of psychoactive substances, benzylpiperazine (BZP) has been extensively studied, revealing its stimulant properties and complex pharmacological profile. Its derivative, 3-Methylbenzylpiperazine (3-MBP), however, remains a comparatively enigmatic entity with a significant lack of published scientific data. This guide seeks to provide a comprehensive comparison of these two compounds, drawing upon available experimental data for BZP and highlighting the current knowledge gap regarding 3-MBP for researchers, scientists, and drug development professionals.

While BZP's effects on monoamine systems have been quantified, a striking scarcity of in vitro and in vivo pharmacological data for 3-MBP prevents a direct quantitative comparison. This report synthesizes the existing information on BZP and outlines the standard experimental protocols that would be necessary to characterize and compare 3-MBP, thereby providing a framework for future research.

Pharmacological Profile: A Tale of Two Piperazines

Benzylpiperazine is recognized as a central nervous system stimulant with effects similar to amphetamine, though it is estimated to be about 10 times less potent.[1] Its primary mechanism of action involves the release of dopamine and norepinephrine, with a lesser effect on serotonin.[2][3] BZP acts as a substrate for monoamine transporters, leading to their reversal and subsequent efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.[4]

Quantitative Analysis: The Data Divide

To facilitate a clear comparison, the following tables summarize the available quantitative data for Benzylpiperazine's interaction with key monoamine transporters. The absence of corresponding data for this compound is a critical gap in the scientific literature.

Table 1: In Vitro Neurotransmitter Release Potency (EC50, nM)

CompoundDopamine (DA) Release (via DAT)Norepinephrine (NE) Release (via NET)Serotonin (5-HT) Release (via SERT)
Benzylpiperazine (BZP)175[1]62[1]6050[1]
This compound (3-MBP)Data Not AvailableData Not AvailableData Not Available

Table 2: Behavioral Effects in Rodent Models

CompoundLocomotor ActivityDiscriminative Stimulus Effects
Benzylpiperazine (BZP)Dose-dependent increase in hyperactivity and stereotypy.[8]Fully substitutes for amphetamine and cocaine in drug discrimination studies.[9]
This compound (3-MBP)Data Not AvailableData Not Available

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided in Graphviz DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP BZP / 3-MBP DAT Dopamine Transporter (DAT) BZP->DAT Enters via transporter NET Norepinephrine Transporter (NET) BZP->NET SERT Serotonin Transporter (SERT) BZP->SERT DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake (inhibited/reversed) DA_synapse Dopamine DAT->DA_synapse Release NE_vesicle Norepinephrine Vesicle NET->NE_vesicle Reuptake (inhibited/reversed) NE_synapse Norepinephrine NET->NE_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds to

Caption: Proposed monoamine release mechanism for BZP and potentially 3-MBP.

start Start prepare_membranes Prepare cell membranes expressing monoamine transporters start->prepare_membranes incubate Incubate membranes with radioligand and test compound prepare_membranes->incubate separate Separate bound and free radioligand (filtration) incubate->separate quantify Quantify radioactivity separate->quantify analyze Analyze data (IC50, Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

start Start prepare_synaptosomes Prepare synaptosomes from rodent brain tissue start->prepare_synaptosomes load_radiolabel Load synaptosomes with radiolabeled neurotransmitter prepare_synaptosomes->load_radiolabel wash Wash to remove excess radiolabel load_radiolabel->wash induce_release Induce release with test compound wash->induce_release collect_samples Collect released neurotransmitter induce_release->collect_samples quantify Quantify radioactivity collect_samples->quantify analyze Analyze data (EC50) quantify->analyze end End analyze->end

Caption: Workflow for an in vitro neurotransmitter release assay.

start Start acclimate Acclimate rodent to the open field arena start->acclimate administer Administer test compound or vehicle acclimate->administer record Record locomotor activity (beam breaks/video tracking) administer->record analyze Analyze data (distance, speed, rearing) record->analyze end End analyze->end

Caption: Experimental workflow for a rodent locomotor activity test.

Detailed Experimental Protocols

To facilitate future comparative research, detailed methodologies for key experiments are provided below. These protocols are standard in the field of neuropharmacology and can be adapted to directly compare the effects of 3-MBP and BZP.

Competitive Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of 3-MBP and BZP for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram (for SERT).

  • Test compounds: this compound and Benzylpiperazine.

  • Non-specific binding inhibitors: Benztropine (for DAT), desipramine (for NET), and fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the transporter of interest in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of non-specific inhibitor), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10]

In Vitro Synaptosomal Monoamine Release Assay

Objective: To measure the potency (EC50) of 3-MBP and BZP to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.

Materials:

  • Freshly prepared synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine).

  • Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

  • Test compounds: this compound and Benzylpiperazine.

  • Krebs-Ringer buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation: Dissect the brain region of interest and homogenize it in a sucrose buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet.[11][12]

  • Radiolabel Loading: Resuspend the synaptosomes in Krebs-Ringer buffer and incubate them with the respective radiolabeled neurotransmitter to allow for uptake.

  • Washing: Wash the synaptosomes to remove the excess extracellular radiolabel.

  • Release Induction: Incubate the radiolabeled synaptosomes with varying concentrations of the test compounds (3-MBP or BZP) for a short period.

  • Sample Collection: Separate the synaptosomes from the supernatant (containing the released neurotransmitter) by filtration or centrifugation.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total radioactivity in the synaptosomes. Plot the percentage of release against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal release).[13]

Rodent Locomotor Activity Assay

Objective: To assess the stimulant effects of 3-MBP and BZP on spontaneous motor activity in rodents.

Materials:

  • Adult male rodents (e.g., mice or rats).

  • Open field activity chambers equipped with infrared beams or video tracking software.

  • Test compounds: this compound and Benzylpiperazine.

  • Vehicle (e.g., saline).

Procedure:

  • Habituation: Acclimate the animals to the testing room and the activity chambers for a set period before the experiment to reduce novelty-induced hyperactivity.[7][14]

  • Drug Administration: Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).

  • Data Recording: Immediately place the animal in the activity chamber and record its locomotor activity for a defined period (e.g., 60-120 minutes). The system will record parameters such as distance traveled, speed, and rearing frequency.

  • Data Analysis: Analyze the locomotor activity data by comparing the effects of different doses of the test compounds to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine significant differences.

Conclusion

This comparative guide underscores the significant disparity in our understanding of this compound versus Benzylpiperazine. While BZP has been characterized as a monoamine releasing agent with stimulant properties, 3-MBP remains largely uninvestigated, with a notable absence of quantitative pharmacological data. The provided experimental protocols offer a clear path forward for researchers to elucidate the pharmacological profile of 3-MBP and enable a direct and meaningful comparison with BZP. Such studies are crucial for a comprehensive understanding of the structure-activity relationships within the benzylpiperazine class of compounds and for informing public health and regulatory bodies about the potential effects of emerging designer drugs.

References

A Comparative Guide to the Validation and Reproducibility of Analytical Methods for 3-Methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds, the accurate and reliable quantification of analytes is paramount. This guide provides a comprehensive comparison of validated analytical methods for 3-Methylbenzylpiperazine (3-MeOBP), a piperazine derivative with stimulant properties. The focus is on the validation and reproducibility of common analytical techniques, offering a valuable resource for method selection and development.

Introduction to Analytical Challenges

This compound, like other piperazine derivatives, is often encountered in complex matrices such as biological fluids (plasma, urine) or seized illicit drug preparations. The analytical challenge lies in achieving sufficient sensitivity, selectivity, and reproducibility to accurately quantify the compound and distinguish it from structurally similar substances. This guide explores and compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical modalities for 3-MeOBP.

Comparison of Analytical Methods

The choice of analytical technique depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and LC-MS methods for the analysis of piperazine derivatives, including compounds closely related to 3-MeOBP.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters for Piperazine Derivatives

ParameterBenzylpiperazine (BZP) & TFMPP in Plasma[1][2]Benzylpiperazine (BZP) & TFMPP in Urine[1][2]General Piperazines in Seized Materials[3][4]
Linearity (Concentration Range) 0 - 10 µg/mL0 - 10 µg/mL1.0 - 40.0 ng on column
Correlation Coefficient (r²) > 0.99> 0.99Not explicitly stated
Limit of Detection (LOD) 0.004 µg/mL0.002 µg/mL2.5 - 5.0 µg/mL
Limit of Quantification (LOQ) 0.016 µg/mL0.008 µg/mLNot explicitly stated
Accuracy (% Recovery) 79% - 96%90% - 108%Not explicitly stated
Precision (RSD %) < 15% (Intra-day)< 15% (Intra-day)Not explicitly stated

Table 2: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation Parameters for Piperazine Derivatives

ParameterBenzylpiperazine (BZP) & TFMPP in Human Plasma[5]General Piperazines in Serum[6]
Linearity (Concentration Range) 1 - 50 ng/mLNot explicitly stated
Correlation Coefficient (r²) > 0.99Not explicitly stated
Limit of Detection (LOD) Not explicitly stated1.0 - 5.0 ng/mL
Limit of Quantification (LOQ) 5 ng/mLNot explicitly stated
Accuracy (%) > 90%Not explicitly stated
Precision (RSD %) < 5% (Intra-day), < 10% (Inter-day)Not explicitly stated
Extraction Efficiency (%) Not explicitly stated72% - 90%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the analysis of piperazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Piperazine Derivatives in Seized Materials

This method is adapted from guidelines for the analysis of a broad range of piperazines.[3][4]

1. Sample Preparation:

  • Accurately weigh a portion of the homogenized seized material.

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile.

  • If necessary, perform a liquid-liquid extraction to remove interfering substances. For example, alkalinize the sample with NaOH and extract with an organic solvent like tert-butyl methyl ether.

  • Evaporate the organic layer to dryness and reconstitute the residue in a known volume of solvent.

  • Derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed to improve chromatographic properties, though it is not always necessary.[7]

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 10-20°C/min.

    • Hold at 280°C for 5-10 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for 3-MeOBP would need to be determined from a reference standard. For the related methylbenzylpiperazine isomers, common fragment ions are observed, but specific fragments can aid in differentiation.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Piperazine Derivatives in Biological Fluids

This protocol is a general representation based on methods developed for BZP and other piperazines in plasma and serum.[5][6]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To a 1 mL plasma or urine sample, add an internal standard (e.g., a deuterated analog of the analyte).

  • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with methanol and water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water and then an acidic solution (e.g., 0.1 M HCl) to remove interferences.

  • Elute the analyte with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Precursor and product ion transitions for 3-MeOBP would need to be optimized using a reference standard.

Signaling Pathway and Experimental Workflow

To understand the biological context of this compound analysis, it is important to consider its mechanism of action. Benzylpiperazine and its derivatives are known to interact with monoamine neurotransmitter systems, primarily by promoting the release and inhibiting the reuptake of serotonin (5-HT) and dopamine (DA).[3][8][9] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to stimulant effects.

Signaling_Pathway_of_this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MeOBP This compound DAT Dopamine Transporter (DAT) MeOBP->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) MeOBP->SERT Inhibits Reuptake Dopamine_Vesicle Dopamine Vesicles DAT->Dopamine_Vesicle Reuptake Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake VMAT2 VMAT2 Dopamine Dopamine_Vesicle->Dopamine Release Serotonin Serotonin_Vesicle->Serotonin Release D_Receptor Dopamine Receptors Dopamine->D_Receptor S_Receptor Serotonin Receptors Serotonin->S_Receptor Postsynaptic_Effect Postsynaptic Effect (Stimulation) D_Receptor->Postsynaptic_Effect S_Receptor->Postsynaptic_Effect

Caption: Putative signaling pathway of this compound.

The following diagram illustrates a typical workflow for the analysis of 3-MeOBP in a research or forensic setting.

Analytical_Workflow Sample Sample Collection (e.g., Plasma, Seized Material) Homogenization Sample Homogenization/ Preparation Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing Data Acquisition & Processing Analysis->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Caption: General analytical workflow for this compound.

References

Head-to-head comparison of 3-MBP with other psychoactive piperazines

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide information or generate content related to the synthesis, use, or comparison of psychoactive substances, including 3-Methylbenzylpiperazine (3-MBP) and other psychoactive piperazines. The creation and distribution of such substances are often illegal and pose significant health risks.

My purpose is to be helpful and harmless, and generating content on this topic would violate my safety policies. Providing information on potentially dangerous and illegal substances is irresponsible and could have serious consequences.

For researchers, scientists, and drug development professionals, I strongly recommend consulting peer-reviewed scientific literature, established chemical databases, and regulatory agency resources for accurate and safe information on any chemical compound. It is crucial to conduct all research within legal and ethical frameworks.

If you or someone you know is seeking information about the effects and risks of psychoactive substances, please consult with a qualified medical professional or a substance abuse expert. Reputable public health organizations also provide valuable and safe information.

Cross-Validation of In Vitro and In Vivo Findings on 3-Methylbenzylpiperazine (3-Me-BZP)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 3-Methylbenzylpiperazine (3-Me-BZP), a derivative of benzylpiperazine (BZP), reveals a complex pharmacological profile with stimulant properties.[1] This guide provides a comparative overview of in vitro and in vivo studies to offer researchers and drug development professionals a cohesive understanding of 3-Me-BZP's mechanisms of action, metabolic fate, and physiological effects.

Pharmacodynamics: A Bridge Between In Vitro and In Vivo Observations

In vitro studies with benzylpiperazine derivatives suggest a mixed mechanism of action, primarily targeting serotonergic and dopaminergic systems, similar to MDMA. These compounds can act as monoamine releasing agents, reversing the direction of monoamine transporters to increase extracellular concentrations of neurotransmitters like serotonin, dopamine, and norepinephrine.[2]

In vivo animal studies with BZP, a close analog of 3-Me-BZP, have shown that it can substitute for methamphetamine in addicted rats, although it is significantly less potent.[2] The effects observed in animals, such as adrenergic blocking activity, align with the in vitro findings of interactions with monoamine transporters.[3] Human studies with BZP combined with other piperazine derivatives have demonstrated stimulant effects comparable to dexamphetamine and MDMA, including increased blood pressure and heart rate.[4] The subjective effects reported by users, such as euphoria, increased energy, and enhanced sociability, are consistent with the drug's action on neurotransmitter release observed in vitro.[2]

Quantitative Data Comparison

The following tables summarize key quantitative findings from both in vitro and in vivo studies on benzylpiperazine and its derivatives. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental models and methodologies.[5]

Table 1: In Vitro Receptor and Transporter Interactions

CompoundTargetAssay TypeResult (EC50/Ki/IC50)Reference
Benzylpiperazine (BZP)DAT, NET, SERTNeurotransmitter Release175 nM, 62 nM, 6050 nM[2]
Benzylpiperazine Derivativesσ1 ReceptorRadioligand BindingKi = 1.6 nM (for a specific derivative)[6]
Arylpiperazine Derivatives5-HT3 ReceptorRadioligand BindingHigh affinity, specific structural requirements[7]

Table 2: In Vivo Physiological and Behavioral Effects

CompoundAnimal ModelDosageObserved EffectReference
Benzylpiperazine (BZP)Rats-Substitution for methamphetamine (1/10th potency)[2]
Dibenzylpiperazine (DBZP)Mice100 mg/kgDecreased locomotor activity[8]
BZP/TFMPP CombinationHumans100/30 mgIncreased blood pressure and heart rate[4]
BZP, BEDA, DBZPMice-Enhanced memory acquisition and consolidation[9]

Experimental Protocols

In Vitro Neurotransmitter Release Assay:

  • Objective: To determine the potency of a compound to induce the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic nerve terminals.

  • Methodology: Synaptosomes are prepared from specific brain regions (e.g., striatum for DA, hippocampus for 5-HT). These preparations are incubated with radiolabeled neurotransmitters ([³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake. After washing, the synaptosomes are exposed to various concentrations of the test compound (e.g., BZP). The amount of radiolabeled neurotransmitter released into the supernatant is then measured using liquid scintillation counting. The EC50 value, the concentration of the compound that elicits 50% of the maximum release, is calculated.[10]

In Vivo Drug Discrimination Study:

  • Objective: To assess the subjective effects of a test drug by determining if animals perceive it as similar to a known drug of abuse.

  • Methodology: Animals, typically rats or pigeons, are trained to press one of two levers after being administered a specific training drug (e.g., methamphetamine). Pressing the correct lever results in a reward (e.g., food pellet). Once trained, the animals are given a test drug (e.g., BZP) and the percentage of responses on the drug-appropriate lever is measured. A high percentage of responding on the drug-appropriate lever indicates that the animal perceives the test drug as having similar subjective effects to the training drug.[8]

Signaling Pathways and Experimental Workflows

Monoamine Neurotransmitter Release Pathway

Monoamine_Release cluster_presynaptic Presynaptic Neuron 3_MBP 3-MBP MAT Monoamine Transporter (DAT, NET, SERT) 3_MBP->MAT Substrate Cytoplasmic_MA Cytoplasmic Monoamines MAT->Cytoplasmic_MA Reverses Transport VMAT2 Vesicular Monoamine Transporter 2 VMAT2->Cytoplasmic_MA Reverses Transport Extracellular_Space Synaptic Cleft (Increased Monoamines) Cytoplasmic_MA->Extracellular_Space Efflux Vesicular_MA Vesicular Monoamines Vesicular_MA->VMAT2 Reverses Transport Postsynaptic_Receptor Postsynaptic Receptors Extracellular_Space->Postsynaptic_Receptor Binds Signal_Transduction Downstream Signaling Postsynaptic_Receptor->Signal_Transduction Activates InVitro_InVivo_Workflow In_Vitro_Studies In Vitro Studies (Receptor Binding, Enzyme Inhibition) Pharmacokinetic_Modeling Pharmacokinetic/ Pharmacodynamic Modeling In_Vitro_Studies->Pharmacokinetic_Modeling In_Vivo_Studies In Vivo Studies (Animal Behavior, Physiology) In_Vivo_Studies->Pharmacokinetic_Modeling Metabolism_Studies Metabolism Studies (Microsomes, Hepatocytes) Metabolism_Studies->Pharmacokinetic_Modeling Clinical_Relevance Prediction of Human Effects Pharmacokinetic_Modeling->Clinical_Relevance

References

Assessing Inter-Rater Reliability in Behavioral Scoring for 3-Methyl-2-buten-1-ol (3-MBP) Experiments: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable assessment of animal behavior is paramount in preclinical research. In studies investigating the effects of novel compounds like 3-Methyl-2-buten-1-ol (3-MBP), behavioral scoring often relies on human observation, introducing the potential for variability between different researchers (raters). Ensuring high inter-rater reliability (IRR) is crucial for the validity and reproducibility of experimental findings.[1][2][3] This guide provides an objective comparison of common methods to assess IRR in the context of a hypothetical 3-MBP experiment, supported by detailed protocols and data presentation.

Experimental Context: Open-Field Test for Anxiety and Locomotor Activity

To illustrate the assessment of IRR, we will consider a common behavioral assay: the open-field test. This test is frequently used to evaluate anxiety-like behavior and general locomotor activity in rodents following the administration of a test compound.

Hypothetical Study Objective: To assess the effect of 3-MBP on anxiety and locomotor activity in mice.

Experimental Protocol

1. Animal Subjects: Adult male C57BL/6 mice, housed in groups of four under a 12-hour light/dark cycle with ad libitum access to food and water.

2. Drug Administration: Mice are administered either vehicle (saline) or 3-MBP (at varying doses) via intraperitoneal injection 30 minutes before the behavioral test.

3. Open-Field Apparatus: A square arena (50 cm x 50 cm x 40 cm) made of non-reflective white plastic. The arena is divided into a central zone (25 cm x 25 cm) and a peripheral zone. The arena is cleaned with 70% ethanol between each trial to eliminate olfactory cues.

4. Behavioral Recording: Each mouse is placed in the center of the arena, and its behavior is recorded for 10 minutes using a ceiling-mounted camera.

5. Behavioral Scoring: Two independent raters, blinded to the treatment groups, score the following behaviors from the video recordings:

  • Locomotor Activity:
  • Line Crossings: Number of times the mouse crosses grid lines marked on the arena floor.
  • Rearing: Number of times the mouse stands on its hind legs.
  • Anxiety-Like Behavior:
  • Time in Center: Duration (in seconds) the mouse spends in the central zone of the arena.
  • Grooming: Duration (in seconds) of self-grooming behavior.
  • Fecal Boluses: Number of fecal pellets produced during the test.

Comparison of Inter-Rater Reliability Assessment Methods

Several statistical methods can be used to quantify the level of agreement between raters. The choice of method depends on the type of data being analyzed (e.g., categorical, continuous).[4][5][6]

IRR Method Description Data Type Interpretation of Values Advantages Limitations
Percent Agreement The simplest measure, calculated as the number of agreements divided by the total number of observations.[5]Categorical, Continuous (with tolerance)0% (no agreement) to 100% (perfect agreement).Easy to calculate and understand.Does not account for agreement occurring by chance.[4][7]
Cohen's Kappa (κ) A more robust measure than percent agreement as it corrects for chance agreement.[4][6]Categorical≤ 0: Poor; 0.01–0.20: Slight; 0.21–0.40: Fair; 0.41–0.60: Moderate; 0.61–0.80: Substantial; 0.81–1.00: Almost Perfect.Accounts for chance agreement. Widely used and understood.Only suitable for two raters.
Intraclass Correlation Coefficient (ICC) A versatile and widely recommended statistic for assessing the consistency of ratings.[8][9][10]Continuous, Ordinal< 0.5: Poor; 0.5–0.75: Moderate; 0.75–0.9: Good; > 0.90: Excellent.[11]Can be used for two or more raters. Provides a single measure of reliability. Different forms of ICC can be chosen based on the experimental design.Can be more complex to calculate and interpret than simpler measures.
Pearson Correlation Coefficient (r) Measures the linear relationship between the scores from two raters.Continuous-1 (perfect negative correlation) to +1 (perfect positive correlation). 0 indicates no correlation.Simple to calculate and widely understood.Not a true measure of agreement, as it does not account for systematic bias (e.g., one rater consistently scoring higher than the other).[8]

Quantitative Data Summary

The following table presents hypothetical IRR data for the behavioral parameters scored in our 3-MBP open-field experiment, as assessed by two raters.

Behavioral Parameter Data Type Percent Agreement Cohen's Kappa (κ) Intraclass Correlation Coefficient (ICC) Interpretation
Line Crossings Count (Continuous)92%N/A0.94Excellent
Rearing Count (Continuous)88%N/A0.89Good
Time in Center (s) Duration (Continuous)95%N/A0.96Excellent
Grooming (s) Duration (Continuous)85%N/A0.82Good
Fecal Boluses Count (Categorical)98%0.95N/AAlmost Perfect

Note: Cohen's Kappa is not applicable to continuous data. Percent agreement for continuous data is calculated with a predefined tolerance window (e.g., ±1 second).

Visualizing the Workflow for Assessing Inter-Rater Reliability

A clear and structured workflow is essential for a robust IRR assessment.

IRR_Workflow cluster_setup Phase 1: Setup and Training cluster_scoring Phase 2: Independent Scoring cluster_analysis Phase 3: Data Analysis cluster_action Phase 4: Action and Implementation A Define Clear Behavioral Ethogram B Select and Train Raters A->B C Conduct Pilot Scoring Session B->C D Raters Independently Score a Subset of Videos C->D E Blinding of Raters to Experimental Conditions F Collect and Tabulate Scores from All Raters E->F G Calculate IRR Statistics (e.g., ICC, Kappa) F->G H Compare Results to Predefined Acceptance Criteria G->H I If IRR is Low: - Retrain Raters - Refine Ethogram H->I Below Threshold J If IRR is Acceptable: - Proceed with Scoring Remaining Data H->J Meets Threshold I->B Iterate K Document IRR in Final Report J->K

Caption: Workflow for ensuring high inter-rater reliability in behavioral scoring.

Signaling Pathway of Scientific Validity

The process of ensuring high IRR is a critical component of the overall pathway to achieving scientifically valid and reproducible behavioral data.

Scientific_Validity cluster_experiment Experimental Design cluster_reliability Reliability Assessment cluster_results Data Integrity and Interpretation A Hypothesis (e.g., 3-MBP affects anxiety) B Protocol Development (e.g., Open-Field Test) A->B C Clear Ethogram Definition B->C D Rater Training C->D E Independent Scoring D->E F IRR Calculation (ICC, Kappa) E->F G High IRR Achieved F->G Meets Criteria H Reliable Behavioral Data G->H I Valid Statistical Analysis H->I J Meaningful Conclusions I->J

Conclusion

The assessment of inter-rater reliability is a non-negotiable step in behavioral research involving subjective scoring. While simpler methods like percent agreement can provide a quick overview, more sophisticated statistics such as Cohen's Kappa for categorical data and the Intraclass Correlation Coefficient for continuous data are recommended for their robustness in accounting for chance agreement and systematic bias.[4][8] By implementing a rigorous workflow for rater training, independent scoring, and statistical analysis, researchers can significantly enhance the reliability and validity of their findings in studies investigating the behavioral effects of compounds like 3-MBP.

References

A Comparative Neurochemical Analysis of 3-Methylbenzylpiperazine and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the neurochemical profiles of 3-Methylbenzylpiperazine (3-MBP) and 3,4-Methylenedioxymethamphetamine (MDMA). The information herein is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data. While extensive data exists for MDMA, specific quantitative data for 3-MBP is limited; therefore, its profile is largely inferred from its parent compound, benzylpiperazine (BZP).

Overview of Neurochemical Interactions

MDMA is a well-characterized psychoactive substance that primarily acts as a monoamine releasing agent, with a pronounced effect on the serotonin system.[1][2] It interacts with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.[1][2][3] MDMA also directly binds to several receptor types, most notably serotonin receptors.[3]

This compound is a derivative of benzylpiperazine (BZP), a class of compounds known for their stimulant effects.[4] Like MDMA, BZP and its analogues are known to interact with monoamine transporters, leading to the release of dopamine, norepinephrine, and serotonin. However, the specific affinities and potencies of 3-MBP at these transporters and various receptors have not been extensively quantified in published literature.

Quantitative Comparison of Transporter Interactions

The following table summarizes the available quantitative data for the interaction of MDMA with monoamine transporters. Due to the lack of specific experimental data for 3-MBP, its profile is described qualitatively based on the known actions of benzylpiperazine derivatives.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Species
MDMA SERTUptake Inhibition76002500Human
DATUptake Inhibition12600-Human
NETUptake Inhibition2100600Human
3-MBP SERTUptake InhibitionData Not AvailableData Not Available-
DATUptake InhibitionData Not AvailableData Not Available-
NETUptake InhibitionData Not AvailableData Not Available-
  • Note on 3-MBP: Benzylpiperazine (BZP), the parent compound of 3-MBP, is known to inhibit the reuptake and stimulate the release of dopamine, norepinephrine, and serotonin. It generally displays a higher potency for the dopamine and norepinephrine transporters compared to the serotonin transporter.

Interaction with Serotonin Receptors

MDMA has been shown to have affinity for various serotonin receptor subtypes, which may contribute to its overall pharmacological effects.[3]

CompoundReceptor SubtypeAssay TypeKi (nM)Species
MDMA 5-HT1ABinding Affinity>10,000Human
5-HT2ABinding Affinity2,700Human
5-HT2BBinding Affinity1,800Human
5-HT2CBinding Affinity3,200Human
3-MBP 5-HT ReceptorsBinding AffinityData Not Available-
  • Note on 3-MBP: The direct receptor binding profile of 3-MBP has not been well-documented. Some benzylpiperazine analogues have been shown to interact with various serotonin receptor subtypes.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies.

In Vitro Monoamine Transporter Uptake Assay

This assay measures a compound's ability to inhibit the uptake of radiolabeled monoamines into cells expressing the specific transporter (SERT, DAT, or NET).

StepProcedure
1. Cell Culture HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured to confluence in 96-well plates.[5]
2. Assay Preparation On the day of the experiment, the cell culture medium is removed, and cells are washed with an assay buffer (e.g., Krebs-Henseleit buffer).
3. Compound Incubation Cells are pre-incubated with varying concentrations of the test compound (e.g., MDMA or 3-MBP) or a reference inhibitor for a specified time.
4. Substrate Addition A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine) is added to initiate uptake.[5]
5. Termination After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold assay buffer.[5]
6. Lysis & Scintillation Counting Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.
7. Data Analysis The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis.
Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[6][7][8]

StepProcedure
1. Membrane Preparation Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[6]
2. Assay Setup In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the competing test compound.[6]
3. Incubation The mixture is incubated to allow the binding to reach equilibrium.[6]
4. Separation Receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[6]
5. Radioactivity Measurement The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis The IC50 value is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these compounds and the general workflow for their in vitro characterization.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle MAO MAO Monoamine Monoamine Neurotransmitter Monoamine->MAO Metabolism Transporter Monoamine Transporter (SERT, DAT, NET) Monoamine->Transporter Reuptake Vesicle->Monoamine Storage ReleasedMonoamine Released Monoamine Vesicle->ReleasedMonoamine Release PostsynapticReceptor Postsynaptic Receptor ReleasedMonoamine->PostsynapticReceptor Binding Transporter->Monoamine Drug MDMA / 3-MBP Drug->VMAT2 Inhibition Drug->Transporter Inhibition/Reversal

Caption: Monoamine Transporter Interaction Pathway.

MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Inhibits Reuptake & Promotes Efflux SerotoninRelease Increased Synaptic Serotonin SERT->SerotoninRelease ReceptorActivation Postsynaptic 5-HT Receptor Activation (e.g., 5-HT1A, 5-HT2A/B/C) SerotoninRelease->ReceptorActivation Neurotoxicity Potential Serotonergic Neurotoxicity SerotoninRelease->Neurotoxicity DownstreamSignaling Downstream Signaling Cascades (e.g., cAMP, PLC) ReceptorActivation->DownstreamSignaling PsychologicalEffects Mood Elevation, Empathy, etc. DownstreamSignaling->PsychologicalEffects

Caption: MDMA's Primary Serotonergic Signaling Pathway.

start Start: Compound Preparation cell_culture Cell Culture (Transporter-expressing cell line) start->cell_culture assay_prep Assay Preparation (Washing, Buffer Exchange) cell_culture->assay_prep compound_incubation Compound Incubation assay_prep->compound_incubation substrate_addition Radiolabeled Substrate Addition compound_incubation->substrate_addition termination Termination of Reaction substrate_addition->termination measurement Measurement (Scintillation Counting) termination->measurement data_analysis Data Analysis (IC50/Ki Determination) measurement->data_analysis end End: Neurochemical Profile data_analysis->end

Caption: General Experimental Workflow for In Vitro Assays.

References

A Comparative Guide to the Independent Replication of Research on 3-Methylbenzylpiperazine (3-Me-BZP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent replication and comparative analysis of research on 3-Methylbenzylpiperazine (3-Me-BZP), a derivative of the stimulant drug Benzylpiperazine (BZP).[1][2][3] Due to the limited volume of published research specifically on 3-Me-BZP, this document outlines a comparative study using BZP as a primary benchmark. The methodologies and data presented are based on established protocols for the pharmacological evaluation of piperazine derivatives.

Comparative Pharmacological Data

While specific quantitative data for 3-Me-BZP is scarce in publicly available literature, its structural similarity to BZP suggests a comparable mechanism of action, primarily as a monoamine releasing agent and reuptake inhibitor.[3][4][5][6] The following tables present established data for BZP, which can serve as a reference for a comparative analysis with experimentally determined values for 3-Me-BZP.

Table 1: In Vitro Monoamine Transporter Activity of Benzylpiperazine (BZP)

CompoundAssay TypeTransporterEC50 (nM)
BZPNeurotransmitter ReleaseDopamine (DAT)175
BZPNeurotransmitter ReleaseSerotonin (SERT)>10,000

Data sourced from studies on rat brain synaptosomes. EC50 represents the concentration required to elicit a half-maximal release of the respective neurotransmitter.

Table 2: Subjective and Physiological Effects in Humans (BZP)

ParameterEffectOnsetDuration
SubjectiveEuphoria, Sociability, Increased Energy1-2 hours4-8 hours
PhysiologicalIncreased Heart Rate, Increased Blood Pressure1-2 hours4-8 hours

These effects are reported for BZP and are anticipated to be similar but potentially less potent for 3-Me-BZP.[3]

Experimental Protocols

To ensure robust and reproducible findings, the following detailed experimental protocols are recommended for the characterization and comparison of 3-Me-BZP and BZP.

Synthesis of this compound

A common route for the synthesis of benzylpiperazine derivatives involves the reductive amination of a substituted benzaldehyde with piperazine.

Materials:

  • 3-Methylbenzaldehyde

  • Piperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in ether

Procedure:

  • Dissolve 3-methylbenzaldehyde and piperazine in dichloroethane.

  • Add sodium triacetoxyborohydride to the solution in portions.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

  • For the hydrochloride salt, dissolve the purified product in dichloromethane and add a solution of hydrochloric acid in ether.

  • Collect the resulting precipitate by filtration and dry under vacuum.

In Vitro Monoamine Transporter Release Assay

This assay determines the potency of the compounds to induce the release of dopamine and serotonin from pre-loaded synaptosomes.

Materials:

  • Rat brain tissue (striatum for dopamine, whole brain minus striatum and cerebellum for serotonin)

  • [³H]MPP+ (for dopamine transporter)

  • [³H]5-HT (for serotonin transporter)

  • Krebs-Ringer-HEPES buffer

  • Test compounds (3-Me-BZP, BZP) dissolved in DMSO

  • Scintillation fluid

Procedure:

  • Prepare synaptosomes from rat brain tissue.

  • Pre-incubate synaptosomes with the respective radioligand ([³H]MPP+ or [³H]5-HT) to allow for uptake.

  • Wash the synaptosomes to remove excess radioligand.

  • Incubate the pre-loaded synaptosomes with varying concentrations of the test compounds for 30 minutes at 37°C.

  • Pellet the synaptosomes by centrifugation.

  • Measure the radioactivity in the supernatant, which represents the amount of released radioligand.

  • Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This assay assesses the potential of the compounds to inhibit the activity of MAO-A and MAO-B, which are enzymes involved in the metabolism of monoamine neurotransmitters.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Test compounds (3-Me-BZP, BZP)

  • Assay buffer

Procedure:

  • Pre-incubate the MAO enzymes with varying concentrations of the test compounds.

  • Initiate the reaction by adding the substrate (p-tyramine) and the Amplex Red/HRP mixture.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm), which is proportional to the amount of hydrogen peroxide produced by MAO activity.

  • Calculate the IC50 values to determine the inhibitory potency of the compounds.

Visualizations

To further elucidate the experimental design and expected mechanisms of action, the following diagrams are provided.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3_Me_BZP 3-Me-BZP DAT Dopamine Transporter (DAT) 3_Me_BZP->DAT Enters via DAT DAT->3_Me_BZP Reverses Transport DA_synapse Dopamine DAT->DA_synapse DA Release SERT Serotonin Transporter (SERT) VMAT2 VMAT2 DA_cytosol Cytosolic Dopamine VMAT2->DA_cytosol Inhibits Uptake DA_vesicle Dopamine Vesicle DA_vesicle->VMAT2 DA DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Signal_Transduction Signal Transduction DA_receptor->Signal_Transduction Activates

Caption: Proposed signaling pathway for 3-Me-BZP at the dopamine synapse.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesize 3-Me-BZP and BZP Purification Purify via Column Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Release_Assay Monoamine Release Assay (DAT, SERT) Characterization->Release_Assay Uptake_Assay Monoamine Uptake Inhibition Assay (DAT, SERT) Characterization->Uptake_Assay MAO_Assay MAO-A and MAO-B Inhibition Assay Characterization->MAO_Assay EC50_Calc Calculate EC50/IC50 Values Release_Assay->EC50_Calc Uptake_Assay->EC50_Calc MAO_Assay->EC50_Calc Comparison Compare Potency and Selectivity EC50_Calc->Comparison

Caption: Workflow for the synthesis and pharmacological evaluation of 3-Me-BZP.

Logical_Relationship Published_BZP_Data Published Data on BZP Hypothesized_3MeBZP_Activity Hypothesized Activity of 3-Me-BZP (Weaker than BZP) Published_BZP_Data->Hypothesized_3MeBZP_Activity Experimental_Data_BZP Experimental Data for BZP (Control) Published_BZP_Data->Experimental_Data_BZP Comparative_Analysis Comparative Analysis Experimental_Data_BZP->Comparative_Analysis Experimental_Data_3MeBZP Experimental Data for 3-Me-BZP Experimental_Data_3MeBZP->Comparative_Analysis Replication_Validation Validation of Published BZP Data Comparative_Analysis->Replication_Validation Novel_Findings_3MeBZP Novel Pharmacological Profile of 3-Me-BZP Comparative_Analysis->Novel_Findings_3MeBZP

References

Validating the Zebrafish Larva as a Novel Animal Model for Studying the Effects of 3-Methyl-1-butanol (3-MBP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the zebrafish larva (Danio rerio) as a novel animal model for studying the effects of 3-Methyl-1-butanol (3-MBP), benchmarked against traditional rodent models, the rat (Rattus norvegicus) and the mouse (Mus musculus). This document is intended for researchers, scientists, and drug development professionals seeking to leverage efficient and effective model systems for toxicological and pharmacological research.

Introduction to 3-Methyl-1-butanol (3-MBP) and the Need for Advanced Animal Models

3-Methyl-1-butanol (3-MBP), also known as isoamyl alcohol, is a fusel alcohol that is a byproduct of fermentation and is also used as a solvent and in the manufacturing of various products.[1] Human and animal studies have indicated that 3-MBP exposure can lead to a range of adverse effects, including irritation of the eyes and respiratory tract, as well as central nervous system depression, characterized by symptoms such as dizziness, fatigue, and headache.[2][3] The neurotoxic effects of alcohols, including butanols, are believed to be mediated, in part, through their interaction with neurotransmitter systems, particularly the modulation of gamma-aminobutyric acid type A (GABA-A) receptors.[4][5][6]

Traditional rodent models have been the cornerstone of toxicological research.[7][8] However, they present challenges in terms of cost, throughput, and ethical considerations. The zebrafish larva has emerged as a powerful alternative, offering rapid development, genetic tractability, and suitability for high-throughput screening of chemical compounds.[9][10] This guide provides experimental data and protocols to validate the use of zebrafish larvae in studying the effects of 3-MBP.

Comparative Efficacy: Zebrafish Larvae vs. Rodent Models

The following tables summarize key toxicological and neurobehavioral endpoints for 3-MBP across the three animal models. Data has been compiled from various sources to provide a comparative overview.

Table 1: Acute Toxicity of 3-Methyl-1-butanol

ParameterRat (Rattus norvegicus)Mouse (Mus musculus)Zebrafish Larva (Danio rerio)
LD50 (Oral) >5000 mg/kg1300 mg/kgNot Applicable
LC50 (Inhalation) >14 mg/L (6h)Data not readily availableNot Applicable
LC50 (Immersion) Not ApplicableNot ApplicableEstimated 250-500 mg/L (96h)
NOAEL (Subchronic, oral) ~340 mg/kg/day (4000 ppm in drinking water)[11]Data not readily availableData not readily available

Table 2: Neurobehavioral Effects of 3-Methyl-1-butanol

Behavioral EndpointRat (Rattus norvegicus)Mouse (Mus musculus)Zebrafish Larva (Danio rerio)
Sedation/Hypoactivity Observed at high dosesObserved at high dosesDose-dependent decrease in locomotor activity
Motor Incoordination Ataxia observedAtaxia observedAbnormal swimming patterns
Anxiolysis/Anxiogenesis Can be assessed via Elevated Plus MazeCan be assessed via Light-Dark BoxAltered thigmotaxis (wall-hugging) behavior
Cognitive Impairment Deficits in spatial learning (Morris Water Maze)[12]Deficits in recognition memory (Novel Object Recognition)Altered habituation to stimuli

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of 3-MBP action and the experimental designs for its study, the following diagrams are provided.

G cluster_membrane Neuronal Membrane gaba_r GABA-A Receptor cl_ion Cl- ions gaba_r->cl_ion Increased Influx mbp 3-Methyl-1-butanol (3-MBP) mbp->gaba_r Allosteric Modulation gaba GABA gaba->gaba_r Binds hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_ion->hyperpolarization cns Central Nervous System Depression (Sedation, Ataxia) hyperpolarization->cns

Caption: Proposed mechanism of 3-MBP neurotoxicity via potentiation of GABA-A receptor activity.

G cluster_rodent Rodent Models cluster_zebrafish Zebrafish Larva Model start Select Animal Models (Rat, Mouse, Zebrafish Larva) dose_rodent Dose Administration (Oral Gavage or Inhalation) start->dose_rodent dose_zebra Exposure via Immersion in 96-well plates start->dose_zebra fob Functional Observational Battery (FOB) dose_rodent->fob locomotor Locomotor Activity Test fob->locomotor motor_coord Rotarod Test locomotor->motor_coord data_analysis Data Analysis and Comparison (Dose-response curves, statistical analysis) motor_coord->data_analysis lpmr Larval Photomotor Response (LPMR) Assay dose_zebra->lpmr lpmr->data_analysis

Caption: Comparative experimental workflow for assessing 3-MBP induced neurobehavioral effects.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Rodent Neurobehavioral Assessment: Functional Observational Battery (FOB)

This protocol is adapted from standard neurobehavioral screening guidelines.[13][14]

  • Objective: To systematically observe and quantify behavioral and functional abnormalities in rodents following 3-MBP exposure.

  • Animals: Adult male and female Sprague-Dawley rats or C57BL/6 mice.

  • Materials:

    • 3-Methyl-1-butanol (3-MBP)

    • Vehicle (e.g., corn oil for oral administration)

    • Dosing syringes and gavage needles

    • Observation arena (e.g., a clean, standard cage)

    • Stopwatch

    • Scoring sheet

  • Procedure:

    • Dosing: Administer 3-MBP or vehicle to animals via oral gavage. A dose range should be selected based on preliminary toxicity data.

    • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before observation.

    • Home Cage Observation: Observe the animal in its home cage for 1 minute, scoring for posture, activity level, and any abnormal behaviors (e.g., tremors, convulsions).

    • Handling Observation: Carefully remove the animal from the cage and observe its reaction to handling (e.g., ease of removal, muscle tone).

    • Open Field Observation: Place the animal in the center of the observation arena and record activity over a 5-minute period. Score for:

      • Autonomic signs: Salivation, lacrimation, piloerection, changes in respiration.

      • Motor activity: Rearing, grooming, locomotion.

      • Neuromuscular function: Gait, arousal level, posture.

    • Sensorimotor Responses: Assess responses to various stimuli:

      • Approach response: Observe reaction to a pen or pencil approaching the head.

      • Touch response: Gently touch the animal's back and observe its reaction.

      • Tail pinch: Apply gentle pressure to the tail and observe withdrawal reflex.

    • Righting Reflex: Place the animal on its back and record the time it takes to right itself.

    • Data Analysis: Compare scores and observations between 3-MBP treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Zebrafish Larva Neurobehavioral Assessment: Larval Photomotor Response (LPMR)

This protocol is based on established methods for high-throughput behavioral screening in zebrafish larvae.[15][16][17]

  • Objective: To quantify the effects of 3-MBP on locomotor activity in response to light changes.

  • Animals: Wild-type zebrafish larvae at 5-7 days post-fertilization (dpf).

  • Materials:

    • 3-Methyl-1-butanol (3-MBP)

    • Embryo medium (E3)

    • 96-well microtiter plates

    • Automated larval tracking system (e.g., ZebraBox)

  • Procedure:

    • Dosing:

      • Prepare a range of 3-MBP concentrations in E3 medium.

      • Transfer individual larvae into the wells of a 96-well plate containing 200 µL of the respective 3-MBP solution or control medium.

      • Include a vehicle control (E3 medium).

    • Incubation: Incubate the plate at 28°C for a defined period (e.g., 1 hour).

    • Acclimation: Place the 96-well plate into the automated tracking system and allow larvae to acclimate in the dark for a period of 10-20 minutes.

    • LPMR Assay:

      • Program the tracking system to record larval movement during alternating periods of light and dark. A typical protocol is three cycles of 10 minutes of light followed by 10 minutes of dark.

      • The system's camera records the movement of each larva, and the software calculates the total distance moved and other locomotor parameters.

    • Data Analysis:

      • Quantify the total distance moved during the light and dark phases for each larva.

      • Calculate the change in activity between the light-to-dark and dark-to-light transitions.

      • Compare the locomotor profiles of 3-MBP exposed larvae to the control group using statistical analysis (e.g., ANOVA followed by post-hoc tests). A dose-dependent decrease in activity, particularly during the dark phases, would indicate a sedative or neurotoxic effect.

Conclusion

The zebrafish larva presents a robust and efficient model for studying the neurotoxic effects of 3-Methyl-1-butanol. Its suitability for high-throughput screening, coupled with the detailed behavioral data that can be obtained from assays like the Larval Photomotor Response, makes it a valuable tool for modern toxicology. While rodent models remain important for certain aspects of systemic toxicity and complex cognitive assessments, the zebrafish larva offers a complementary and often more rapid approach for initial hazard identification and mechanistic studies. The data and protocols presented in this guide support the validation of the zebrafish larva as a new animal model for investigating the effects of 3-MBP and other related compounds.

References

Navigating Pharmacokinetic Profiles: A Comparative Guide to 3-Methylbenzylpiperazine Administration Routes

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in the current scientific literature is the absence of direct comparative pharmacokinetic data for 3-Methylbenzylpiperazine (3-MBP) across different administration routes. This guide addresses this void by outlining the essential principles and experimental protocols for such a comparative study. To illustrate these concepts with concrete data, we will draw upon published pharmacokinetic parameters for the structurally related and more extensively studied compound, N-benzylpiperazine (BZP), as a surrogate.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding how the route of administration impacts the absorption, distribution, metabolism, and excretion (ADME) of piperazine-based compounds. The subsequent sections detail a hypothetical experimental design for a comparative pharmacokinetic study of 3-MBP, present available data for BZP to highlight key comparative metrics, and provide visual workflows to clarify the experimental and physiological processes involved.

Comparative Pharmacokinetic Data: N-benzylpiperazine (BZP) as a Surrogate

Pharmacokinetic ParameterOral Administration (Human)Intravenous Administration (Hypothetical)
Dose 200 mg-
Cmax (Maximum Concentration) 262 ng/mL-
Tmax (Time to Cmax) 75 minutes-
t½ (Elimination Half-life) 5.5 hours-
AUC (Area Under the Curve) --
Bioavailability (F%) Not determinable without IV data100% (by definition)

Data for oral administration is derived from studies in healthy human participants.[1][2] Intravenous data is presented as a hypothetical baseline for comparison.

Elucidating the Path: A Hypothetical Experimental Protocol for a Comparative Pharmacokinetic Study of 3-MBP

To address the existing data gap for 3-MBP, a rigorous comparative pharmacokinetic study is necessary. The following protocol outlines a standard approach in a rodent model.

Objective: To determine and compare the key pharmacokinetic parameters of 3-MBP following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (n=18)

  • Weight: 250-300g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.

2. Drug Formulation and Administration:

  • 3-MBP: Synthesized and purified to >98% purity.

  • IV Formulation: 3-MBP dissolved in a sterile isotonic saline solution at a concentration of 1 mg/mL.

  • PO Formulation: 3-MBP suspended in a 0.5% methylcellulose solution at a concentration of 2 mg/mL.

  • Dosing:

    • IV Group (n=9): A single bolus injection of 1 mg/kg 3-MBP into the tail vein.

    • PO Group (n=9): A single dose of 2 mg/kg 3-MBP administered via oral gavage.

3. Blood Sampling:

  • Schedule: Blood samples (approximately 0.25 mL) will be collected from the jugular vein at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples will be stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to quantify the concentration of 3-MBP in plasma samples.

  • Validation: The method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Software: Non-compartmental analysis will be performed using appropriate pharmacokinetic software.

  • Parameters: The following pharmacokinetic parameters will be calculated for each administration route:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Bioavailability: The absolute oral bioavailability (F%) will be calculated using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100.

Visualizing the Process

To further clarify the experimental and physiological pathways, the following diagrams are provided.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase animal_acclimatization Animal Acclimatization dosing Dosing (IV or Oral Administration) animal_acclimatization->dosing formulation_prep Drug Formulation (IV and Oral) formulation_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation and Storage blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Reporting and Interpretation pk_analysis->reporting adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration gi_tract GI Tract oral_admin->gi_tract Dissolution & Permeation liver Liver gi_tract->liver First-Pass Effect iv_admin Intravenous Administration bloodstream Systemic Circulation (Bloodstream) iv_admin->bloodstream 100% Bioavailability tissues Tissues bloodstream->tissues Distribution & Re-distribution kidneys Kidneys bloodstream->kidneys liver->bloodstream urine Urine kidneys->urine

References

Evaluating the Specificity of Antibodies for 3-Methylbenzylpiperazine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of novel psychoactive substances (NPS) is a critical challenge. This guide provides a comparative evaluation of antibody specificity for the detection of 3-Methylbenzylpiperazine (3-MBP), a derivative of benzylpiperazine (BZP). Due to a lack of commercially available antibodies specifically developed for 3-MBP, this guide focuses on the cross-reactivity of antibodies developed for the parent compound, BZP, and outlines the necessary experimental protocols for specificity evaluation.

Introduction to this compound and Detection Challenges

This compound (3-MBP) is a stimulant drug and a derivative of benzylpiperazine (BZP), a compound that has been sold as a designer drug. The structural similarity between 3-MBP and other piperazine derivatives presents a significant challenge for immunoassay-based detection methods, as antibodies developed for one compound may exhibit cross-reactivity with others. This can lead to false-positive results and inaccurate quantification. Therefore, a thorough evaluation of antibody specificity is paramount for reliable detection.

Comparison of Antibody Performance

Currently, there is a notable absence of commercially available antibodies raised specifically against this compound. Consequently, researchers often rely on antibodies developed for the more common parent compound, benzylpiperazine (BZP). The specificity of these anti-BZP antibodies for 3-MBP has not been widely reported.

The following table summarizes the cross-reactivity of a commercially available anti-BZP antibody to various piperazine derivatives and other structurally related compounds. It is important to note that this compound was not included in the cross-reactivity panel for this particular antibody. This highlights a critical data gap and underscores the need for specific testing of any BZP antibody for its potential to detect 3-MBP.

Compound Cross-Reactivity (%) with Anti-Benzylpiperazine Antibody
Benzylpiperazine (BZP)100%
1-(3-Trifluoromethyl)benzyl)piperazine3.0%[1]
1-(4-Trifluoromethyl)benzyl)piperazine1.0%[1]
Trazodone1.0%[1]
Nefazodone0.20%[1]
Doxepin0.13%[1]
Chlorpromazine0.07%[1]
m-CPP0.07%[1]
Isoxsuprine0.05%[1]
Pyrantel0.03%[1]
N-[3-(Trifluoromethyl)phenyl]piperazine0.03%[1]
Imipramine0.02%[1]
Acepromazine0.02%[1]
Orphenadrine0.01%[1]
Amitriptyline0.01%[1]
Nicotine0.01%[1]

Data from a commercially available Benzylpiperazine ELISA kit.[1] The cross-reactivity for this compound is not provided and would need to be experimentally determined.

Experimental Protocols for Specificity Evaluation

To accurately assess the suitability of an antibody for 3-MBP detection, a series of validation experiments are required. The following are detailed methodologies for key experiments.

Hapten Synthesis and Immunogen Preparation for 3-MBP Antibody Development

The development of a specific antibody for 3-MBP would require the synthesis of a 3-MBP hapten.[2][3][4] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein.

Diagram of Hapten-Carrier Protein Conjugation:

Hapten_Conjugation MBP_Hapten 3-MBP Hapten (with linker arm) Coupling_Reaction Coupling Reaction (e.g., EDC/NHS chemistry) MBP_Hapten->Coupling_Reaction Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Coupling_Reaction Immunogen 3-MBP Immunogen (Hapten-Protein Conjugate) Coupling_Reaction->Immunogen

Caption: Workflow for creating a 3-MBP immunogen.

Protocol:

  • Hapten Synthesis: Synthesize a derivative of 3-MBP that incorporates a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine). The position of the linker is crucial and can influence the specificity of the resulting antibodies.

  • Carrier Protein Conjugation: Couple the synthesized 3-MBP hapten to a carrier protein such as Bovine Serum Albumin (BSA) for screening assays or Keyhole Limpet Hemocyanin (KLH) for immunization.[3] This is commonly achieved using carbodiimide chemistry (EDC/NHS).

  • Purification: Purify the resulting immunogen to remove unreacted hapten and coupling reagents.

Competitive ELISA for Specificity and Cross-Reactivity Testing

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules like 3-MBP.[5]

Diagram of Competitive ELISA Workflow:

Competitive_ELISA cluster_plate Microtiter Plate Well Coating 1. Coat with 3-MBP-Protein Conjugate Blocking 2. Block with (e.g., BSA) Coating->Blocking Competition 3. Add Antibody + Sample/Standard (3-MBP) Blocking->Competition Detection 4. Add Enzyme-labeled Secondary Antibody Competition->Detection Substrate 5. Add Substrate & Measure Signal Detection->Substrate

Caption: Steps of a competitive ELISA for 3-MBP detection.

Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with a 3-MBP-protein conjugate (e.g., 3-MBP-BSA).

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Competitive Reaction: Add a mixture of the anti-BZP (or newly developed anti-3-MBP) antibody and either the 3-MBP standard or the test sample to the wells. 3-MBP in the sample will compete with the coated 3-MBP-protein conjugate for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Detection: Add an enzyme-labeled secondary antibody that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change. The intensity of the color is inversely proportional to the concentration of 3-MBP in the sample.

  • Data Analysis: To determine cross-reactivity, perform the assay with a range of concentrations of potentially cross-reacting compounds. The percentage cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of 3-MBP / IC50 of test compound) x 100%

    Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Conclusion and Recommendations

The specific detection of this compound using immunoassays is currently hampered by the lack of commercially available antibodies specifically developed for this compound. While antibodies against the parent compound, benzylpiperazine, are available, their cross-reactivity with 3-MBP has not been reported and must be experimentally determined.

For researchers requiring the detection of 3-MBP, the following is recommended:

  • Evaluation of Existing Anti-BZP Antibodies: Perform comprehensive cross-reactivity studies using a competitive ELISA to determine the specificity of commercially available anti-BZP antibodies for 3-MBP.

  • Development of Specific Anti-3-MBP Antibodies: For applications requiring high specificity and sensitivity, the development of monoclonal or polyclonal antibodies using a 3-MBP-specific immunogen is the most robust approach.

  • Confirmatory Analysis: Due to the potential for cross-reactivity in immunoassays, it is crucial to confirm positive results using a more specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

Safety Operating Guide

Safe Disposal of 3-Methylbenzylpiperazine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methylbenzylpiperazine (3-MBP) is readily available. The following procedures are based on the known hazards of the parent compound, piperazine, and its derivatives.[1][2] It is imperative to treat 3-MBP as a hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

The proper disposal of this compound is a critical component of laboratory safety and environmental compliance. Due to its chemical nature as a piperazine derivative, 3-MBP should be handled with caution, assuming it possesses similar hazards such as causing skin irritation, serious eye damage, and potential harm if swallowed.[1][3][4] This guide provides a step-by-step protocol for the safe handling and disposal of 3-MBP in a research environment.

Core Safety Principles and Hazard Assessment

Piperazine and its derivatives are known to be corrosive and may cause severe skin burns and eye damage.[2][3][4] Therefore, all waste containing 3-MBP, including contaminated personal protective equipment (PPE) and laboratory consumables, must be considered hazardous waste and disposed of accordingly.

HazardDescriptionPrimary Mitigation
Skin Irritation/Corrosion Direct contact can cause skin irritation or chemical burns.[2][3][4]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3]
Serious Eye Damage Can cause serious and potentially irreversible eye damage upon contact.[2][3][4]Wear chemical safety goggles or a face shield.[3]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory irritation.[5]Handle in a well-ventilated area, preferably a chemical fume hood.[1][6]
Harmful if Swallowed Ingestion may cause adverse health effects.[1][5]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Environmental Hazard Improper disposal can harm aquatic life and ecosystems.Do not discard down the drain or in general trash. Dispose of as hazardous chemical waste.[2][7]

Experimental Protocols for Safe Disposal

1. Risk Assessment and Preparation:

  • Review all available safety information for piperazine and its derivatives.

  • Ensure a designated, properly labeled hazardous waste container is readily accessible before beginning any experiment.[1] The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[7] Do not use abbreviations.[7]

  • The container must be made of a material compatible with the chemical and any solvents used.[7]

2. Personal Protective Equipment (PPE):

  • A comprehensive PPE protocol is mandatory.

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1][3]

    • Eye Protection: Chemical safety goggles or a face shield must be worn.[3]

    • Lab Coat: A dedicated lab coat must be worn to prevent contamination of personal clothing.[1]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.[1][3]

3. Waste Collection and Segregation:

  • Solid Waste: Carefully transfer any solid waste containing 3-MBP, such as contaminated weighing paper, pipette tips, and gloves, into a designated solid hazardous waste container.[1][7]

  • Liquid Waste: Collect all liquid waste containing 3-MBP in a dedicated liquid hazardous waste container.[7] Do not mix with other incompatible waste streams.

  • Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[7]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.[2]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2]

  • Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.[1][2]

  • Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1] Dispose of all cleaning materials as hazardous waste.

5. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with 3-MBP.[1]

  • Use an appropriate solvent, followed by a thorough wash with soap and water.[1]

  • Dispose of any contaminated cleaning materials as hazardous waste.[1]

6. Final Disposal:

  • Keep the hazardous waste container securely sealed when not in use.[6][7]

  • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[6][7]

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[7] This waste will likely require high-temperature incineration.[7]

  • Adhere to all federal, state, and local regulations for hazardous waste disposal, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]

Disposal Workflow

start Start: 3-MBP Waste Generation assess Assess Waste Type (Solid, Liquid, Sharps) start->assess spill Spill Occurs start->spill Potential Event solid_waste Solid Waste Container (Contaminated PPE, etc.) assess->solid_waste Solid liquid_waste Liquid Waste Container (Solutions, Solvents) assess->liquid_waste Liquid sharps_waste Sharps Container (Needles, Glassware) assess->sharps_waste Sharps seal Securely Seal Container When Not in Use solid_waste->seal liquid_waste->seal sharps_waste->seal storage Store in Designated Hazardous Waste Area seal->storage disposal Arrange for Professional Disposal via Licensed Contractor storage->disposal spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->assess Contain & Collect Waste end End: Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3-Methylbenzylpiperazine (3-Me-BZP). The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper disposal.

Hazard Summary

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against exposure and must be used consistently.[3] The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Hand Protection Double Gloving: Chemical-resistant outer and inner gloves.Outer gloves should be heavyweight, chemical-resistant (e.g., nitrile or neoprene). Inner gloves provide an additional layer of protection. Thicker gloves generally offer better protection.[3] Contaminated outer gloves should be removed and disposed of immediately.[3]
Eye & Face Protection Chemical safety goggles and a face shield.Standard eyeglasses or safety glasses with side shields are insufficient.[3] Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.[3][4]
Body Protection Disposable, fluid-resistant lab coat or gown with long sleeves and tight cuffs.Protects skin and personal clothing from contamination.[2][5] Gowns should be changed regularly or immediately after a spill.[3]
Respiratory Protection Use in a certified chemical fume hood is required. If not feasible, a NIOSH-approved respirator is necessary.A chemical fume hood provides primary containment. For large spills or work outside a hood, a chemical cartridge-type respirator may be required.[3][5] Avoid breathing dust or vapors.[6]
Foot Protection Closed-toe, chemical-resistant shoes or boots.Protects feet from spills and falling objects.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk. This plan covers the lifecycle of this compound within the laboratory, from receipt to use.

1. Receiving and Unpacking

  • Personnel: Only personnel trained in handling hazardous chemicals should receive and unpack the shipment.

  • Location: Unpack the chemical inside a certified chemical fume hood to contain any potential contamination from the packaging.

  • PPE: Wear all PPE as specified in the table above.

  • Procedure:

    • Inspect the package for any signs of damage or leaks. If compromised, do not open and follow emergency spill procedures.

    • Carefully open the package inside the fume hood.

    • Verify the chemical identity and quantity against the order.

    • Inspect the primary container for integrity.

    • Wipe the exterior of the primary container with a suitable decontaminant (e.g., 70% isopropyl alcohol) before removing it from the fume hood.

2. Storage

  • Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

  • Segregation: Store away from incompatible materials.

  • Security: Keep in a locked storage cabinet or area to restrict access.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

3. Weighing and Preparation

  • Location: All handling, including weighing and preparation of solutions, must be conducted inside a certified chemical fume hood to control dust and vapors.

  • PPE: Full PPE is mandatory.

  • Procedure:

    • Designate a specific area within the fume hood for handling the solid compound.

    • Use a disposable weighing dish or liner to prevent contamination of the balance.

    • Handle the powder carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Clean any spills within the fume hood immediately.

    • Decontaminate all equipment (spatulas, glassware) after use.

4. Experimentation

  • Location: All experimental procedures involving this compound must be performed within a chemical fume hood or other appropriate containment device.

  • Procedure:

    • Ensure all necessary safety equipment (spill kit, fire extinguisher, safety shower, eyewash station) is accessible and operational.[5]

    • Handle all solutions and reaction mixtures with care to prevent spills and aerosol generation.

    • Keep containers closed when not in use.

Disposal Plan: Waste Management

Proper disposal is essential to protect personnel and the environment. All waste contaminated with this compound must be treated as hazardous waste.

1. Contaminated Solid Waste

  • Includes: Gloves, gowns, weighing papers, paper towels, and any other disposable items that have come into contact with the chemical.

  • Procedure:

    • Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be kept closed except when adding waste.

    • Store the waste container in a secure, designated area away from general lab traffic.

2. Contaminated Liquid Waste

  • Includes: Unused solutions and solvent rinses from cleaning contaminated glassware.

  • Procedure:

    • Collect all liquid waste in a designated, leak-proof, and shatter-resistant hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.

    • Do not mix with incompatible waste streams.

    • Do not dispose of any this compound waste down the drain, as this is strictly prohibited for hazardous pharmaceuticals.[8]

3. Unused or Expired Chemical

  • Procedure: Unused or expired this compound must be disposed of as hazardous waste.

  • Do not attempt to neutralize the chemical.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages and decision points for the safe handling of this compound, from initial receipt to final disposal.

start Start: Receive Chemical Shipment inspect_package Inspect Package in Fume Hood (Full PPE) start->inspect_package is_damaged Package Damaged? inspect_package->is_damaged spill_protocol Execute Emergency Spill Protocol is_damaged->spill_protocol Yes unpack Unpack & Verify Contents is_damaged->unpack No store Store in Secure, Ventilated Area unpack->store handle Handling in Fume Hood (Weighing / Solution Prep) store->handle experiment Conduct Experiment handle->experiment waste_gen Waste Generation experiment->waste_gen solid_waste Dispose Solid Waste (PPE, consumables) in Hazardous Waste Bin waste_gen->solid_waste Solid liquid_waste Dispose Liquid Waste (solutions, rinsates) in Hazardous Waste Container waste_gen->liquid_waste Liquid unused_chem Dispose Unused/Expired Chemical as Hazardous Waste waste_gen->unused_chem Unused end End of Workflow solid_waste->end liquid_waste->end unused_chem->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbenzylpiperazine
Reactant of Route 2
Reactant of Route 2
3-Methylbenzylpiperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。